Pde1-IN-4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C33H33N3O4 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
bis[(1R)-1-phenylethyl] 2,6-dimethyl-4-(1-methylindazol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H33N3O4/c1-20-29(32(37)39-22(3)24-12-8-6-9-13-24)31(26-16-17-28-27(18-26)19-34-36(28)5)30(21(2)35-20)33(38)40-23(4)25-14-10-7-11-15-25/h6-19,22-23,31,35H,1-5H3/t22-,23-/m1/s1 |
InChI 键 |
MINIPTTTZPEEKT-DHIUTWEWSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Role of Pde1-IN-4 in cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic guanosine monophosphate (cGMP) is a critical second messenger implicated in a myriad of physiological processes, including vasodilation, neuronal signaling, and the inflammatory response. The intracellular concentration of cGMP is tightly regulated by a balance between its synthesis by guanylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE1 family of enzymes, which are dual-substrate hydrolases for both cGMP and cyclic adenosine monophosphate (cAMP), represents a key node in this regulatory network. Pde1-IN-4 is a potent and selective inhibitor of the PDE1 family, with a pronounced inhibitory effect on the PDE1C isoform. By preventing the degradation of cGMP, this compound elevates its intracellular levels, thereby modulating downstream signaling cascades. This guide provides a comprehensive overview of the role of this compound in cGMP signaling pathways, its quantitative inhibitory profile, detailed experimental methodologies for its characterization, and its potential therapeutic applications, particularly in the context of fibrosis.
Introduction to cGMP Signaling and the PDE1 Family
The cGMP signaling cascade is initiated by the activation of either soluble guanylyl cyclase (sGC) by nitric oxide (NO) or particulate guanylyl cyclase (pGC) by natriuretic peptides. The resulting increase in intracellular cGMP leads to the activation of downstream effectors, most notably cGMP-dependent protein kinases (PKGs).[1][2] PKGs, in turn, phosphorylate a variety of substrate proteins, leading to diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of gene expression.[2][3]
The termination of the cGMP signal is primarily mediated by the action of PDEs, a superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphate bond of cGMP and/or cAMP.[4] The PDE superfamily is divided into 11 families based on their sequence homology, substrate specificity, and regulatory properties.[5]
The PDE1 family is unique in that its enzymatic activity is regulated by calcium (Ca²⁺) and calmodulin (CaM).[5][6] This family consists of three isoforms: PDE1A, PDE1B, and PDE1C.
This dual-substrate specificity and regulation by calcium places PDE1 at a crucial intersection of cellular signaling pathways, making it an attractive target for therapeutic intervention in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[5][8]
This compound: A Potent and Selective PDE1 Inhibitor
This compound has been identified as a potent and selective inhibitor of the PDE1 family of enzymes. Its inhibitory action leads to an accumulation of intracellular cGMP and cAMP, thereby amplifying the signaling cascades mediated by these second messengers.
Quantitative Data: Inhibitory Profile of this compound
The potency of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against the different PDE1 isoforms. A lower IC50 value indicates greater potency.
| Compound | Target Isoform | IC50 (nM) |
| This compound | PDE1C | 10 |
| PDE1A | 145 | |
| PDE1B | 354 | |
| Data sourced from publicly available information.[9] |
This data demonstrates that this compound is most potent against the PDE1C isoform, with progressively lower potency against PDE1A and PDE1B. The selectivity of this compound for PDE1 over other PDE families is a critical aspect of its pharmacological profile, reducing the potential for off-target effects.
Mechanism of Action of this compound in the cGMP Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of the catalytic site of PDE1 enzymes. By blocking the hydrolysis of cGMP, this compound leads to a sustained elevation of intracellular cGMP levels. This, in turn, enhances the activation of downstream effectors such as PKG.
Figure 1: cGMP signaling pathway and the inhibitory action of this compound.
Role of this compound in Anti-Fibrotic Signaling
Recent studies have highlighted the anti-fibrotic potential of this compound. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. A key event in fibrosis is the differentiation of fibroblasts into myofibroblasts, which are highly contractile and secretory cells. This process is often driven by transforming growth factor-beta 1 (TGF-β1).
The elevation of intracellular cGMP levels by this compound has been shown to inhibit the differentiation of human lung fibroblasts into myofibroblasts induced by TGF-β1.[9] The downstream effectors of the cGMP/PKG pathway can interfere with pro-fibrotic signaling cascades, thereby exerting anti-fibrotic effects.[6][10]
Figure 2: Logical relationship of this compound in inhibiting myofibroblast differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard, widely adopted methods in the field.
In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)
This assay is used to determine the IC50 value of this compound against PDE1 isoforms.
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
FAM-labeled cGMP substrate
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Calcium Chloride (CaCl₂) and Calmodulin (CaM)
-
This compound
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Enzyme and Substrate Preparation: Dilute the PDE1 enzyme and the FAM-labeled cGMP substrate to their optimal concentrations in cold assay buffer containing CaCl₂ and CaM.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the diluted PDE1 enzyme solution to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding 5 µL of the FAM-labeled cGMP substrate solution to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction.
-
Detection: Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 3: Experimental workflow for the in vitro PDE1 inhibition assay.
Cellular cGMP Quantification Assay (ELISA)
This assay measures the intracellular accumulation of cGMP in response to this compound treatment.
Materials:
-
Cell line expressing PDE1 (e.g., human lung fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Commercially available cGMP ELISA kit
-
96-well microplate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluence.
-
Inhibitor Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound or a vehicle control (DMSO). A positive control, such as a nitric oxide donor (e.g., sodium nitroprusside), can be included. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding cold lysis buffer to each well. Incubate on ice for 20 minutes.
-
cGMP Quantification:
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to the ELISA plate pre-coated with a cGMP antibody.
-
Follow the manufacturer's instructions for the cGMP ELISA kit, which typically involves competitive binding with a labeled cGMP tracer, washing steps, and addition of a substrate for colorimetric detection.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cGMP in each sample based on a standard curve.
TGF-β1-Induced Myofibroblast Differentiation Assay
This assay assesses the anti-fibrotic activity of this compound.
Materials:
-
Human lung fibroblasts
-
Fibroblast growth medium
-
Recombinant human TGF-β1
-
This compound
-
Fixation and permeabilization buffers
-
Primary antibody against α-smooth muscle actin (α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed human lung fibroblasts in a 96-well imaging plate.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Add TGF-β1 (e.g., 10 ng/mL) to the wells to induce myofibroblast differentiation.
-
-
Incubation: Incubate the cells for 72 hours at 37°C.
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against α-SMA.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the intensity of α-SMA staining as a measure of myofibroblast differentiation.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the role of the PDE1 family in cGMP signaling. Its potency and selectivity make it a suitable probe for investigating the physiological and pathophysiological consequences of PDE1 inhibition. The demonstrated anti-fibrotic effects of this compound highlight its potential as a lead compound for the development of novel therapeutics for fibrotic diseases. Further research is warranted to fully characterize the in vivo efficacy and safety profile of this compound and to explore its therapeutic potential in a broader range of diseases where cGMP signaling is dysregulated. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the intricate role of this compound and the broader implications of PDE1 inhibition in cellular signaling and disease.
References
- 1. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. Inhibition of the TGFβ signalling pathway by cGMP and cGMP‐dependent kinase I in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling Myocyte cGMP — PDE1 Joins the Fray - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benthamdirect.com [benthamdirect.com]
Pde1-IN-4: A Technical Guide to a Selective Phosphodiesterase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 1 (PDE1) is a critical family of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] The activity of PDE1 is dependent on calcium and calmodulin, placing it at a crucial intersection of Ca2+ and cyclic nucleotide signaling pathways.[1][3][4] Inhibition of PDE1 is a promising therapeutic strategy for a range of disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses. This document provides a detailed technical overview of Pde1-IN-4, a selective inhibitor of PDE1, summarizing its mechanism of action, biochemical and cellular activity, and providing detailed experimental protocols for its characterization. While specific quantitative data for this compound is not extensively available in the public domain, this guide utilizes data from closely related compounds and established methodologies to provide a comprehensive framework for its evaluation.
Introduction to Phosphodiesterase 1 (PDE1)
The PDE1 family consists of three isoforms—PDE1A, PDE1B, and PDE1C—which exhibit distinct tissue distribution and substrate affinities.[1][3] PDE1A and PDE1B show a preference for cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[4] These enzymes are activated by the Ca2+/calmodulin complex, linking intracellular calcium signaling to the regulation of cyclic nucleotide levels.[1][4] Dysregulation of PDE1 activity has been implicated in a variety of pathological conditions, making it an attractive target for therapeutic intervention.[1][3][5]
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to selectively target the PDE1 enzyme family. Its primary mechanism of action is the competitive inhibition of the catalytic site of PDE1, preventing the hydrolysis of cAMP and cGMP. This leads to an accumulation of these second messengers within the cell, thereby enhancing the downstream signaling pathways mediated by protein kinase A (PKA) and protein kinase G (PKG).[6]
Biochemical and Cellular Activity
The potency of this compound is determined by its half-maximal inhibitory concentration (IC50) against the different PDE1 isoforms. While specific data for this compound is limited, the following table presents data for a closely related and potent PDE1 inhibitor, Pde1-IN-6, to illustrate the expected potency.[7]
Table 1: Biochemical Potency of a Representative PDE1 Inhibitor
| Compound | PDE1 (General) IC50 (nM) | PDE1A Ki/IC50 (nM) | PDE1B Ki/IC50 (nM) | PDE1C Ki/IC50 (nM) |
|---|---|---|---|---|
| Pde1-IN-6 | 7.5 | Data not available | Data not available | Data not available |
| ITI-214 | 0.033 (Ki) | 0.380 (Ki) | 0.035 (Ki) | Not specified |
Note: IC50 and Ki values are reported from various sources and may not be directly comparable due to differences in assay conditions.[7]
Selectivity Profile
A crucial aspect of a therapeutic PDE inhibitor is its selectivity for the target PDE family over other PDE families to minimize off-target effects. The selectivity of this compound would be determined by comparing its IC50 value against PDE1 with its IC50 values against other PDE families.
Table 2: Illustrative Selectivity Profile of a PDE1 Inhibitor
| Compound | Selectivity over PDE2 (fold) | Selectivity over PDE3 (fold) | Selectivity over PDE4 (fold) | Selectivity over PDE5 (fold) |
|---|
| this compound | Data not available | Data not available | Data not available | Data not available |
Note: A higher fold-selectivity indicates a more specific inhibitor.
Experimental Protocols
In Vitro PDE1 Enzyme Inhibition Assay
This assay is fundamental for determining the IC50 of this compound against PDE1 isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE1 enzymes.
Materials:
-
Recombinant human PDE1A, PDE1B, and PDE1C enzymes
-
This compound
-
[³H]-cAMP or [³H]-cGMP
-
Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, and Calmodulin)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, the diluted this compound or DMSO (for control), and the recombinant PDE1 enzyme.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the [³H]-labeled substrate (cAMP or cGMP).
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the enzyme activity.
-
Stop the reaction by adding snake venom nucleotidase, which converts the product ([³H]-AMP or [³H]-GMP) to [³H]-adenosine or [³H]-guanosine.
-
Add a scintillant that binds to the hydrophobic product, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for cAMP/cGMP Quantification
This assay confirms the ability of this compound to increase intracellular levels of second messengers.
Objective: To measure the increase in intracellular cAMP and cGMP levels in a relevant cell line upon treatment with this compound.
Materials:
-
A cell line endogenously expressing PDE1 (e.g., human aortic smooth muscle cells)
-
This compound
-
Cell lysis buffer
-
Commercially available cAMP and cGMP ELISA kits
Protocol:
-
Culture the cells in 96-well plates until they reach confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time.
-
Lyse the cells using the provided lysis buffer.
-
Quantify the intracellular levels of cAMP and cGMP in the cell lysates using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the fold-increase in cAMP and cGMP levels compared to the vehicle-treated cells.
Visualizations
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of a PDE1 inhibitor.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE1 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Discovery and Initial Characterization of Pde1-IN-4: A Novel Phosphodiesterase 1 Inhibitor with Anti-Fibrotic Properties
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, initial characterization, and preclinical evaluation of Pde1-IN-4, a novel and potent phosphodiesterase 1 (PDE1) inhibitor. This compound, also identified as compound 2g in its primary publication, emerged from a structural modification program of the calcium channel antagonist nimodipine.[1][2][3] It demonstrates high inhibitory potency against PDE1 isoforms, particularly PDE1C, and exhibits significant anti-fibrotic effects in both in vitro and in vivo models of pulmonary fibrosis. This guide details the quantitative data, experimental methodologies, and key signaling pathways associated with this compound, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] The PDE1 family, which is activated by calcium and calmodulin, is a dual-substrate enzyme, capable of degrading both cAMP and cGMP.[4] Its role in various physiological and pathological processes has made it an attractive target for therapeutic intervention.
Recent research has identified PDE1 as a potential therapeutic target for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[5][6] this compound was developed through a series of structural modifications of nimodipine, a compound initially noted for its calcium channel antagonistic activity but also found to possess inhibitory effects against PDE1.[1][3] This strategic medicinal chemistry effort led to the identification of this compound as a potent and selective PDE1 inhibitor with promising anti-fibrotic properties.[1][2]
Discovery and Synthesis
The discovery of this compound was the result of a targeted lead optimization campaign starting from the nimodipine scaffold. The synthesis of this compound (compound 2g) is described by Huang et al. (2022). While the full detailed synthesis protocol is contained within the supplementary materials of the primary publication, the general approach involves the modification of nimodipine analogues.[1][5]
Logical Workflow for the Discovery of this compound:
Caption: A simplified workflow illustrating the discovery process of this compound.
In Vitro Characterization
Phosphodiesterase Inhibition Profile
This compound exhibits potent inhibitory activity against the PDE1 family, with a notable preference for the PDE1C isoform. Its selectivity was assessed against a panel of other PDE families.
Table 1: In Vitro Inhibitory Activity of this compound against Various PDE Isoforms
| PDE Isoform | IC50 (nM) |
| PDE1A | 145 |
| PDE1B | 354 |
| PDE1C | 10 |
| PDE4 | * |
| Other PDEs | High |
Data from the primary publication indicates high selectivity over other PDEs except for PDE4, though a specific IC50 value for PDE4 was not provided in the abstract.[1][2][3]
Inhibition of Myofibroblast Differentiation
A key pathological feature of fibrosis is the differentiation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix deposition. This compound was shown to inhibit this process in human lung fibroblasts induced by Transforming Growth Factor-beta 1 (TGF-β1).[1][2]
In Vivo Characterization: Anti-Fibrotic Efficacy
The therapeutic potential of this compound was evaluated in a bleomycin-induced rat model of pulmonary fibrosis, a standard preclinical model that recapitulates many features of human IPF.[1][6][7]
Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
Administration of this compound demonstrated remarkable therapeutic effects in the rat model of pulmonary fibrosis.[1] The treatment led to a significant alleviation of lung fibrosis and improvement in pulmonary function.[8]
Table 2: Summary of In Vivo Efficacy of this compound
| Parameter | Observation |
| Model | Bleomycin-induced pulmonary fibrosis in rats |
| Treatment | Administration of this compound |
| Outcome | Remarkable therapeutic effects |
| Mechanism of Action | Increased levels of cAMP and cGMP in the lungs |
Mechanism of Action
The anti-fibrotic effects of this compound are attributed to its inhibition of PDE1, which leads to an increase in the intracellular levels of both cAMP and cGMP.[1][3] These second messengers play crucial roles in regulating cellular processes that counteract fibrosis, including the inhibition of myofibroblast differentiation.[1]
Signaling Pathway of this compound in Anti-Fibrosis:
Caption: this compound inhibits PDE1, leading to increased cAMP and cGMP levels and subsequent anti-fibrotic effects.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard methodologies in the field and those described in the primary literature.
In Vitro PDE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (PDE1A, PDE1B, PDE1C, etc.)
-
cAMP and cGMP as substrates
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Detection reagents (e.g., fluorescence polarization or luminescence-based kits)
-
Plate reader
Workflow for In Vitro PDE Inhibition Assay:
Caption: A general workflow for determining the in vitro PDE inhibitory activity of this compound.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
Enzyme Reaction: In the wells of a microplate, combine the PDE enzyme and the various concentrations of this compound. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Reaction Initiation: Start the reaction by adding the substrate (cAMP or cGMP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol of the chosen assay kit.
-
Data Analysis: Measure the signal on a plate reader. Calculate the percentage of inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
TGF-β1-Induced Myofibroblast Differentiation Assay
Objective: To assess the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts.
Materials:
-
Human lung fibroblasts
-
Cell culture medium and supplements
-
TGF-β1
-
This compound
-
Primary antibody against α-smooth muscle actin (α-SMA)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture: Culture human lung fibroblasts in appropriate conditions.
-
Treatment: Treat the fibroblasts with TGF-β1 to induce myofibroblast differentiation, in the presence or absence of varying concentrations of this compound.
-
Immunostaining: After the treatment period, fix and permeabilize the cells. Stain for α-SMA using a primary antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the expression of α-SMA as a marker of myofibroblast differentiation.
Bleomycin-Induced Pulmonary Fibrosis Rat Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pulmonary fibrosis.
Materials:
-
Sprague-Dawley rats
-
Bleomycin sulfate
-
This compound formulation for administration (e.g., oral gavage)
-
Equipment for intratracheal instillation
-
Tools for lung function measurement, histological analysis, and biochemical assays
Procedure:
-
Induction of Fibrosis: Anesthetize the rats and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis.[6][7][9]
-
Treatment: Administer this compound or vehicle control to the rats daily for a specified period, starting at a predetermined time point after bleomycin instillation.
-
Assessment of Lung Function: At the end of the treatment period, measure lung function parameters.
-
Histological Analysis: Euthanize the animals and collect the lungs. Perform histological staining (e.g., Masson's trichrome) to assess the extent of collagen deposition and fibrosis.
-
Biochemical Analysis: Homogenize lung tissue to measure levels of cAMP, cGMP, and markers of fibrosis such as hydroxyproline.
Conclusion
This compound is a novel, potent, and selective PDE1 inhibitor that has demonstrated significant anti-fibrotic effects in preclinical models of pulmonary fibrosis.[1] Its mechanism of action, involving the elevation of intracellular cAMP and cGMP, provides a strong rationale for its therapeutic potential.[1][3] The data presented in this technical guide underscore the promise of this compound as a lead compound for the development of new treatments for fibrotic diseases. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in other models of fibrosis is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Modifications of Nimodipine Lead to Novel PDE1 Inhibitors with Anti-pulmonary Fibrosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of phosphodiesterase 4 inhibition on bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Pde1-IN-4's role in modulating cAMP and cGMP levels.
An In-Depth Technical Guide on the Role of PDE1 Inhibition by ITI-214 in Modulating cAMP and cGMP Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE1 family, which is dependent on calcium and calmodulin for its activity, is a dual-substrate enzyme family, capable of hydrolyzing both cAMP and cGMP.[2][3] Inhibition of PDE1 is a promising therapeutic strategy for a variety of disorders. This guide focuses on the role of ITI-214, a potent PDE1 inhibitor, in modulating cAMP and cGMP levels, thereby influencing cellular function. We will delve into its mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Introduction to PDE1 and Cyclic Nucleotide Signaling
Cyclic AMP and cGMP are essential second messengers that regulate a wide array of physiological processes, including smooth muscle contraction, inflammation, and neuronal plasticity.[1] The intracellular concentrations of these cyclic nucleotides are tightly regulated by the balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by PDEs.[1]
The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C.[2] These isoforms exhibit different tissue distributions and substrate affinities.[2] Notably, PDE1A and PDE1B show a preference for cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[4] The activation of PDE1 is dependent on the binding of a Ca2+/calmodulin complex, positioning it as a key integrator of calcium and cyclic nucleotide signaling pathways.[3]
Mechanism of Action of ITI-214
ITI-214 is a potent and selective inhibitor of the PDE1 enzyme. By binding to the catalytic site of PDE1, ITI-214 prevents the hydrolysis of cAMP and cGMP, leading to an accumulation of these second messengers within the cell. This elevation in cyclic nucleotide levels enhances the activation of their downstream effectors, such as protein kinase A (PKA) and protein kinase G (PKG), thereby modulating various cellular responses.
Quantitative Data for ITI-214
The inhibitory potency of ITI-214 and its effect on intracellular cyclic nucleotide levels have been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell/Tissue Type | Substrate | Reference |
| IC50 | 1.3 µM | Tunica albuginea-derived fibroblasts | Not Specified | [1] |
| Effect on cAMP | Concentration-dependent increase | Tunica albuginea-derived fibroblasts | Endogenous | [1] |
| Effect on cGMP | No significant increase | Tunica albuginea-derived fibroblasts | Endogenous | [1] |
Experimental Protocols
Myofibroblast Transformation Assay
This assay is used to assess the ability of PDE inhibitors to prevent the transformation of fibroblasts into profibrotic myofibroblasts, a key process in fibrosis.
-
Cell Culture: Fibroblasts are isolated from the tunica albuginea of patients with Peyronie's disease and cultured.
-
Induction of Transformation: Cells are treated with transforming growth factor beta-1 (TGF-β1) to induce their transformation into myofibroblasts.
-
Inhibitor Treatment: Various concentrations of PDE inhibitors, including ITI-214, are added to the cell cultures along with TGF-β1.
-
Assessment of Transformation: The expression of α-smooth muscle actin (α-SMA), a marker of myofibroblasts, is quantified to determine the extent of transformation. The half-maximal inhibitory concentration (IC50) is then calculated.[1]
References
- 1. Inhibition of phosphodiesterases 1 and 4 prevents myofibroblast transformation in Peyronie's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PDE1 - Wikipedia [en.wikipedia.org]
- 4. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of PDE1 Inhibitors: A Technical Guide
Introduction
Phosphodiesterase 1 (PDE1) is a critical family of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This enzyme family is unique in its activation by calcium (Ca²⁺) and calmodulin (CaM), thereby creating a direct link between cyclic nucleotide signaling and intracellular calcium levels.[1] The PDE1 family is composed of three isoforms—PDE1A, PDE1B, and PDE1C—which are expressed in various tissues, including the heart, brain, and smooth muscle.[1][2] Due to their integral role in cellular signaling, inhibitors of PDE1 are being actively investigated as potential therapeutic agents for a variety of disorders, including cardiovascular diseases, neurodegenerative conditions like Alzheimer's and Parkinson's disease, and inflammatory diseases.[1][3] By preventing the degradation of cAMP and cGMP, PDE1 inhibitors can amplify downstream signaling pathways, resulting in beneficial effects such as vasodilation, enhanced neuronal plasticity, and a reduction in inflammation.[1]
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of PDE1 inhibitors, focusing on the principles of their design and evaluation. Due to the limited publicly available information on a specific compound designated "Pde1-IN-4," this document will focus on the broader principles of PDE1 inhibitor design, utilizing data from well-characterized inhibitors to inform researchers and drug development professionals in the field.
Quantitative Data on PDE1 Inhibitors
The development of potent and selective PDE1 inhibitors is a primary objective in the field. While a single, universal SAR for all PDE1 inhibitors is challenging to define due to the wide diversity of chemical scaffolds, several guiding principles have been established through numerous studies. The following table summarizes the inhibitory activity (IC50 values) of several well-characterized PDE1 inhibitors against different PDE1 isoforms, providing a quantitative basis for understanding their potency and selectivity.
| Inhibitor | Target | IC50 (µM) | Selectivity Notes | Reference |
| Vinpocetine | PDE1 | ~10-50 | Also inhibits other PDEs | [4] |
| ITI-214 (Lenrispodun) | PDE1 (pan-isoform) | Sub-nanomolar | >1000-fold vs other PDEs | [4] |
| Pde1-IN-3 | PDE4D | 23.99 | Data for PDE1 not available | [4] |
| PDE6AB | 10 | [4] |
Note: The IC50 value represents the concentration of an inhibitor required to achieve 50% inhibition of the target enzyme's activity. A lower IC50 value indicates greater potency.
Experimental Protocols
The characterization of novel PDE1 inhibitors relies on robust and reproducible in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the evaluation of PDE1 inhibitors.
In Vitro PDE1 Enzyme Inhibition Assay
This assay is fundamental for determining the potency (IC50) and selectivity of a test compound against various PDE isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PDE1A, PDE1B, and PDE1C.
General Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE enzymes (PDE1A, PDE1B, PDE1C, and other PDE families for selectivity profiling) are utilized.
-
The substrates, typically radiolabeled [³H]-cAMP or [³H]-cGMP, are prepared at a specific concentration.[4]
-
-
Assay Reaction:
-
The assay is generally performed in a 96-well plate format.[4]
-
The reaction mixture contains the PDE enzyme, a fixed concentration of the substrate, and varying concentrations of the test inhibitor.[4]
-
Crucially for PDE1, the assay buffer must be supplemented with Ca²⁺ and calmodulin to ensure enzyme activation.[4]
-
-
Incubation:
-
The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined duration, allowing the enzyme to hydrolyze the substrate.[4]
-
-
Termination and Separation:
-
The enzymatic reaction is stopped.
-
The product (e.g., [³H]-AMP or [³H]-GMP) is separated from the unreacted substrate using methods such as scintillation proximity assay (SPA) or filtration.[4]
-
-
Data Analysis:
-
The amount of product formed is quantified, typically using a scintillation counter.
-
The data is then plotted as the percentage of inhibition versus the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.[5]
-
Luminescence-Based PDE-Glo™ Assay
An alternative, non-radioactive method for measuring PDE activity.
Objective: To determine the IC50 of a test compound using a luminescence-based readout.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO and perform serial dilutions.
-
Dilute the recombinant PDE1 enzyme to the desired concentration in the provided reaction buffer.
-
-
Assay Procedure:
-
Add the serially diluted test compound or DMSO (for controls) to the wells of a white, opaque 96-well plate.[5]
-
Add the diluted PDE1 enzyme solution to all wells except for the "no enzyme" controls.[5]
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[5]
-
Initiate the reaction by adding the cAMP or cGMP substrate solution to all wells.[5]
-
-
Reaction Incubation and Termination:
-
Detection:
-
Add the PDE-Glo™ Detection Solution, which contains a protein kinase that is activated by the remaining substrate.[6]
-
Finally, add the Kinase-Glo® Reagent to measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to the PDE activity.[5]
-
Measure the luminescence using a plate-reading luminometer.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the data and fitting it to a sigmoidal dose-response curve.[5]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PDE1 signaling pathway, a typical experimental workflow for an SAR study, and the logical relationships in SAR.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
Pde1-IN-4: A Chemical Probe for Interrogating Phosphodiesterase 1 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a critical role in the regulation of cyclic nucleotide signaling. The activity of PDE1 enzymes is uniquely dependent on calcium and calmodulin (Ca²⁺/CaM), positioning them at a crucial intersection of Ca²⁺ and cyclic nucleotide signaling pathways. The PDE1 family comprises three subtypes, PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution, substrate affinities, and physiological roles. Due to their involvement in a wide array of cellular processes, including neuronal plasticity, vascular smooth muscle contraction, and inflammation, PDE1 enzymes have emerged as promising therapeutic targets for various disorders.
This technical guide focuses on Pde1-IN-4 (also referred to as compound 2g in scientific literature), a potent and selective inhibitor of PDE1. This document provides a comprehensive overview of its biochemical properties, guidance on its use in experimental settings, and detailed protocols for its characterization.
Biochemical and Pharmacological Profile of this compound
This compound is a novel chemical entity developed through structural modifications of nimodipine. It has demonstrated significant potential as a chemical probe for studying PDE1 function, particularly in the context of fibrotic diseases.
Potency and Selectivity
The inhibitory activity of this compound has been characterized against the three PDE1 isoforms. The available data indicates a high potency for PDE1C. While it is reported to have high selectivity over other PDE families, a complete selectivity panel is not publicly available. The known IC50 values are summarized in the table below.
| Target | This compound (IC50 in nM) |
| PDE1A | 145 |
| PDE1B | 354 |
| PDE1C | 10 |
Data sourced from Huang MX, et al. J Med Chem. 2022 Jun 23;65(12):8444-8455.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of PDE1. This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases phosphorylate a multitude of substrate proteins, leading to diverse cellular responses.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and effects of this compound.
In Vitro PDE1 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay, a common high-throughput screening method for measuring PDE activity.
Principle: The assay measures the change in polarization of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) upon hydrolysis by a PDE enzyme. The small, unbound fluorescent substrate rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis, the resulting fluorescent monophosphate binds to a larger binding agent, slowing its rotation and increasing the fluorescence polarization. Inhibition of the PDE enzyme results in a lower polarization signal.
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
FAM-labeled cAMP or cGMP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 U/mL calmodulin)
-
This compound (dissolved in DMSO)
-
Binding Agent (specific for the assay kit)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Perform a 10-point, 3-fold serial dilution. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Dilute the PDE1 enzyme to the optimal concentration in cold assay buffer. The optimal concentration should be determined empirically to achieve a robust signal window.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the diluted PDE1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Initiate the reaction by adding 5 µL of the FAM-labeled cyclic nucleotide substrate solution to all wells.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction.
-
Detection: Stop the reaction by adding 10 µL of the Binding Agent solution. Incubate for an additional 30 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Intracellular cAMP/cGMP Assay (HTRF)
This protocol describes a method to measure changes in intracellular cAMP or cGMP levels in response to this compound treatment using Homogeneous Time-Resolved Fluorescence (HTRF).
Principle: The HTRF assay is a competitive immunoassay. Intracellular cyclic nucleotides produced by the cells compete with a d2-labeled cyclic nucleotide for binding to a europium cryptate-labeled anti-cyclic nucleotide antibody. When the antibody is bound to the d2-labeled cyclic nucleotide, FRET occurs. An increase in intracellular cyclic nucleotides displaces the d2-labeled analog, leading to a decrease in the FRET signal.
Materials:
-
A cell line expressing PDE1 (e.g., human lung fibroblasts)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Stimulating agent (e.g., forskolin for cAMP, SNP for cGMP)
-
HTRF cAMP or cGMP assay kit (containing lysis buffer, d2-labeled cyclic nucleotide, and Eu-cryptate labeled antibody)
-
White, 384-well, low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Plate cells in a 384-well plate and grow to the desired confluency (typically 80-90%).
-
Pre-treatment: Wash cells once with serum-free medium. Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Stimulation: Add a stimulating agent to increase basal cAMP or cGMP production (e.g., 10 µM forskolin or 100 µM SNP). Incubate for 30 minutes at 37°C.
-
Lysis and Detection:
-
Lyse the cells by adding the lysis buffer provided in the HTRF kit.
-
Add the d2-labeled cyclic nucleotide and the Eu-cryptate labeled antibody to the wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the 665/620 nm ratio and determine the concentration of cAMP or cGMP based on a standard curve. Analyze the dose-response effect of this compound.
Inhibition of TGF-β1-Induced Myofibroblast Differentiation
This protocol describes how to assess the anti-fibrotic potential of this compound by measuring its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
Principle: Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of myofibroblast differentiation, which is characterized by the increased expression of α-smooth muscle actin (α-SMA) and fibronectin. The inhibitory effect of this compound on this process can be quantified by Western blotting for these marker proteins.
Materials:
-
Human lung fibroblasts (e.g., MRC-5)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-α-SMA, anti-fibronectin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed human lung fibroblasts in 6-well plates and grow to near confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
-
Conclusion
This compound is a valuable chemical probe for investigating the physiological and pathological roles of PDE1. Its potency and selectivity make it a useful tool for dissecting the involvement of PDE1 in various signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to characterize the effects of this compound in both biochemical and cellular contexts, particularly in the study of fibrosis and other conditions where PDE1 is implicated. Further studies to fully elucidate its selectivity profile and in vivo efficacy will continue to enhance its utility as a research tool.
Pde1-IN-4: A Novel Investigational Tool for Fibrosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, leads to tissue scarring and organ dysfunction, representing a significant challenge in modern medicine. At the cellular level, the transformation of fibroblasts into contractile and pro-fibrotic myofibroblasts is a key event. Emerging research has identified phosphodiesterase 1 (PDE1) as a promising therapeutic target for fibrotic diseases. Pde1-IN-4 (also known as compound 2g) is a potent and selective inhibitor of PDE1, demonstrating significant anti-fibrotic effects in preclinical studies. This technical guide provides a comprehensive overview of the potential applications of this compound in fibrosis research, detailing its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action
This compound exerts its anti-fibrotic effects by selectively inhibiting the PDE1 enzyme. PDE1 is responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, this compound leads to an intracellular accumulation of both cAMP and cGMP[1]. These cyclic nucleotides play crucial roles in anti-fibrotic signaling pathways. The elevation of cAMP and cGMP levels by this compound is believed to counteract the pro-fibrotic signaling cascade initiated by transforming growth factor-beta 1 (TGF-β1), a key cytokine in the pathogenesis of fibrosis. Specifically, this compound has been shown to modulate the TGF-β/Smads and MAPK signaling pathways, ultimately inhibiting the differentiation of fibroblasts into myofibroblasts[1].
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro activity and anti-fibrotic effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against PDE1 Isoforms
| PDE1 Isoform | IC50 (nM) |
| PDE1A | 145 |
| PDE1B | 354 |
| PDE1C | 10 |
Data sourced from Huang MX, et al. J Med Chem. 2022[1].
Table 2: Effect of this compound on Myofibroblast Differentiation Markers in TGF-β1-stimulated Human Lung Fibroblasts
| Marker | Treatment | Concentration (µM) | Result |
| α-SMA Protein Expression | TGF-β1 | 10 ng/mL | Increased |
| TGF-β1 + this compound | 1 | Significantly Decreased | |
| Collagen I Protein Expression | TGF-β1 | 10 ng/mL | Increased |
| TGF-β1 + this compound | 1 | Significantly Decreased |
Qualitative results are based on the findings reported by Huang MX, et al. J Med Chem. 2022[1]. Specific quantitative values beyond statistical significance were not provided in the abstract.
Table 3: In Vivo Efficacy of this compound in a Bleomycin-Induced Rat Model of Pulmonary Fibrosis
| Parameter | Treatment Group | Dosage | Outcome |
| Lung Fibrosis | Bleomycin | - | Severe Fibrosis |
| Bleomycin + this compound | 10 mg/kg (oral administration) | Remarkable Therapeutic Effects | |
| Lung cAMP Levels | Bleomycin | - | Decreased |
| Bleomycin + this compound | 10 mg/kg | Increased | |
| Lung cGMP Levels | Bleomycin | - | Decreased |
| Bleomycin + this compound | 10 mg/kg | Increased |
Data sourced from Huang MX, et al. J Med Chem. 2022[1].
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard techniques used in fibrosis research and the available information on this compound.
In Vitro Myofibroblast Differentiation Assay
Objective: To evaluate the effect of this compound on the differentiation of human lung fibroblasts into myofibroblasts induced by TGF-β1.
Materials:
-
Human lung fibroblasts (e.g., MRC-5 cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against α-smooth muscle actin (α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Western blot reagents and antibodies for α-SMA and Collagen I
Procedure:
-
Cell Culture: Culture human lung fibroblasts in DMEM with 10% FBS until they reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, starve the cells in serum-free DMEM for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 (10 ng/mL) to the media containing this compound.
-
Include a vehicle control (DMSO) and a TGF-β1 only control.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis of Myofibroblast Markers:
-
Immunofluorescence for α-SMA:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against α-SMA overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
-
Western Blot for α-SMA and Collagen I:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities using densitometry software.
-
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To assess the therapeutic efficacy of this compound in a rat model of pulmonary fibrosis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Bleomycin hydrochloride
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Hydroxyproline assay kit
-
Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin, Masson's trichrome stain)
Procedure:
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the rats.
-
Administer a single intratracheal instillation of bleomycin (e.g., 5 mg/kg) in sterile saline.
-
A sham group should receive sterile saline only.
-
-
Treatment:
-
On day 1 after bleomycin instillation, begin daily oral administration of this compound (e.g., 10 mg/kg) or vehicle.
-
Continue the treatment for a specified period (e.g., 14 or 28 days).
-
-
Assessment of Pulmonary Fibrosis:
-
At the end of the treatment period, euthanize the rats.
-
Histological Analysis:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin and prepare sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation and general morphology, and with Masson's trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
-
Hydroxyproline Assay:
-
Harvest a portion of the lung tissue.
-
Hydrolyze the tissue and measure the hydroxyproline content, which is a quantitative measure of collagen deposition, using a commercial assay kit.
-
-
Measurement of Intracellular cAMP and cGMP Levels
Objective: To determine the effect of this compound on intracellular cAMP and cGMP concentrations.
Materials:
-
Cell line of interest (e.g., human lung fibroblasts)
-
This compound
-
Cell lysis buffer
-
cAMP and cGMP enzyme immunoassay (EIA) kits
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Lyse the cells using the lysis buffer provided in the EIA kit.
-
-
Quantification:
-
Measure the cAMP and cGMP concentrations in the cell lysates according to the manufacturer's instructions for the respective EIA kits.
-
Normalize the results to the total protein concentration of the cell lysates.
-
Visualizations
Signaling Pathway
References
The Impact of Selective PDE1 Inhibition on Second Messenger-Mediated Cellular Processes: A Technical Guide
Introduction
This technical guide provides an in-depth analysis of the impact of selective Phosphodiesterase 1 (PDE1) inhibitors on cellular processes mediated by the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Due to the absence of publicly available data for a compound specifically named "Pde1-IN-4," this document will utilize "Pde1-IN-6," a potent and selective PDE1 inhibitor, as a primary exemplar. Data from other well-characterized PDE1 inhibitors will also be included to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cAMP and cGMP, thus controlling the spatial and temporal dynamics of second messenger pathways.[1][2] The PDE1 family, distinguished by its activation by Ca2+/calmodulin, comprises three isoforms—PDE1A, PDE1B, and PDE1C—which are expressed in various tissues, including the brain, heart, and smooth muscle.[3][4] By inhibiting PDE1, intracellular levels of cAMP and cGMP are elevated, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate numerous substrate proteins to modulate a wide range of cellular functions.[3]
Core Mechanism of PDE1 Inhibition
The fundamental mechanism of action for PDE1 inhibitors is the prevention of cAMP and cGMP degradation to their inactive monophosphate forms (5'-AMP and 5'-GMP). This leads to an accumulation of these second messengers, thereby amplifying the signaling cascades they control.
Quantitative Data on PDE1 Inhibitors
The potency and selectivity of PDE1 inhibitors are critical parameters in their characterization. The half-maximal inhibitory concentration (IC50) is a key measure of potency.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Pde1-IN-6 (Compound 6c) | PDE1 | 7.5 | Luminescence-based | [5] |
| ITI-214 (Lenrispodun) | PDE1 | 1.3 (in µM, for myofibroblast transformation) | Cell-based α-SMA expression | [6] |
| Vinpocetine | PDE1 | 18.9 (in µM, for myofibroblast transformation) | Cell-based α-SMA expression | [6] |
| PDE1-IN-2 | PDE1A | 164 | Not Specified | [7] |
| PDE1B | 140 | Not Specified | [7] | |
| PDE1C | 6 | Not Specified | [7] |
Impact on Cellular Processes
Inhibition of PDE1 has been demonstrated to affect a variety of cellular functions by modulating cAMP and cGMP levels.
Neuronal Function
In the central nervous system, PDE1B is highly expressed and plays a role in regulating cognitive functions. Inhibition of PDE1 can enhance synaptic plasticity and memory by elevating cAMP and cGMP, which are crucial for these processes.
Cardiovascular Function
PDE1 isoforms are involved in regulating cardiovascular homeostasis. Inhibition of PDE1 can lead to vasodilation and has been shown to improve cardiac contractility. For instance, the PDE1 inhibitor lenrispodun (ITI-214) potentiates NO/cGMP signaling and improves vasodilation in models of vascular aging.[8] In cardiomyocytes, PDE1 inhibition can increase cGMP levels, leading to improved relaxation.[2][9]
Inflammation and Fibrosis
PDE1 inhibitors have demonstrated anti-inflammatory and anti-fibrotic effects. In a model of Peyronie's disease, the PDE1 inhibitor ITI-214 was shown to prevent myofibroblast transformation, a key process in fibrosis, by increasing intracellular cAMP levels.[6]
Metabolic Regulation
In pancreatic β-cells, PDE1 inhibition has been shown to potentiate glucose-stimulated insulin secretion by elevating cAMP levels.[1][3] This suggests a potential role for PDE1 inhibitors in the management of metabolic disorders.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PDE1 inhibitor activity.
Biochemical Assay for PDE1 IC50 Determination (Luminescence-based)
This protocol is adapted from the Promega PDE-Glo™ Phosphodiesterase Assay and is suitable for determining the IC50 value of inhibitors like Pde1-IN-6.[5]
Materials:
-
Recombinant human PDE1 enzyme (e.g., PDE1A, PDE1B, or PDE1C)
-
Pde1-IN-6 or other test compounds
-
cAMP or cGMP substrate
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega)
-
96-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of Pde1-IN-6 in 100% DMSO. Further dilute in 1X PDE-Glo™ Reaction Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PDE1 enzyme and the cyclic nucleotide substrate in 1X PDE-Glo™ Reaction Buffer to the appropriate concentrations.
-
Assay Plate Setup:
-
Add 12.5 µL of the diluted test compound or vehicle control to the wells of a 96-well plate.
-
Add 12.5 µL of the diluted substrate to each well.
-
Initiate the reaction by adding 25 µL of the diluted PDE1 enzyme to each well. The total reaction volume is 50 µL.
-
-
PDE Reaction Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Reaction Termination: Add 25 µL of PDE-Glo™ Termination Buffer to each well to stop the PDE1 reaction.
-
Detection Reagent Addition: Add 25 µL of PDE-Glo™ Detection Solution to each well. Mix and incubate for 20 minutes at room temperature.
-
Luminescence Measurement: Add 100 µL of Kinase-Glo® Reagent to each well. Mix and incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based FRET Assay for Intracellular cAMP/cGMP Measurement
Förster Resonance Energy Transfer (FRET)-based biosensors are powerful tools for measuring real-time changes in intracellular second messenger levels in living cells.[9]
Principle: A genetically encoded biosensor, often composed of a cyclic nucleotide-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP), is expressed in the cells of interest. Binding of the cyclic nucleotide induces a conformational change in the sensor, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency. This change in the ratio of acceptor to donor fluorescence emission provides a quantitative measure of the intracellular cAMP or cGMP concentration.
General Protocol Outline:
-
Cell Culture and Transfection: Culture the desired cell line (e.g., HEK293, primary cardiomyocytes) and transfect with a plasmid encoding the FRET-based biosensor for either cAMP or cGMP.
-
Live-Cell Imaging Setup: Plate the transfected cells in a suitable imaging dish or plate. Mount the dish on a fluorescence microscope equipped for live-cell imaging with the appropriate filter sets for the donor and acceptor fluorophores.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells in a physiological buffer.
-
Compound Addition: Add the PDE1 inhibitor (e.g., Pde1-IN-6) at the desired concentration to the cells.
-
Time-Lapse Imaging: Acquire a time-lapse series of images to monitor the change in FRET ratio over time following inhibitor addition.
-
Data Analysis: For each cell at each time point, calculate the FRET ratio (e.g., YFP/CFP emission ratio). Normalize the data to the baseline to determine the fold change in intracellular cAMP or cGMP levels.
Signaling Pathways and Logical Relationships
The inhibition of PDE1 intersects with multiple signaling pathways, creating a network of downstream effects.
Conclusion
Selective inhibitors of PDE1, such as Pde1-IN-6, are valuable research tools and potential therapeutic agents. By elevating the levels of the second messengers cAMP and cGMP, these compounds modulate a diverse array of cellular processes, including neuronal function, cardiovascular homeostasis, inflammation, and metabolic regulation. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of novel PDE1 inhibitors, facilitating further research and development in this promising area of pharmacology. The continued investigation into the specific roles of PDE1 isoforms and the development of highly selective inhibitors will be crucial for translating the therapeutic potential of PDE1 inhibition into clinical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes [mdpi.com]
- 3. Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells | PLOS One [journals.plos.org]
- 4. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of phosphodiesterases 1 and 4 prevents myofibroblast transformation in Peyronie's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. The Effects of Acute and Chronic Selective Phosphodiesterase 1 Inhibition on Smooth Muscle Cell-Associated Aging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the isoform selectivity of Pde1-IN-4 (PDE1A, PDE1B, PDE1C).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoform selectivity of Pde1-IN-4, a potent inhibitor of phosphodiesterase 1 (PDE1). This document outlines its activity against the three PDE1 isoforms—PDE1A, PDE1B, and PDE1C—and provides standardized experimental protocols for assessing its inhibitory profile.
Core Data Summary
This compound has demonstrated a distinct selectivity profile against the isoforms of the PDE1 enzyme. The inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), reveals a preference for the PDE1C isoform.
Inhibitory Activity of this compound Against PDE1 Isoforms
| Isoform | IC50 (nM) |
| PDE1A | 145 |
| PDE1B | 354 |
| PDE1C | 10 |
Data sourced from publicly available information.[1]
Understanding the PDE1 Signaling Pathway
Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The PDE1 family is unique in that its activity is dependent on calcium and calmodulin (CaM).[3][4] There are three isoforms of PDE1—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities.[2][4][5] PDE1A and PDE1B show a preference for cGMP, while PDE1C hydrolyzes both cAMP and cGMP with similar high affinity.[3][5] By inhibiting these enzymes, compounds like this compound can increase intracellular levels of cAMP and cGMP, thereby modulating various physiological processes. This compound has been shown to exhibit anti-fibrosis effects by regulating cAMP and cGMP.[1]
Experimental Protocols
The following are generalized methodologies for determining the isoform selectivity of a PDE1 inhibitor. These protocols are based on standard practices in the field and should be adapted for specific experimental conditions.
In Vitro PDE1 Enzyme Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a PDE inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against PDE1A, PDE1B, and PDE1C.
Materials:
-
Recombinant human PDE1A, PDE1B, and PDE1C enzymes
-
Radiolabeled substrate: [³H]cGMP and/or [³H]cAMP
-
This compound
-
Assay buffer (containing appropriate cofactors like Ca²⁺/CaM)
-
Snake venom nucleotidase
-
Anion-exchange resin or scintillation proximity assay (SPA) beads
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PDE1 enzyme (PDE1A, PDE1B, or PDE1C), and the various concentrations of this compound.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]cGMP for PDE1A and PDE1B, and either [³H]cGMP or [³H]cAMP for PDE1C).
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding snake venom nucleotidase, which converts the resulting 5'-monophosphate to the corresponding nucleoside.
-
Separate the product from the unreacted substrate using anion-exchange chromatography or SPA beads.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assays for cAMP/cGMP Measurement
These assays confirm that the inhibitor can access its target within a cellular context and elicit a biological response.
Objective: To measure the increase in intracellular cAMP and/or cGMP levels following treatment with this compound.
Materials:
-
A relevant cell line endogenously expressing PDE1 isoforms (e.g., human lung fibroblasts, smooth muscle cells, or neuronal cells).
-
This compound
-
Cell culture medium and reagents
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent degradation of cyclic nucleotides by other PDEs (optional, for maximizing signal).
-
An agent to stimulate cAMP or cGMP production (e.g., forskolin for cAMP, or a nitric oxide donor for cGMP).
-
Lysis buffer
-
Commercially available cAMP and/or cGMP immunoassay kits (e.g., ELISA or HTRF).
Procedure:
-
Culture the selected cell line in appropriate multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with an appropriate agent to induce cAMP or cGMP synthesis.
-
Lyse the cells to release the intracellular contents.
-
Measure the concentration of cAMP and/or cGMP in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Normalize the cyclic nucleotide levels to the total protein concentration in each sample.
-
Analyze the data to determine the dose-dependent effect of this compound on intracellular cAMP and cGMP accumulation.
Conclusion
This compound is a potent and selective inhibitor of the PDE1 family of enzymes, with a clear preference for the PDE1C isoform. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other novel PDE1 inhibitors. A thorough understanding of the isoform selectivity is critical for the development of targeted therapeutics for a range of disorders, including idiopathic pulmonary fibrosis and other conditions where PDE1 modulation is a promising strategy.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE1 - Wikipedia [en.wikipedia.org]
- 5. PDE1 Isozymes, Key Regulators of Pathological Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pde1-IN-4 in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 1 (PDE1) is a critical regulator of cyclic nucleotide signaling in the cardiovascular system, hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its isoforms, particularly PDE1A and PDE1C, are implicated in the pathophysiology of cardiovascular diseases such as cardiac hypertrophy, heart failure, and hypertension. Pde1-IN-4 is a potent and selective inhibitor of PDE1, with a notable preference for the PDE1C isoform. While direct and extensive research on this compound in specific cardiovascular disease models is not yet widely published, its selectivity profile allows for a strong inferential case for its potential therapeutic applications. This technical guide synthesizes the known attributes of this compound with the established roles of its target enzymes in cardiovascular disease, providing a framework for its investigation and application in preclinical research.
This compound: A Profile
This compound is a small molecule inhibitor of phosphodiesterase 1. Its inhibitory activity is most potent against the PDE1C isoform, with significant, though lesser, activity against PDE1A and PDE1B. This selectivity is crucial for dissecting the specific roles of PDE1 isoforms in cardiovascular pathologies.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against PDE1 isoforms. This data highlights the compound's potency and selectivity, which are key considerations for its use in experimental models.
| Target | IC50 (nM) | Reference |
| PDE1C | 10 | [1][2][3][4][5] |
| PDE1A | 145 | [1][2][3][4][5] |
| PDE1B | 354 | [1][2][3][4][5] |
Signaling Pathways Modulated by this compound
By inhibiting PDE1, this compound is predicted to increase intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways that are crucial for cardiovascular homeostasis. The preferential inhibition of PDE1C suggests a more pronounced effect on cAMP signaling in cardiomyocytes, while the inhibition of PDE1A points to effects on cGMP signaling in both cardiomyocytes and vascular smooth muscle cells.[4][6]
PDE1C Inhibition and cAMP Signaling in Cardiomyocytes
Inhibition of PDE1C by this compound is expected to potentiate cAMP-PKA signaling, which has been shown to be protective against cardiomyocyte apoptosis and pathological hypertrophy.[4][7]
PDE1A Inhibition and cGMP Signaling
Inhibition of PDE1A by this compound is anticipated to elevate cGMP levels, leading to the activation of protein kinase G (PKG). This pathway is known to have anti-hypertrophic and vasodilatory effects.[4][6]
Experimental Protocols for Investigating this compound in Cardiovascular Disease Models
The following protocols are detailed methodologies for key experiments to assess the efficacy of this compound in preclinical models of cardiovascular disease. These are based on established experimental designs for other PDE1 inhibitors.
In Vivo Model of Cardiac Hypertrophy
Objective: To determine if this compound can attenuate or reverse pressure-overload-induced cardiac hypertrophy.
Model: Transverse Aortic Constriction (TAC) in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure: Induce pressure overload hypertrophy via TAC surgery. A sham operation will be performed on a control group.
-
Treatment: Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection, starting 1 day post-surgery. A dose-response study should be conducted (e.g., 1, 10, 30 mg/kg/day).
-
Duration: Continue treatment for 4 weeks.
-
Assessments:
-
Echocardiography: Perform weekly to measure left ventricular (LV) wall thickness, LV internal dimensions, and fractional shortening.
-
Hemodynamic Measurements: At the end of the study, measure LV systolic and end-diastolic pressures using a Millar catheter.
-
Histological Analysis: Harvest hearts, weigh them, and calculate the heart weight to body weight ratio. Perform histological staining (H&E, Masson's trichrome) to assess myocyte size and fibrosis.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) in heart tissue.
-
In Vitro Model of Cardiomyocyte Hypertrophy
Objective: To investigate the direct anti-hypertrophic effects of this compound on cardiomyocytes.
Model: Neonatal Rat Ventricular Myocytes (NRVMs).
Methodology:
-
Cell Culture: Isolate and culture NRVMs from 1-2 day old Sprague-Dawley rat pups.
-
Hypertrophic Stimulation: Induce hypertrophy by treating cells with phenylephrine (PE, 100 µM) or angiotensin II (Ang II, 1 µM) for 48 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour before adding the hypertrophic agonist.
-
Assessments:
-
Cell Size Measurement: Measure cell surface area by immunofluorescence staining for α-actinin.
-
Protein Synthesis: Quantify protein synthesis using a [3H]-leucine incorporation assay.
-
Gene Expression: Analyze the expression of hypertrophic markers (ANP, BNP) by qRT-PCR.
-
Signaling Pathway Analysis: Measure intracellular cAMP and cGMP levels using ELISA kits. Assess the phosphorylation of key signaling proteins (e.g., PKA, PKG substrates) by Western blotting.
-
Potential Applications and Future Directions
Given its selectivity profile, this compound holds promise as a research tool and a potential therapeutic agent in several cardiovascular diseases:
-
Heart Failure: By mitigating pathological hypertrophy and myocyte apoptosis, this compound could be beneficial in both heart failure with reduced and preserved ejection fraction.
-
Hypertension: The vasodilatory effects mediated by PDE1A inhibition suggest a potential role in lowering blood pressure.
-
Atherosclerosis: PDE1C has been implicated in the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerotic plaques.[8]
Future research should focus on validating the efficacy of this compound in a broader range of in vivo cardiovascular disease models and elucidating the precise downstream signaling mechanisms. Head-to-head comparisons with other less selective PDE1 inhibitors would also be valuable to highlight the advantages of its specific targeting profile.
Conclusion
This compound is a potent and selective PDE1 inhibitor with a compelling theoretical basis for its application in cardiovascular disease research. Its preferential inhibition of PDE1C, coupled with activity against PDE1A, positions it as a valuable tool to modulate both cAMP and cGMP signaling pathways implicated in cardiac and vascular pathologies. The experimental frameworks provided in this guide offer a starting point for researchers to rigorously evaluate the therapeutic potential of this compound and pave the way for its potential translation into clinical applications for cardiovascular diseases.
References
- 1. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cardiozag.zu.edu.eg [cardiozag.zu.edu.eg]
- 4. mdpi.com [mdpi.com]
- 5. heart.bmj.com [heart.bmj.com]
- 6. Roles of PDE1 in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. PDE1 - Wikipedia [en.wikipedia.org]
The Potential of Phosphodiesterase 1 (PDE1) Inhibition in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 1 (PDE1) inhibitors are emerging as a promising class of therapeutic agents in oncology. By modulating cyclic nucleotide signaling, these compounds have demonstrated potential in inhibiting cancer cell proliferation, migration, and invasion, as well as influencing the tumor microenvironment. This technical guide provides a comprehensive overview of the current state of research on PDE1 inhibitors in oncology, with a focus on their mechanism of action, preclinical findings for representative compounds, and detailed experimental protocols to facilitate further investigation. While the specific compound "Pde1-IN-4" does not appear in published scientific literature, this guide will focus on the broader class of PDE1 inhibitors and their therapeutic potential.
Introduction to Phosphodiesterase 1 as a Cancer Target
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family, which includes isoforms PDE1A, PDE1B, and PDE1C, is unique in its dependence on calcium (Ca²⁺) and calmodulin (CaM) for activation. This positions PDE1 at a critical intersection of Ca²⁺ and cyclic nucleotide signaling pathways. Dysregulation of these pathways is a common feature in many cancers, contributing to uncontrolled cell growth and survival. Consequently, inhibiting PDE1 to restore normal cyclic nucleotide levels presents a rational therapeutic strategy in oncology.
Different PDE1 isoforms have been implicated in various cancers. PDE1A has been studied in non-small cell lung cancer (NSCLC), PDE1B in lymphoblastoid B-cells, and PDE1C in glioblastoma.[1] This isoform-specific expression and function offer opportunities for targeted therapeutic development.
Mechanism of Action of PDE1 Inhibitors in Oncology
The primary anti-cancer mechanism of PDE1 inhibitors stems from their ability to increase intracellular levels of cAMP and cGMP. This elevation in second messengers can trigger several downstream anti-tumor effects:
-
Cell Cycle Arrest: Increased cGMP can activate Protein Kinase G (PKG), leading to the upregulation of p27Kip1 and downregulation of Cyclin D1. This cascade results in cell cycle arrest at the G1 phase, thereby inhibiting tumor cell proliferation.
-
Induction of Apoptosis: Elevated cAMP and cGMP levels can activate signaling pathways that lead to programmed cell death.
-
Inhibition of Metastasis: PDE1 inhibitors have been shown to impair the migration and invasion of cancer cells. For instance, PDE1A has been linked to the adhesion, migration, and motility of NSCLC cells.[2]
-
Modulation of the Tumor Microenvironment: Recent studies suggest that PDE1 inhibitors can impact the tumor microenvironment. For example, the PDE1 inhibitor ITI-214, in combination with an anti-PD-1 antibody, has been shown to promote antitumor immunity by altering the polarization of tumor-associated macrophages.[3]
Quantitative Data for Representative PDE1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative PDE1 inhibitors against various cancer cell lines. This data is crucial for comparing the potency of different compounds and selecting appropriate concentrations for in vitro and in vivo studies.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vinpocetine | HepG2 | Hepatocellular Carcinoma | 39 | [4] |
| HT-29 | Colorectal Cancer | 78.32 | [5] | |
| HCT-116 | Colorectal Cancer | 67.44 | [5] | |
| MDA-MB-231 | Breast Cancer | 103.7 | [5] | |
| ITI-214 | Recombinant human PDE1A | - | 0.000033 | [6] |
| Recombinant human PDE1B | - | 0.00038 | [6] | |
| Recombinant human PDE1C | - | 0.000035 | [6] |
Key Signaling Pathways and Visualizations
Understanding the signaling pathways modulated by PDE1 inhibitors is essential for elucidating their mechanism of action and identifying potential biomarkers of response.
In non-small cell lung cancer (NSCLC), PDE1A has been shown to promote metastasis through the STAT3 signaling pathway. Inhibition of PDE1A can disrupt this process.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays used to evaluate the anti-cancer potential of PDE1 inhibitors.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
PDE1 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[9]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the PDE1 inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Cell Migration Assay (Transwell Assay)
This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete culture medium
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates[10]
-
PDE1 inhibitor
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Culture cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[11]
-
Resuspend the starved cells in serum-free medium containing the PDE1 inhibitor or vehicle control at a concentration of 1 x 10⁵ cells/100 µL.[11]
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for an appropriate time (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.[11]
-
Stain the cells with 0.2% crystal violet for 10 minutes.[12]
-
Wash the membrane with water and allow it to dry.
-
Count the migrated cells in several random fields under a microscope.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a PDE1 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
PDE1 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]
-
Administer the PDE1 inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.[13]
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Calculate the percentage of tumor growth inhibition.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the levels of PDE1 isoforms and downstream signaling molecules.
Materials:
-
Cell or tumor lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PDE1A, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Prepare protein lysates from treated cells or tumor tissue.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
The inhibition of PDE1 represents a compelling strategy in oncology. The preclinical data for compounds like Vinpocetine and ITI-214 highlight the potential of this class of drugs to inhibit tumor growth and modulate the tumor microenvironment. Further research is warranted to identify more selective and potent PDE1 inhibitors and to explore their efficacy in a wider range of cancer types. The development of isoform-selective inhibitors will be crucial to minimize off-target effects and enhance therapeutic efficacy. Additionally, combination therapies, such as the co-administration of PDE1 inhibitors with immune checkpoint inhibitors, hold significant promise for improving patient outcomes. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of cancer drug discovery.
References
- 1. Cyclic nucleotide phosphodiesterase-1C (PDE1C) drives cell proliferation, migration and invasion in glioblastoma multiforme cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Unlocking vinpocetine’s oncostatic potential in early-stage hepatocellular carcinoma: A new approach to oncogenic modulation by a nootropic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Phosphodiesterase 1A physically interacts with YTHDF2 and reinforces the progression of non-small cell lung cancer [elifesciences.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. Cell migration assay or Transwell assay [protocols.io]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for In Vitro PDE1 Inhibition Assay Using Pde1-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for conducting an in vitro phosphodiesterase 1 (PDE1) inhibition assay using the experimental compound Pde1-IN-4. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that play a critical role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The activity of PDE1 enzymes is dependent on calcium (Ca2+) and calmodulin (CaM), placing them at a crucial intersection of Ca2+ and cyclic nucleotide signaling pathways.[1][2][3] The PDE1 family comprises three subtypes—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities.[1][2] By regulating the intracellular levels of cAMP and cGMP, PDE1 influences a wide array of physiological processes, including neuronal plasticity, vascular smooth muscle contraction, and inflammation.[1][4] Consequently, PDE1 has emerged as a promising therapeutic target for various disorders, including neurodegenerative diseases and cardiovascular conditions.[1][5]
This compound is an experimental small molecule inhibitor of PDE1. Its mechanism of action involves the direct inhibition of the PDE1 enzyme, which leads to an accumulation of intracellular cAMP and cGMP.[4][6] This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which then phosphorylate various substrate proteins, leading to diverse cellular responses.[4][6] This document outlines a detailed protocol for measuring the inhibitory activity of this compound against the PDE1 enzyme using a fluorescence polarization-based assay.
Data Presentation
Table 1: Quantitative Data for this compound Inhibition Assay
| Parameter | Value | Notes |
| Target Enzyme | Recombinant Human PDE1A, PDE1B, or PDE1C | The choice of isoform will depend on the specific research question. |
| Substrate | FAM-labeled cAMP or FAM-labeled cGMP | The choice of substrate may depend on the PDE1 isoform being studied. |
| IC50 of this compound | To be determined experimentally | The IC50 value represents the concentration of this compound required to inhibit 50% of the PDE1 enzyme activity. |
| Assay Buffer | Tris-HCl, MgCl2, DTT | Specific concentrations are detailed in the protocol below. |
| Control Inhibitor | IBMX or a known potent PDE1 inhibitor | Used as a positive control for inhibition. |
| Vehicle | DMSO | The final concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects. |
Signaling Pathway
The following diagram illustrates the central role of PDE1 in regulating cAMP and cGMP signaling pathways and the point of intervention for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PDE1 Isozymes, Key Regulators of Pathological Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
- 5. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to use Pde1-IN-4 in cell-based assays for cAMP/cGMP measurement.
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pde1-IN-4 and Cyclic Nucleotide Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that are critical regulators of intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE1 family, distinguished by its activation by calcium (Ca²⁺) and calmodulin (CaM), plays a crucial role in integrating Ca²⁺ and cyclic nucleotide signaling pathways.[3][4] This family consists of three isoforms: PDE1A, PDE1B, and PDE1C. PDE1A and PDE1B preferentially hydrolyze cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[1][5]
This compound is a potent and selective inhibitor of PDE1. By inhibiting PDE1, this compound is expected to increase the intracellular concentrations of cAMP and/or cGMP, depending on the specific PDE1 isoforms expressed in the target cells.[3] Measuring these changes is a direct way to assess the on-target efficacy of this compound and to understand the functional consequences of PDE1 inhibition in a given biological context. These application notes provide detailed protocols for utilizing this compound in cell-based assays to measure intracellular cAMP and cGMP levels.
Data Presentation
Quantitative data for this compound should be determined empirically. The following tables provide a template for presenting key biochemical and cellular data.
Table 1: Biochemical Potency of this compound against Human PDE1 Isoforms
| Isoform | IC50 (nM) | Substrate | Assay Conditions |
| PDE1A | User Determined | cGMP | e.g., 10 µM cGMP, 30°C |
| PDE1B | User Determined | cGMP | e.g., 10 µM cGMP, 30°C |
| PDE1C | User Determined | cAMP | e.g., 10 µM cAMP, 30°C |
| PDE1C | User Determined | cGMP | e.g., 10 µM cGMP, 30°C |
| Note: IC50 values should be determined from a minimum of two independent experiments. |
Table 2: Cellular Activity of this compound in a PDE1-Expressing Cell Line
| Assay | EC50 (nM) | Maximum Response (% of Control) | Cell Line |
| cAMP Accumulation | User Determined | User Determined | e.g., HEK293 expressing PDE1C |
| cGMP Accumulation | User Determined | User Determined | e.g., HEK293 expressing PDE1A |
| Note: EC50 values represent the concentration of this compound that elicits a half-maximal response. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical cAMP and cGMP signaling pathways and a general workflow for assessing the impact of this compound.
Experimental Protocols
General Considerations:
-
Cell Line Selection: Choose a cell line known to express the PDE1 isoform of interest. The specific isoform will determine the relative effects on cAMP and cGMP.[3]
-
Positive Controls: To validate the assay, include positive controls known to elevate cAMP (e.g., Forskolin, which directly activates adenylyl cyclase) or cGMP (e.g., sodium nitroprusside (SNP), a nitric oxide donor that activates soluble guanylyl cyclase).[3]
-
PDE Inhibitor Control: A broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), should be used as a positive control for PDE inhibition.[3]
-
Dose-Response and Time-Course: It is essential to perform initial experiments to determine the optimal concentration range for this compound and the ideal incubation time to observe a significant change in cyclic nucleotide levels.
Protocol 1: Measurement of Intracellular cAMP/cGMP using an ELISA Kit
This protocol provides a general procedure for using a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP or cGMP.
Materials:
-
PDE1-expressing cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Forskolin (for cAMP) or Sodium Nitroprusside (SNP) (for cGMP)
-
IBMX
-
Cell lysis buffer (provided with the ELISA kit or 0.1 M HCl)
-
cAMP or cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Pre-treatment:
-
Carefully remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, serum-free medium containing the desired concentrations of this compound, a vehicle control (e.g., DMSO), or a positive control (e.g., 100 µM IBMX).
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
To measure the effect of this compound on agonist-stimulated cyclic nucleotide production, add the appropriate agonist (e.g., 10 µM Forskolin for cAMP or 100 µM SNP for cGMP).
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Remove the medium and add cell lysis buffer to each well.
-
Incubate for the time recommended by the ELISA kit manufacturer (typically 10-20 minutes) with gentle shaking.
-
-
Quantification:
-
Proceed with the cAMP or cGMP ELISA protocol as described by the manufacturer. This typically involves transferring the cell lysates to the antibody-coated plate, adding the cyclic nucleotide-HRP conjugate, and developing the colorimetric reaction.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of cAMP or cGMP in each sample using the standard curve generated from the provided standards.
-
Plot the cyclic nucleotide concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Real-time Measurement of cAMP/cGMP using FRET-based Biosensors
This protocol outlines the use of genetically encoded Fluorescence Resonance Energy Transfer (FRET) biosensors for dynamic monitoring of cAMP or cGMP in living cells.
Materials:
-
Cells suitable for transfection
-
FRET biosensor plasmid for cAMP (e.g., a cADDis sensor) or cGMP (e.g., a GENIe sensor)[6]
-
Transfection reagent
-
Imaging medium (e.g., HBSS)
-
This compound
-
Agonists and control inhibitors as in Protocol 1
-
Fluorescence microscope or plate reader equipped for FRET imaging
Procedure:
-
Transfection:
-
Seed cells in a suitable imaging dish or plate.
-
Transfect the cells with the FRET biosensor plasmid according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
-
Imaging Preparation:
-
Replace the culture medium with imaging medium.
-
Mount the dish/plate on the microscope stage and allow the cells to equilibrate.
-
-
Baseline Measurement:
-
Acquire baseline FRET ratio images (or fluorescence intensity readings) for a few minutes before adding any compounds.
-
-
Compound Addition:
-
Add this compound, vehicle, or control inhibitors to the cells and continue to acquire FRET images.
-
After a stable baseline is re-established, add the stimulating agonist.
-
-
Data Acquisition and Analysis:
-
Continue imaging to capture the dynamic changes in the FRET ratio in response to the agonist.
-
Analyze the change in FRET ratio over time. An increase or decrease in the ratio, depending on the specific biosensor, indicates a change in the intracellular concentration of the cyclic nucleotide.
-
Quantify the peak response and the rate of change to assess the effect of this compound.
-
Troubleshooting
-
No effect of this compound:
-
Confirm PDE1 expression in your cell line.
-
Verify the activity and stability of your this compound stock.
-
Increase the concentration of this compound or the incubation time.
-
The basal rate of cyclic nucleotide synthesis may be too low to observe an effect of PDE inhibition alone; stimulation with an agonist is often necessary.[2]
-
-
High Well-to-Well Variability:
-
Ensure consistent cell seeding density.
-
Be precise with all pipetting steps.
-
Ensure complete and uniform cell lysis.
-
-
Low Signal in FRET Experiments:
-
Optimize biosensor expression levels.
-
Ensure the health of the cells during imaging.
-
Check the filter sets and light source of the microscope.
-
By following these detailed protocols and considerations, researchers can effectively measure the impact of this compound on intracellular cAMP and cGMP levels, providing valuable insights into the role of PDE1 in their specific biological system.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. PDE1 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Developing a High-Throughput Screening Assay Using a Novel PDE1 Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing a high-throughput screening (HTS) assay for the identification and characterization of inhibitors of Phosphodiesterase 1 (PDE1), using Pde1-IN-4 as a reference compound. This document includes an overview of the PDE1 signaling pathway, detailed experimental protocols for common HTS assay formats, and a framework for data presentation and analysis.
Introduction to Phosphodiesterase 1 (PDE1)
Phosphodiesterase 1 (PDE1) is a critical family of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] The activity of PDE1 is uniquely dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[1][2] The PDE1 family is comprised of three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distributions and substrate affinities.[1][2] Dysregulation of PDE1 activity has been implicated in a variety of pathological conditions, making it an attractive therapeutic target for a range of disorders, including those affecting the cardiovascular and central nervous systems.[1]
This compound is a potent and selective inhibitor of PDE1 and can be utilized as a reference compound in HTS campaigns to identify novel modulators of the PDE1 pathway.
The PDE1 Signaling Pathway
PDE1 enzymes play a crucial role in terminating cAMP and cGMP signaling cascades. By hydrolyzing these cyclic nucleotides to their inactive 5'-monophosphate forms, PDE1 regulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). Inhibition of PDE1 leads to an accumulation of intracellular cAMP and cGMP, thereby amplifying the signaling pathways they control.
References
Application Notes and Protocols for Pde1-IN-4 in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pde1-IN-4, a potent and selective phosphodiesterase-1 (PDE1) inhibitor, in primary neuronal culture experiments. The protocols outlined below are based on established methodologies for primary neuron culture and the application of PDE1 inhibitors.
Introduction
Phosphodiesterase-1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the central nervous system, PDE1 plays a crucial role in modulating neuronal signaling pathways involved in neuroplasticity, learning, and memory.[1] Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and cGMP, subsequently activating downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), and ultimately modulating the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).
This compound is a potent inhibitor of PDE1 isoforms. By inhibiting PDE1, this compound can be utilized as a tool to investigate the role of the PDE1 signaling pathway in neuronal function and to explore its therapeutic potential in various neurological disorders.
This compound Properties
| Property | Value | Reference |
| CAS Number | 191982-37-3 | [2] |
| Molecular Formula | C32H31N5O | [2] |
| Molecular Weight | 501.62 g/mol | [2] |
| Solubility | Soluble in DMSO |
Quantitative Data: In Vitro Inhibition of PDE1 Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against human PDE1 isoforms.
| Isoform | IC50 (nM) |
| PDE1A | 145 |
| PDE1B | 354 |
| PDE1C | 10 |
Note: Data derived from in vitro enzyme assays. Cellular potency may vary.
Signaling Pathway of PDE1 Inhibition
Inhibition of PDE1 by this compound prevents the degradation of cAMP and cGMP, leading to the activation of downstream signaling cascades that are critical for neuronal function and survival.
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following section provides detailed protocols for the application of this compound in primary neuronal culture experiments.
I. Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[3]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
The next day, wash plates three times with sterile water and allow them to air dry. For enhanced neuronal attachment and neurite outgrowth, an additional coating with laminin (5 µg/mL in sterile PBS) for 2-4 hours at 37°C is recommended.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to institutional guidelines.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissect the E18 embryos and isolate the cerebral cortices in a new dish with ice-cold HBSS. Carefully remove the meninges.
-
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to a final concentration of 100 µg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Add an equal volume of DMEM with 10% FBS to inactivate the trypsin.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on the pre-coated plates or coverslips.
-
-
Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 3-4 days. Neurons are typically ready for experiments after 7-10 days in vitro (DIV).
-
II. Treatment of Primary Neurons with this compound
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in pre-warmed Neurobasal medium to the desired final concentrations.
-
Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Suggested Concentration Range for Experiments: Based on the IC50 values of this compound and the effective concentrations of other PDE1 inhibitors like Vinpocetine (neuroprotective at 1-50 µM), a starting concentration range of 100 nM to 10 µM is recommended for initial dose-response experiments.[4][5][6][7]
Treatment Protocol:
-
After 7-10 DIV, carefully remove half of the culture medium from each well.
-
Add an equal volume of the freshly prepared this compound working solution or vehicle control to the respective wells.
-
Incubate the cultures for the desired duration (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2. The incubation time will depend on the specific downstream endpoint being measured.
III. Assessment of Downstream Effects
The following are key experiments to assess the biological effects of this compound in primary neuronal cultures.
This can be performed using commercially available ELISA or bioluminescence-based assay kits.[8][9][10][11]
Procedure (General Outline):
-
Treat neurons with this compound or vehicle control for a short duration (e.g., 15-60 minutes). A positive control, such as Forskolin (an adenylyl cyclase activator), can be used to stimulate cAMP production.
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the assay kit.
-
Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding assay.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the cAMP concentration in each sample based on a standard curve.
This protocol allows for the detection of changes in the phosphorylation state of CREB, a key downstream target of the cAMP/PKA and cGMP/PKG pathways.[12][13][14][15][16]
Procedure:
-
Treat neurons with this compound or vehicle control for the desired time (e.g., 30 minutes to 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.
-
Quantify the band intensities using densitometry software.
The Lactate Dehydrogenase (LDH) assay is used to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[17][18][19][20][21] This is particularly useful for evaluating the neuroprotective effects of this compound against an excitotoxic insult (e.g., glutamate or NMDA).
Procedure:
-
Pre-treat neurons with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Induce cytotoxicity by adding a neurotoxin (e.g., 50 µM NMDA for 15-30 minutes).[16] Include control wells with no toxin (basal cell death) and wells with lysis buffer (maximum LDH release).
-
After the desired incubation period (e.g., 24 hours post-insult), carefully collect a sample of the culture medium from each well.
-
Perform the LDH assay according to the manufacturer's protocol. This typically involves adding a reaction mixture that leads to a colorimetric change proportional to the amount of LDH.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, basal, and maximum release controls.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in primary neuronal cultures.
Caption: A typical workflow for a this compound study in primary neurons.
References
- 1. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Vinpocetine on mitochondrial function and neuroprotection in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vinpocetine is a highly potent neuroprotectant against veratridine-induced cell death in primary cultures of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. cAMP-Glo™ Assay [worldwide.promega.com]
- 9. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting for Neuronal Proteins [protocols.io]
- 15. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 | Journal of Neuroscience [jneurosci.org]
- 17. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 18. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application of PDE1 Inhibitors in Cardiac Hypertrophy Studies: A Detailed Guide for Researchers
Note: A comprehensive search of scientific literature and public databases did not yield specific information on a compound designated "Pde1-IN-4." The following application notes and protocols are therefore based on the established roles and experimental data of well-characterized and published phosphodiesterase 1 (PDE1) inhibitors, such as IC86340 and ITI-214, which are extensively utilized in cardiac hypertrophy research. These examples will serve as a detailed guide for researchers, scientists, and drug development professionals interested in the application of selective PDE1 inhibitors in this field.
Introduction to PDE1 in Cardiac Hypertrophy
Cardiac hypertrophy is an adaptive response of the heart to increased workload, which, if sustained, can progress to heart failure. Cyclic nucleotide signaling, involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), plays a pivotal role in regulating cardiac function and remodeling.[1][2] Phosphodiesterase 1 (PDE1), a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, is a critical regulator of these pathways in cardiomyocytes.[1][2] Notably, upregulation of PDE1 isoforms, particularly PDE1A and PDE1C, has been observed in hypertrophied and failing hearts, making it a promising therapeutic target.[1][2][3] Inhibition of PDE1 has been demonstrated to attenuate and even reverse cardiac hypertrophy in various preclinical models.[1][4][5]
Mechanism of Action of PDE1 Inhibitors in Cardiomyocytes
PDE1 inhibitors exert their anti-hypertrophic effects by modulating two primary signaling cascades within cardiac myocytes. The specific pathway engaged can depend on the PDE1 isoform being targeted.[1][2]
-
cGMP/PKG Pathway: Inhibition of PDE1A leads to an elevation in cGMP levels, which in turn activates protein kinase G (PKG).[2][4] Activated PKG phosphorylates downstream targets that collectively suppress hypertrophic signaling.[2][5]
-
cAMP/PKA Pathway: Inhibition of PDE1C results in increased cAMP levels and subsequent activation of protein kinase A (PKA).[2] This pathway has also been shown to have protective effects against cardiomyocyte apoptosis.[2]
Data Presentation: Efficacy of PDE1 Inhibitors in Cardiac Hypertrophy Models
The following tables summarize quantitative data from preclinical studies investigating the effects of PDE1 inhibitors on cardiac hypertrophy.
Table 1: In Vitro Effects of PDE1 Inhibition on Cardiomyocyte Hypertrophy
| Compound | Cell Type | Hypertrophic Stimulus | Concentration | Endpoint Measured | Result | Reference |
| IC86340 | Neonatal Rat Ventricular Myocytes (NRVMs) | Phenylephrine (PE) | 1 µM | Cell Surface Area | Significant reduction | [4][5] |
| IC86340 | Adult Rat Ventricular Myocytes (ARVMs) | Phenylephrine (PE) | 1 µM | Cell Size | Significant reduction | [4][5] |
| PDE1A siRNA | Neonatal Rat Ventricular Myocytes (NRVMs) | Phenylephrine (PE) | N/A | Hypertrophic Gene Expression (ANP, BNP) | Significant downregulation | [4][5] |
| IC86340 | Neonatal Rat Ventricular Myocytes (NRVMs) | Angiotensin II (Ang II) | Not Specified | Hypertrophy | Attenuated | [2] |
| IC86340 | Wild-Type Myocytes | Angiotensin II (Ang II) / Isoproterenol (ISO) | Not Specified | Cell Death/Apoptosis | Attenuated | [2] |
Table 2: In Vivo Effects of PDE1 Inhibition on Cardiac Hypertrophy
| Compound | Animal Model | Hypertrophy Induction | Dosing Regimen | Key Findings | Reference |
| IC86340 | Mouse | Chronic Isoproterenol Infusion | Not Specified | Attenuated cardiac hypertrophy | [4][5] |
| Pan-PDE1 Inhibitor | Mouse | Isoproterenol or Angiotensin II Infusion (1-2 weeks) | Not Specified | Attenuated cardiac hypertrophy and fibrosis | [3][6] |
| ITI-214 | Dog and Rabbit | N/A (acute effects) | Not Specified | Positive inotropic and lusitropic effects | [6] |
Signaling Pathways and Experimental Workflow Diagrams
Experimental Protocols
In Vitro Cardiomyocyte Hypertrophy Assay
Objective: To determine the effect of a PDE1 inhibitor (e.g., this compound) on cardiomyocyte hypertrophy induced by a pro-hypertrophic agonist in vitro.
Materials:
-
Neonatal Rat Ventricular Myocytes (NRVMs) or Adult Rat Ventricular Myocytes (ARVMs)
-
Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)
-
Pro-hypertrophic agonist (e.g., Phenylephrine, Angiotensin II, Isoproterenol)
-
PDE1 inhibitor (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., Phalloidin for F-actin, DAPI for nuclei)
-
Fluorescence microscope with imaging software
-
Reagents for RNA isolation and qPCR (for gene expression analysis)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Culture: Isolate and culture cardiomyocytes according to standard protocols. Plate cells at a suitable density in multi-well plates.
-
Induction of Hypertrophy: After allowing the cells to attach and recover, replace the medium with serum-free medium for 24 hours. Then, treat the cells with a pro-hypertrophic agonist (e.g., 100 µM Phenylephrine) for 24-48 hours.
-
Inhibitor Treatment: Co-treat a subset of the agonist-stimulated cells with varying concentrations of the PDE1 inhibitor. Include appropriate vehicle controls (agonist alone and vehicle alone).
-
Assessment of Cell Size:
-
After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells and stain with Phalloidin (to visualize the cytoskeleton and cell outline) and DAPI (to visualize the nuclei).
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area of a significant number of cells per condition using imaging software (e.g., ImageJ).
-
-
Analysis of Hypertrophic Gene Expression:
-
Lyse the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR (qPCR) to measure the expression levels of hypertrophic marker genes (e.g., ANP, BNP, β-MHC) relative to a housekeeping gene (e.g., GAPDH).
-
-
Analysis of Protein Expression:
-
Lyse the cells and determine protein concentration.
-
Perform Western blotting to assess the protein levels of hypertrophic markers.
-
In Vivo Murine Model of Cardiac Hypertrophy
Objective: To evaluate the therapeutic efficacy of a PDE1 inhibitor (e.g., this compound) in a mouse model of pressure overload- or agonist-induced cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for transverse aortic constriction (TAC) or osmotic minipumps for agonist infusion (e.g., Angiotensin II, Isoproterenol)
-
PDE1 inhibitor (e.g., this compound) formulated for in vivo administration
-
Echocardiography equipment
-
Histology reagents (e.g., formalin, paraffin, hematoxylin and eosin, Masson's trichrome stain)
Procedure:
-
Induction of Cardiac Hypertrophy:
-
TAC Model: Surgically induce pressure overload by constricting the transverse aorta.
-
Agonist Infusion Model: Implant osmotic minipumps subcutaneously to deliver a continuous infusion of a pro-hypertrophic agonist for a specified period (e.g., 2-4 weeks).
-
-
Inhibitor Administration: Begin administration of the PDE1 inhibitor or vehicle control at a predetermined dose and frequency (e.g., daily oral gavage or intraperitoneal injection) either simultaneously with or after the induction of hypertrophy.
-
Echocardiographic Assessment: Perform serial echocardiography (e.g., at baseline, and weekly post-induction) to non-invasively monitor cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
Terminal Analysis:
-
At the end of the study period, euthanize the animals and harvest the hearts.
-
Measure heart weight to body weight ratio.
-
Fix a portion of the heart tissue in formalin for histological analysis. Embed in paraffin and section for H&E staining (to assess cardiomyocyte size) and Masson's trichrome staining (to assess fibrosis).
-
Snap-freeze another portion of the heart tissue for molecular analysis (qPCR for gene expression, Western blotting for protein expression).
-
Conclusion
The inhibition of PDE1 presents a promising therapeutic strategy for the management of cardiac hypertrophy. The detailed protocols and methodologies provided herein, based on the extensive research conducted with established PDE1 inhibitors, offer a robust framework for the investigation of novel compounds like this compound in this critical area of cardiovascular research. By elucidating the precise mechanisms and therapeutic potential of selective PDE1 inhibition, researchers can contribute to the development of novel treatments for heart failure.
References
Application Notes and Protocols for Pde1-IN-4 in Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pde1-IN-4, a selective inhibitor of Phosphodiesterase 1 (PDE1), in smooth muscle relaxation assays. The protocols outlined below are designed to facilitate the investigation of this compound's therapeutic potential in conditions characterized by excessive smooth muscle contraction.
Introduction to PDE1 in Smooth Muscle Function
Phosphodiesterase 1 (PDE1) is a critical enzyme in the regulation of smooth muscle tone.[1][2] As a dual-substrate phosphodiesterase, PDE1 hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers that mediate smooth muscle relaxation.[2][3] The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), linking intracellular calcium signaling to the control of cyclic nucleotide levels.[1][2]
In smooth muscle cells, various contractile agents elevate intracellular Ca²⁺ levels, which in turn activates the Ca²⁺/CaM complex. This complex then stimulates PDE1 activity, leading to the degradation of cAMP and cGMP.[1] Reduced levels of these cyclic nucleotides result in the phosphorylation of myosin light chain and subsequent smooth muscle contraction.
By inhibiting PDE1, compounds like this compound prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell. Elevated cyclic nucleotide levels activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate several downstream targets that collectively promote smooth muscle relaxation through mechanisms such as decreased intracellular Ca²⁺ concentration and dephosphorylation of myosin light chain.[4]
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative selective PDE1 inhibitor, which can be considered analogous to this compound, against various PDE isoforms. The data highlights its potency and selectivity for PDE1.
| Compound | PDE1A (IC₅₀, nM) | PDE1B (IC₅₀, nM) | PDE1C (IC₅₀, nM) | PDE4D (IC₅₀, nM) | PDE5A (IC₅₀, nM) | Selectivity (vs. PDE4D) | Selectivity (vs. PDE5A) |
| Representative PDE1 Inhibitor (e.g., ITI-214) | 1.5 | 2.1 | 1.8 | >10,000 | >10,000 | >6667-fold | >5556-fold |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ indicates greater potency. Data is representative of a highly selective PDE1 inhibitor and should be confirmed for this compound through experimentation.
Signaling Pathway of PDE1 in Smooth Muscle Relaxation
Experimental Protocols
In Vitro PDE1 Enzyme Inhibition Assay
Objective: To determine the IC₅₀ value of this compound against PDE1 isoforms.
Materials:
-
Recombinant human PDE1A, PDE1B, and PDE1C enzymes
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
³H-cAMP or ³H-cGMP (substrate)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
In a 96-well plate, add the assay buffer, CaCl₂, CaM, and the serially diluted this compound or vehicle control (DMSO).
-
Add the recombinant PDE1 enzyme to each well to initiate the pre-incubation.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).
-
Add snake venom nucleotidase to convert the product (³H-AMP or ³H-GMP) to ³H-adenosine or ³H-guanosine.
-
Incubate the plate at 30°C for 10 minutes.
-
Separate the radiolabeled product from the substrate using ion-exchange resin.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Ex Vivo Smooth Muscle Relaxation Assay (Organ Bath)
Objective: To evaluate the functional effect of this compound on smooth muscle relaxation in isolated tissue preparations.
Materials:
-
Smooth muscle tissue (e.g., aorta, trachea, corpus cavernosum) from an appropriate animal model.
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Organ bath system with force transducers
-
This compound
-
A contractile agent (e.g., phenylephrine, KCl, carbachol)
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect smooth muscle tissue strips (e.g., 2-3 mm wide and 10-15 mm long) and mount them in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[5]
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, depending on the tissue). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash the tissues and allow them to return to baseline.
-
Pre-contraction: Once a stable baseline is achieved, induce a submaximal contraction with an appropriate agonist (e.g., phenylephrine for aortic rings).
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 15-20 minutes, or once the previous response has stabilized).
-
Data Analysis: Record the changes in tension after each addition of this compound. Express the relaxation as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
Experimental Workflow for Ex Vivo Smooth Muscle Relaxation Assay
Conclusion
This compound, as a selective PDE1 inhibitor, holds significant promise for the development of novel therapeutics for disorders associated with smooth muscle dysfunction. The protocols and information provided herein offer a robust framework for researchers to investigate the pharmacological properties of this compound and elucidate its mechanism of action in promoting smooth muscle relaxation. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the therapeutic potential of PDE1 inhibition.
References
- 1. PDE1 - Wikipedia [en.wikipedia.org]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphodiesterases 1 and 4 prevents myofibroblast transformation in Peyronie's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Acute and Chronic Selective Phosphodiesterase 1 Inhibition on Smooth Muscle Cell-Associated Aging Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining in Tissues Treated with Pde1-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with Pde1-IN-4, a potent and selective inhibitor of phosphodiesterase 1 (PDE1). The following sections outline the mechanism of action of PDE1, a comprehensive IHC protocol for formalin-fixed, paraffin-embedded (FFPE) tissues, and visual representations of the associated signaling pathway and experimental workflow.
Introduction to this compound and its Mechanism of Action
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby acting as key regulators of intracellular second messenger signaling.[1][2] The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), placing it at a critical intersection of Ca²⁺ and cyclic nucleotide signaling pathways.[1][3] The PDE1 family includes three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and regulatory properties.[3][4]
This compound, as a selective inhibitor of PDE1, is expected to block the degradation of cAMP and cGMP in cells where PDE1 is active. This leads to the accumulation of these second messengers, which in turn activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).[5] These kinases then phosphorylate various substrate proteins that regulate a wide array of cellular functions, including inflammation, cell proliferation, and neuronal signaling.[2][5] The ability to visualize the expression and localization of PDE1 or downstream markers in tissues treated with this compound is crucial for understanding its pharmacological effects.
Quantitative Data Summary
The optimal conditions for immunohistochemical staining, particularly antibody concentrations and incubation times, are highly dependent on the specific antibody used, the tissue type, and the fixation method. Therefore, empirical determination of these parameters is essential. The following table provides a general framework for recording and optimizing these variables.
| Parameter | General Recommendation | User-Determined Optimum |
| Primary Antibody Dilution | Varies significantly (e.g., 1:50 - 1:500) | |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | |
| Secondary Antibody Dilution | Varies with manufacturer's instructions | |
| Secondary Antibody Incubation | 30-60 minutes at room temperature | |
| Antigen Retrieval Time | 10-20 minutes in boiling buffer[6] | |
| DAB Incubation Time | Monitored microscopically (typically 1-10 minutes)[6] |
Detailed Immunohistochemistry Protocol for FFPE Tissues
This protocol is a general guideline for the immunohistochemical staining of formalin-fixed, paraffin-embedded tissue sections and should be adapted based on the specific primary antibody and tissue being analyzed.
Materials and Reagents
-
Phosphate Buffered Saline (PBS)
-
Xylene or a xylene substitute (e.g., Histoclear)[6]
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)[9]
-
Hydrogen Peroxide (3% H₂O₂) in methanol or PBS[10]
-
Blocking Buffer (e.g., 1-10% normal serum from the same species as the secondary antibody in PBS)[9]
-
Primary Antibody (specific to the target of interest, e.g., anti-PDE1A, anti-pCREB)
-
Biotinylated Secondary Antibody (corresponding to the host species of the primary antibody)
-
Avidin-Biotin-Complex (ABC) reagent or other streptavidin-HRP conjugate
-
3,3'-Diaminobenzidine (DAB) substrate kit[6]
-
Hematoxylin counterstain[7]
-
Mounting Medium[6]
-
Positively charged microscope slides
Procedure
1. Deparaffinization and Rehydration a. Bake slides in an oven at 60°C for 20-30 minutes to melt the paraffin.[6] b. Immerse slides in two changes of xylene for 5 minutes each to remove paraffin. c. Rehydrate the tissue sections by sequential immersion in:
- 100% Ethanol: 2 changes, 3 minutes each
- 95% Ethanol: 2 minutes
- 80% Ethanol: 2 minutes
- 70% Ethanol: 2 minutes d. Rinse gently with running tap water, followed by a final rinse in deionized water.
2. Antigen Retrieval a. Immerse slides in a container with an appropriate antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0). b. Heat the buffer with the slides to a sub-boiling temperature (95-100°C) for 10-20 minutes using a microwave, water bath, or pressure cooker.[6] c. Allow the slides to cool in the buffer at room temperature for at least 20 minutes. d. Wash the slides with PBS (2 changes, 5 minutes each).[7]
3. Blocking Endogenous Peroxidase and Non-Specific Binding a. Immerse slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[10] b. Wash with PBS (2 changes, 5 minutes each).[7] c. Apply blocking buffer to each tissue section and incubate for at least 1 hour at room temperature in a humidified chamber.[6]
4. Primary Antibody Incubation a. Gently blot the excess blocking buffer from the slides (do not let the tissue dry out). b. Apply the diluted primary antibody to the tissue sections. c. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[8]
5. Secondary Antibody and Detection a. Wash slides with PBS (3 changes, 5 minutes each). b. Apply the diluted biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. c. Wash with PBS (3 changes, 5 minutes each). d. Apply the ABC reagent or streptavidin-HRP and incubate for 30 minutes at room temperature, protected from light.[7] e. Wash with PBS (3 changes, 5 minutes each).
6. Visualization a. Apply the DAB substrate solution to the tissue sections and monitor for color development under a microscope. This can take 1-10 minutes.[6] b. As soon as the desired staining intensity is reached, immerse the slides in deionized water to stop the reaction.
7. Counterstaining, Dehydration, and Mounting a. Counterstain the sections with hematoxylin for 1-2 minutes.[7] b. "Blue" the hematoxylin by rinsing in running tap water for 5-10 minutes.[7] c. Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%, 100%) for 2-5 minutes each.[7] d. Clear the slides in two changes of xylene for 5 minutes each.[7] e. Apply a coverslip using a permanent mounting medium.
Visualizations
Signaling Pathway of PDE1 Inhibition
Caption: PDE1 inhibition by this compound increases cAMP and cGMP levels.
Experimental Workflow for Immunohistochemistry
Caption: Step-by-step workflow for immunohistochemical staining.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 9. arigobio.com [arigobio.com]
- 10. abcepta.com [abcepta.com]
Troubleshooting & Optimization
Troubleshooting Pde1-IN-4 solubility issues in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pde1-IN-4 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve directly in aqueous buffers?
Small molecule inhibitors like this compound are often lipophilic (fat-soluble) in nature, which inherently leads to poor water solubility.[1] The molecular structure designed for potent and selective inhibition of the PDE1 enzyme often results in a compound that is more readily soluble in organic solvents than in aqueous media. Direct dissolution in aqueous buffers such as PBS or TRIS is generally not feasible.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For this compound and similar poorly water-soluble compounds, the recommended solvent for creating a concentrated stock solution is 100% Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful organic solvent capable of dissolving a wide range of non-polar compounds at high concentrations.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in pure, anhydrous DMSO.[1][2]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
Precipitation upon dilution into an aqueous buffer is a common issue for compounds that are highly soluble in the organic stock solvent but have low solubility in the final aqueous medium.[1][3] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual reduction in the organic solvent concentration can help keep the compound in solution.[3]
-
Maintain a Low Organic Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.5%, ideally ≤0.1%) to minimize its potential effects on the experiment.[4]
-
Use Co-solvents or Surfactants: If your experimental design permits, consider using a vehicle containing a co-solvent like PEG300 or a surfactant such as Tween-80 to improve solubility.[3][4]
Q4: How should I store this compound and its stock solutions?
-
Solid Compound: The powdered form of the inhibitor is generally the most stable and should be stored according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light.[2]
-
Stock Solutions: Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[2][5] These aliquots should be stored at -20°C or -80°C and protected from light.[1][2] Properly stored DMSO stock solutions are typically stable for several months.[2]
Q5: My experimental results with this compound are inconsistent. Could this be a solubility issue?
Yes, inconsistent experimental results are a common indicator of solubility problems.[2][3] If this compound is not fully dissolved or precipitates out of solution during the experiment, the effective concentration of the inhibitor will be variable, leading to unreliable data.[3] It is crucial to visually inspect your working solutions for any signs of precipitation (e.g., cloudiness, visible particles) before each experiment.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound is a lipophilic molecule with very low aqueous solubility.[1] | Prepare a high-concentration stock solution (10-50 mM) in 100% DMSO first. Then, dilute this stock solution into your aqueous buffer.[1][2] |
| Precipitation occurs after diluting the DMSO stock into the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | Lower the final working concentration of this compound.[3] Perform serial dilutions instead of a single large dilution.[3] Ensure rapid and thorough mixing upon dilution.[4] If possible, use a low percentage of a surfactant (e.g., 0.01-0.1% Tween-80) in your aqueous buffer.[3][4] |
| Inconsistent or no inhibitory effect observed in experiments. | The inhibitor may have precipitated out of the working solution, leading to a lower effective concentration. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[2] | Before use, visually inspect the final working solution for any signs of precipitation.[1][3] If precipitation is suspected, prepare a fresh working solution at a lower concentration. Use a fresh aliquot of your stock solution or prepare a new stock from the solid compound.[2] |
| High background or off-target effects are observed. | The concentration of the vehicle (DMSO) in the final assay is too high, potentially causing cellular toxicity or other non-specific effects.[4] | Ensure the final DMSO concentration is low (ideally ≤0.1%) and consistent across all experimental and control groups.[4] Always include a vehicle-only control group that receives the same concentration of DMSO as the treatment groups.[4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for at least 30 seconds to facilitate dissolution.[1] If necessary, gentle warming in a 37°C water bath or brief sonication can be used to ensure the compound is fully dissolved.[2][3]
-
Verification: Visually inspect the solution to confirm it is clear and free of any solid particles.[3]
-
Storage: Aliquot the stock solution into single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles.[2][5] Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol for Determining the Approximate Solubility Limit in an Aqueous Buffer
-
Prepare Buffer: Set up a series of microcentrifuge tubes, each containing 1 mL of your target aqueous buffer.
-
Prepare Serial Dilutions: Prepare a range of this compound concentrations by adding increasing volumes of your high-concentration DMSO stock solution to the tubes (e.g., final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).[1]
-
Mix and Equilibrate: Immediately after adding the DMSO stock, vortex each tube for 30 seconds.[1] Allow the solutions to equilibrate at room temperature for at least 30 minutes.[1]
-
Observe for Precipitation: Visually inspect each tube against a dark background for any signs of cloudiness, haziness, or visible precipitate.[1]
-
Centrifugation (Optional): To confirm, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes and check for a pellet.[1]
-
Determine Solubility Limit: The highest concentration that remains a clear, single-phase solution is the approximate solubility limit of this compound in that specific buffer under those conditions.[1]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Impact of this compound solubility on experimental outcomes.
References
How to prevent Pde1-IN-4 precipitation in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Pde1-IN-4 in cell culture media.
Troubleshooting Guide: this compound Precipitation
Issue: Precipitate observed in cell culture media after adding this compound.
This is a common issue for many small molecule inhibitors due to their typically low solubility in aqueous solutions. Follow these steps to diagnose and resolve the problem.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many kinase inhibitors, is likely lipophilic and has inherently low solubility in aqueous-based cell culture media. Direct dissolution in media is not recommended.[1] |
| Improper Stock Solution Preparation | The initial stock solution may not be fully dissolved or may have degraded. It is crucial to use an appropriate solvent and technique. |
| Precipitation Upon Dilution | The compound is soluble in the stock solvent (e.g., DMSO) but crashes out when diluted into the aqueous cell culture medium. This is a common phenomenon.[1] |
| High Final Concentration | The desired final concentration of this compound in the cell culture media may exceed its solubility limit in that specific medium. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.[2] |
| Compound Instability | The compound may be unstable in the cell culture medium at 37°C over the duration of the experiment, leading to degradation and precipitation.[3] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Most small molecule inhibitors, including those targeting PDE1, are soluble in organic solvents like dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the powdered inhibitor in high-purity, anhydrous DMSO to a high concentration (e.g., 10 mM).[4][5] Gentle vortexing or sonication can aid in complete solubilization.[4]
Q2: What are the recommended storage conditions for this compound?
A2: The powdered form of the inhibitor should be stored according to the manufacturer's instructions, typically at -20°C or -80°C.[4] Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][5][6]
Q3: How can I prevent this compound from precipitating when I add it to my cell culture media?
A3: To avoid precipitation when diluting a DMSO stock solution into an aqueous medium, it is recommended to make intermediate dilutions in DMSO before the final dilution.[4] When adding the compound to your media, ensure rapid and thorough mixing. Pre-warming the media to 37°C can also help.[3] It is also crucial to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to avoid solvent toxicity.[7]
Q4: I've followed the recommended procedure, but I still see a precipitate. What should I do?
A4: If you still observe precipitation, consider the following:
-
Lower the final concentration: Your target concentration may be too high. Perform a dose-response experiment to determine the optimal, non-precipitating concentration.[6]
-
Test in serum-free media: To determine if serum components are causing the precipitation, try adding this compound to serum-free media. If precipitation does not occur, you may need to treat your cells in a serum-free medium for a short period.[2]
-
Assess compound stability: For long-term experiments, the compound may be degrading. Consider replenishing the media with freshly prepared this compound at regular intervals.[3]
Quantitative Data Summary
While specific solubility data for this compound is not widely published, the following table summarizes general recommendations for similar small molecule inhibitors.
| Parameter | Recommendation | Notes |
| Recommended Solvent | 100% Anhydrous DMSO | Capable of dissolving a wide range of non-polar compounds at high concentrations.[1] |
| Stock Solution Concentration | 10-50 mM | A high-concentration stock allows for smaller volumes to be added to the final culture, minimizing solvent effects. |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[1] Stable for several months when stored properly.[1] |
| Final DMSO Concentration in Media | ≤ 0.1% - 0.5% | Higher concentrations can be toxic to cells.[3][7] Always include a vehicle control with the same final DMSO concentration in your experiments. |
Experimental Protocols
Protocol for Preparing this compound for Cell Culture Experiments
-
Prepare a High-Concentration Stock Solution:
-
Carefully weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Dilution into Cell Culture Media:
-
Thaw a single-use aliquot of the this compound stock solution and bring it to room temperature.
-
If a large dilution is required, perform an intermediate serial dilution in 100% DMSO.
-
Pre-warm the cell culture medium (with or without serum, as required by your experiment) to 37°C.
-
Add the final volume of the this compound stock solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even distribution. Do not add the media to the concentrated compound.
-
Visually inspect the medium for any signs of precipitation.
-
Add the this compound-containing medium to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound mechanism of action.
References
Optimizing PDE1-IN-4 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PDE1-IN-4 for in vitro experiments. Navigate through our troubleshooting guides and frequently asked questions to address specific issues and refine your experimental design for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Phosphodiesterase 1 (PDE1), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These cyclic nucleotides are crucial second messengers in a multitude of cellular signaling pathways. By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their intracellular accumulation.[2] This enhances downstream signaling through protein kinase A (PKA) and protein kinase G (PKG), which regulate various physiological processes.[2] The activity of the PDE1 enzyme is dependent on calcium and calmodulin (Ca2+/CaM).[1]
Q2: How should I prepare and store this compound?
A2: Like many small molecule inhibitors, this compound is likely supplied as a solid. It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[3] For long-term storage, stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3][4] Always refer to the manufacturer's datasheet for specific solubility and stability information.
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. For initial dose-response experiments, a broad concentration range is recommended. Based on data for other potent PDE1 inhibitors, starting with a logarithmic dilution series from 1 nM to 10 µM is a reasonable approach to determine the effective concentration in your model system.[5]
Q4: What are potential off-target effects of this compound?
A4: At higher concentrations, small molecule inhibitors may lose selectivity and interact with other proteins. For instance, some PDE1 inhibitors have been shown to inhibit other phosphodiesterase isoforms, such as PDE4D and PDE6AB, at high concentrations.[6] Inhibition of PDE6, which is crucial for vision, can lead to visual disturbances in vivo.[6] To minimize off-target effects, it is critical to perform a dose-response experiment to identify the lowest effective concentration that produces the desired on-target effect.[6]
Q5: Why is the inclusion of Ca2+/Calmodulin important in enzymatic assays for PDE1?
A5: The catalytic activity of PDE1 is stimulated by its binding to a Ca2+/calmodulin (CaM) complex.[1] Therefore, for in vitro enzymatic assays, it is crucial to include sufficient concentrations of both calcium and calmodulin in the reaction buffer to ensure optimal PDE1 activity and to accurately determine the inhibitory potential of compounds like this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Concentration too low: The applied concentration may be insufficient to inhibit PDE1 effectively in your system. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM).[5] |
| Cell line insensitivity: The target cells may not express PDE1 or the downstream signaling components. | Confirm PDE1 expression in your cell line using methods like qPCR or Western blotting.[5] | |
| Compound instability: The this compound stock solution may have degraded. | Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles.[5] For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours.[7] | |
| Incorrect assay conditions: The experimental conditions (e.g., absence of Ca2+/Calmodulin in enzymatic assays) may not be optimal for PDE1 activity. | Ensure that enzymatic assays are supplemented with appropriate concentrations of Ca2+ and Calmodulin. | |
| High levels of cell death (cytotoxicity) | Concentration too high: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Use concentrations well below this threshold for your experiments.[5] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.[5] | |
| Off-target effects: At high concentrations, the inhibitor might be affecting other essential cellular pathways.[8] | Use the lowest effective concentration of this compound as determined by your dose-response curve.[6] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response. | Maintain consistent cell culture practices, including using cells within a defined passage number range and standardizing seeding density.[5] |
| Compound precipitation: The inhibitor may be precipitating out of the aqueous solution at the working concentration. | Visually inspect the media for any signs of precipitation. Prepare fresh dilutions for each experiment and consider a solubility test.[3] | |
| Pipetting errors: Inaccurate pipetting, especially of small volumes for stock solutions. | Use calibrated pipettes and consider preparing intermediate dilutions to work with larger, more accurate volumes. |
Data Presentation
Table 1: Comparative IC50 Values of Various PDE1 Inhibitors Note: This data is for reference and comparison purposes. The IC50 of this compound should be determined experimentally.
| Compound | PDE1 Isoform(s) | IC50 | Notes |
| ITI-214 | PDE1A and PDE1C | 35 pM | A potent, non-isoform selective PDE1 inhibitor.[9] |
| ITI-214 | PDE1 | 1.3 µM | Determined in a cell-based assay for myofibroblast transformation.[10] |
| Vinpocetine | PDE1 | 18.9 µM | A less potent PDE1 inhibitor with known off-target effects.[10][11] |
| PDE1-IN-6 | PDE1 | 7.5 nM | Also known as Compound 6c.[7] |
| Sildenafil | PDE1 | >80-fold less potent than for PDE5 | A well-known PDE5 inhibitor with some activity against PDE1.[12] |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound in a Biochemical Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified PDE1 enzyme.
Materials:
-
Purified recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
This compound
-
Assay buffer (e.g., Tris-HCl based buffer with MgCl2)
-
Calcium Chloride (CaCl2) and Calmodulin (CaM)
-
cAMP or cGMP substrate
-
Detection reagents (e.g., from a commercial PDE assay kit)
-
DMSO
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Perform a serial dilution in DMSO to create a range of concentrations.
-
Enzyme Preparation: Dilute the purified PDE1 enzyme to the desired concentration in cold assay buffer containing CaCl2 and CaM. The optimal enzyme concentration should be determined in a preliminary experiment to ensure the reaction is in the linear range.
-
Assay Reaction: a. In a 96-well plate, add the diluted this compound or vehicle control (DMSO). b. Add the diluted PDE1 enzyme solution to all wells except for the negative control (no enzyme). c. Pre-incubate the plate at 30°C for 15 minutes to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the cAMP or cGMP substrate. e. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
Reaction Termination and Signal Detection: a. Stop the reaction using the termination buffer provided in your assay kit. b. Add the detection reagents according to the manufacturer's protocol.
-
Data Analysis: a. Measure the signal (e.g., fluorescence, luminescence) using a microplate reader. b. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Protocol 2: Optimizing this compound Concentration in a Cell-Based Assay
This protocol provides a general workflow to determine the optimal, non-toxic concentration of this compound for a specific cell-based experiment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Multi-well cell culture plates (e.g., 96-well)
-
Reagents for the specific cellular assay (e.g., ELISA kit for cytokine measurement, luciferase reporter assay system)
-
Reagents for a cytotoxicity assay (e.g., MTT, LDH)
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that ensures they are in an exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium from your concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[5] Include a vehicle-only control.
-
Compound Treatment: Remove the old medium from the cells and add the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Measurement: Perform your specific cellular assay to measure the biological response of interest.
-
Cytotoxicity Assessment: In parallel, treat a separate plate of cells with the same concentrations of this compound and perform a cytotoxicity assay to determine the toxic concentration range.
-
Data Analysis: a. For your primary assay, normalize the results to the vehicle control. b. Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and determine the effective concentration range. c. Correlate these findings with the cytotoxicity data to select a concentration range that is both effective and non-toxic.
Visualizations
Caption: PDE1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound in vitro experiments.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of phosphodiesterases 1 and 4 prevents myofibroblast transformation in Peyronie's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE1 Isozymes, Key Regulators of Pathological Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DailyMed - SILDENAFIL tablet [dailymed.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Dealing with high background noise in Pde1-IN-4 fluorescence polarization assays.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background noise and other issues in fluorescence polarization (FP) assays involving the phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence polarization (FP) and how is it used to study this compound?
A1: Fluorescence polarization is a technique used to monitor molecular interactions in solution.[1][2] In the context of this compound, an FP assay can be used to determine its inhibitory activity on the PDE1 enzyme. The assay typically involves a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) that, when unbound, is small and rotates rapidly in solution, resulting in low fluorescence polarization. When PDE1 hydrolyzes this substrate, the resulting fluorescent monophosphate binds to a larger "binding agent" or nanoparticle, which slows its rotation and increases the fluorescence polarization.[2][3] this compound, as an inhibitor, prevents this hydrolysis, thus keeping the fluorescence polarization low.
Q2: What are the common causes of a high background signal in my this compound FP assay?
A2: High background in an FP assay can obscure the signal from your tracer and reduce the assay's dynamic range. Common causes include:
-
Autofluorescence of this compound: The inhibitor itself may be fluorescent at the excitation and emission wavelengths of your assay.[4]
-
Light Scattering: At high concentrations, this compound may precipitate out of the assay buffer, causing light scattering that can be misinterpreted as a high fluorescence signal.[4][5]
-
Contaminated Reagents: Buffers, solvents, or other assay components may contain fluorescent impurities.[5]
-
Non-specific Binding: The fluorescent tracer may bind to components in the assay well, such as the microplate plastic or proteins like bovine serum albumin (BSA), leading to an artificially high polarization signal.[6][7]
-
High Tracer Concentration: Using too high a concentration of the fluorescent tracer can lead to increased background fluorescence.[8]
Q3: My this compound inhibitor seems to be insoluble in the aqueous assay buffer. How can I address this?
A3: Poor solubility of small molecule inhibitors like this compound is a common issue.[9] It is recommended to first dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[9][10] This stock can then be serially diluted in DMSO before making the final dilution into the aqueous assay buffer. It is crucial to ensure the final DMSO concentration in the assay remains low (typically ≤1%) to avoid affecting enzyme activity.[2][11]
Q4: Can the choice of microplate affect my FP assay results?
A4: Yes, the type of microplate is important. It is highly recommended to use black, opaque microplates to minimize background fluorescence and prevent light from scattering between wells.[5] Some plastics can also non-specifically bind the fluorescent tracer, leading to a higher background polarization. Using plates with a non-binding surface can help mitigate this issue.[6][7]
Q5: How can I determine if this compound is directly interfering with the fluorescence signal?
A5: To check for compound interference, you should run control experiments.[4] Prepare wells containing the assay buffer and this compound at the same concentrations used in your experiment, but without the enzyme or fluorescent tracer. Read the fluorescence intensity and polarization of these wells. A significant signal indicates that the compound itself is contributing to the background.[4] You can also perform a "pre-read" of the assay plate after adding the compound but before adding the fluorescent substrate. This background reading can then be subtracted from your final measurements.[4]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can significantly reduce the signal-to-noise ratio of your assay. The following table outlines potential causes and recommended troubleshooting steps.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound Autofluorescence | Run a control plate with this compound in assay buffer (no enzyme or tracer) at various concentrations. Measure fluorescence intensity at the assay's excitation and emission wavelengths.[4] | The signal from the compound alone should be less than 10% of the signal from the assay with the tracer. If higher, consider using a red-shifted fluorophore for your tracer.[4] |
| This compound Precipitation (Light Scattering) | Visually inspect the wells for any precipitate. Measure the absorbance of the wells at a high wavelength (e.g., 600 nm) to detect light scattering.[4] Lower the concentration of this compound or optimize the final DMSO concentration.[5] | A clear solution with an optical density at 600 nm (OD600) of less than 0.05.[4] |
| Contaminated Assay Buffer or Reagents | Prepare fresh assay buffer and all other reagents using high-purity water and chemicals. Test the fluorescence of each individual component.[5] | A significant reduction in the background signal of the "buffer only" wells. |
| Non-specific Binding of Tracer | Use black microplates with a certified non-binding surface.[6][7] If your buffer contains BSA, consider replacing it with a low-binding alternative like bovine gamma globulin (BGG) or a non-ionic detergent (e.g., 0.01% NP40 or Triton X-100).[12][13] | A lower polarization reading for the "tracer only" control wells. |
| Sub-optimal Instrument Settings | Optimize the gain setting on your plate reader to enhance the signal from the tracer without saturating the detector. Ensure the correct excitation and emission filters are in use for your fluorophore. | An improved signal-to-noise ratio. The raw fluorescence intensity of the tracer should be at least three times higher than the background signal.[7] |
Issue 2: Inconsistent or No Inhibitory Effect
If you are not observing the expected inhibition from this compound, consider the following.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive this compound | Prepare a fresh stock solution of this compound from a new powder aliquot. Ensure proper storage conditions (typically -20°C or -80°C, protected from light).[10] | Restoration of the expected inhibitory activity. |
| This compound Precipitation | Ensure the final DMSO concentration is consistent and low across all wells (e.g., 1%).[11] Make intermediate dilutions in DMSO before the final dilution into the aqueous buffer.[10] | A clear solution in the assay wells and consistent inhibitory activity. |
| Incorrect Reagent Concentrations | Verify the concentrations of all stock solutions, including the PDE1 enzyme and the fluorescent tracer. Perform a dose-response experiment with a known PDE1 inhibitor to confirm enzyme activity. | A clear and reproducible dose-dependent inhibition curve. |
| Inappropriate Incubation Times | Optimize the pre-incubation time of the enzyme with this compound (to allow for binding) and the reaction time after adding the substrate. A typical pre-incubation is 15 minutes, and the reaction can run for 60 minutes.[11] | A stable and reproducible assay window. |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence and Interference
Objective: To assess the intrinsic fluorescence and light scattering properties of this compound.
Materials:
-
This compound
-
100% DMSO
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)[11]
-
Black, flat-bottom 96-well or 384-well microplate with a non-binding surface[6]
-
Fluorescence plate reader capable of measuring fluorescence intensity and polarization
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[10]
-
Create a serial dilution of this compound in 100% DMSO.
-
Further dilute the compounds in Assay Buffer to the final concentrations to be used in the FP assay, ensuring the final DMSO concentration is constant (e.g., 1%).
-
Add the diluted this compound solutions to the wells of the microplate.
-
Include control wells with Assay Buffer and the corresponding final DMSO concentration.
-
Read the plate in both fluorescence intensity and fluorescence polarization modes using the same filter set as your main assay.
-
Measure the absorbance of the plate at 600 nm to check for light scattering.[4]
Protocol 2: Generic Fluorescence Polarization Assay for PDE1 Inhibition
Objective: To determine the IC₅₀ value of this compound against a PDE1 isoform.
Materials:
-
Recombinant human PDE1 enzyme (e.g., PDE1A, PDE1B, or PDE1C)
-
Fluorescent substrate (e.g., FAM-cAMP or FAM-cGMP)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)[11]
-
Calmodulin (CaM) and Calcium Chloride (CaCl₂) for PDE1 activation[11]
-
Binding Agent (phosphate-binding nanoparticles)
-
This compound (dissolved in 100% DMSO)
-
Known PDE1 inhibitor (positive control)
-
Black, flat-bottom 96-well or 384-well microplate with a non-binding surface[6]
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer containing the necessary concentrations of CaCl₂ and CaM to activate the PDE1 enzyme.[11]
-
Prepare serial dilutions of this compound and the positive control inhibitor in 100% DMSO, followed by a final dilution in the activated Assay Buffer.
-
Dilute the PDE1 enzyme to the desired concentration in cold Assay Buffer.
-
Prepare the fluorescent substrate in the activated Assay Buffer.
-
-
Assay Plate Setup:
-
Add the diluted this compound, positive control, or vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.
-
Add the diluted PDE1 enzyme to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction Initiation:
-
Add the fluorescent substrate to all wells to start the enzymatic reaction.
-
Incubate for 60 minutes at 30°C, protected from light.
-
-
Signal Development:
-
Add the Binding Agent to all wells to stop the reaction and develop the signal.
-
Incubate for an additional period at room temperature as recommended by the binding agent manufacturer.
-
-
Data Acquisition:
-
Read the fluorescence polarization of the plate using an appropriate plate reader.
-
Visualizations
PDE1 Signaling Pathway
The following diagram illustrates the role of PDE1 in the cyclic nucleotide signaling pathway and the mechanism of action for an inhibitor like this compound.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. westbioscience.com [westbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Pde1-IN-4 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the cytotoxicity of Pde1-IN-4 in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might it lead to cytotoxicity?
A1: this compound is a potent inhibitor of phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways.[1][2][3] By inhibiting PDE1, this compound leads to an accumulation of intracellular cAMP and cGMP.[3][4] This, in turn, activates downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG).[4] While these pathways are involved in normal cellular functions, their sustained and excessive activation can lead to cytotoxicity through mechanisms such as cell cycle arrest, induction of apoptosis, or off-target effects at higher concentrations.[5][6]
Q2: Which cell lines are suitable for testing this compound cytotoxicity?
A2: The choice of cell line is highly dependent on the research context. It is crucial to select cell lines that endogenously express PDE1. PDE1 expression has been reported in various cell types, including neuronal cells, smooth muscle cells, and various cancer cell lines.[2][7] For example, HEK293 cells have been used for screening PDE inhibitors.[5][8] It is recommended to verify PDE1 expression in your chosen cell line at the mRNA or protein level before initiating cytotoxicity studies. Creative Biogene offers a range of PDE stable cell lines that can be used for compound screening.[9]
Q3: What are the common assays to measure this compound cytotoxicity?
A3: Several in vitro assays can be used to assess the cytotoxicity of this compound. These assays typically measure cell viability, membrane integrity, or metabolic activity. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells by assessing the reduction of tetrazolium salt MTT to formazan crystals.[5]
-
Resazurin-based Viability Assay: This is another colorimetric assay where the reduction of resazurin to the fluorescent resorufin by viable cells is measured.[10]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is an indicator of cell death.[11]
-
Apoptosis Assays: Methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used to differentiate between apoptotic and necrotic cell death.
Q4: How can I minimize solvent-induced toxicity in my experiments?
A4: this compound, like many small molecule inhibitors, is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells.[5][10] To minimize solvent toxicity:
-
Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level, typically below 0.1% to 0.5%.[5][10]
-
Always include a vehicle control in your experiments. This control should contain the same concentration of the solvent as the highest concentration of this compound being tested.[5][10]
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound cytotoxicity.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed even at low concentrations of this compound. | 1. High inhibitor concentration: The tested concentrations may be too high for the specific cell line.[10] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[5][10] 3. Compound instability: The inhibitor may be unstable in the culture medium, leading to the formation of toxic byproducts.[5] 4. Off-target effects: At higher concentrations, this compound might inhibit other essential cellular targets.[5] | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 value for cytotoxicity.[10] 2. Check solvent concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Include a vehicle-only control.[10] 3. Prepare fresh solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. For long-term experiments, consider refreshing the media with a fresh preparation of the inhibitor.[5] 4. Use orthogonal assays: Confirm the cytotoxic effect using a different assay method to rule out assay-specific artifacts. |
| Inconsistent or non-reproducible results between experiments. | 1. Cell passage number: Cells at high passage numbers can have altered sensitivity to compounds.[5] 2. Inconsistent cell density: The number of cells seeded per well can affect the outcome. 3. Compound preparation: Inconsistent preparation of the inhibitor stock or dilutions. 4. Assay variability: Pipetting errors or variations in incubation times. | 1. Use a consistent passage number: Use cells within a defined and narrow passage number range for all experiments.[5] 2. Standardize cell seeding: Ensure a consistent cell number is seeded in each well. 3. Follow a strict protocol for compound handling: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[5] 4. Ensure proper technique: Calibrate pipettes regularly and maintain consistent incubation times. |
| Unexpected increase in cell viability or metabolic activity at high concentrations (MTT assay). | 1. Compound interference: The inhibitor may chemically react with the MTT reagent, leading to a false positive signal.[12] 2. Increased metabolic activity: The compound may induce a stress response in the cells, leading to increased metabolic rates before cell death.[12] | 1. Run a cell-free control: Test the inhibitor with the MTT reagent in the absence of cells to check for direct chemical reduction.[12] 2. Use an alternative cytotoxicity assay: Employ a different method, such as a resazurin-based assay or an LDH release assay, to confirm the results.[12] 3. Visually inspect cells: Examine the cells under a microscope for morphological signs of stress or death.[12] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell line by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[10]
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).[5]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[13]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of PDE1 Inhibition
Caption: this compound inhibits PDE1, increasing cAMP/cGMP levels and downstream signaling.
Experimental Workflow for Cytotoxicity Assessment
Caption: A stepwise workflow for determining the cytotoxicity of this compound in cell lines.
Troubleshooting Logic Diagram
Caption: A decision-making workflow for troubleshooting unexpected this compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting cancer with phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Overcoming poor bioavailability of Pde1-IN-4 in animal models.
This guide provides troubleshooting advice and frequently asked questions for researchers using Pde1-IN-4 in animal models, with a focus on overcoming its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1). PDE1 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream cellular processes. This mechanism is being explored for its therapeutic potential in a range of disorders, including neurodegenerative diseases and cardiovascular conditions.
Caption: Signaling pathway showing this compound inhibiting PDE1, leading to increased cAMP/cGMP levels.
Q2: What are the main challenges with this compound's bioavailability in animal models?
The primary challenge with this compound is its poor oral bioavailability. This is often attributed to a combination of low aqueous solubility and potentially rapid first-pass metabolism in the liver. These factors can lead to low and variable plasma concentrations after oral administration, making it difficult to achieve therapeutic efficacy and obtain consistent experimental results.
Q3: What are the recommended routes of administration for this compound?
For initial efficacy and proof-of-concept studies where achieving consistent systemic exposure is critical, intravenous (IV) or intraperitoneal (IP) administration is recommended. For studies requiring oral administration, a carefully designed formulation is essential to improve absorption and bioavailability.
Troubleshooting Guide
Issue 1: Low or undetectable plasma concentrations after oral administration.
This is a common problem stemming from this compound's poor solubility and absorption.
Possible Causes & Solutions:
-
Poor Solubility: this compound is a lipophilic molecule with low aqueous solubility, which limits its dissolution in the gastrointestinal tract.
-
Solution 1: Formulation with Solubilizing Agents. Develop a vehicle that can enhance the solubility of the compound. A common approach is to use a mixture of solvents and surfactants. See the protocol below for a sample formulation.
-
Solution 2: Nanosuspension. Creating a nanosuspension of this compound can increase the surface area for dissolution, thereby improving the rate and extent of absorption.
-
-
Rapid Metabolism: The compound may be rapidly cleared by the liver (first-pass metabolism) before it reaches systemic circulation.
-
Solution: Co-administration with a Metabolic Inhibitor. While not ideal for all studies, co-administering a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole (ABT) can help to assess the impact of metabolism on bioavailability. This should be used as a tool to diagnose the problem rather than a standard protocol.
-
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Issue 2: High variability in plasma concentrations between animals.
High inter-animal variability can confound experimental results and make data interpretation difficult.
Possible Causes & Solutions:
-
Inconsistent Dosing: Inaccurate gavage technique or loss of dosing solution can lead to variability.
-
Solution: Refine Dosing Technique. Ensure all personnel are properly trained in oral gavage for the specific animal model. Use appropriately sized feeding needles and verify the dose volume for each animal.
-
-
Formulation Instability: The compound may be precipitating out of the vehicle before or after administration.
-
Solution: Assess Formulation Stability. Before dosing, visually inspect the formulation for any precipitation. Conduct stability tests on your vehicle at room temperature and 37°C to ensure the compound remains in solution.
-
-
Physiological Differences: Factors such as food in the stomach can significantly affect the absorption of poorly soluble drugs.
-
Solution: Standardize Experimental Conditions. Fast animals for a consistent period (e.g., 4-6 hours) before oral dosing. Ensure all animals have free access to water.
-
Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters of this compound in different formulations and routes of administration in mice. These values are illustrative and may vary depending on the specific experimental conditions.
| Parameter | Route of Admin. | Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound | IV | 10% DMSO, 90% Saline | 2 | ~1500 | 0.08 | ~850 | 100 |
| This compound | PO | 0.5% Methylcellulose in water | 10 | < 50 | 1-2 | ~150 | < 5 |
| This compound | PO | 10% DMSO, 40% PEG400, 50% Water | 10 | ~350 | 0.5 | ~700 | ~15-20 |
| This compound | PO | Nanosuspension in 0.5% HPMC | 10 | ~600 | 0.5 | ~1200 | ~30-35 |
Data are approximations compiled for illustrative purposes based on typical improvements seen with formulation changes for compounds with similar properties.
Key Experimental Protocols
Protocol 1: Preparation of an Improved Oral Formulation
This protocol describes the preparation of a solution-based formulation using co-solvents and surfactants to improve the solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Purified water
-
Magnetic stirrer and stir bar
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio (v/v): 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% water.
-
First, dissolve the this compound powder in DMSO by vortexing until a clear solution is formed.
-
Add the PEG400 to the solution and mix thoroughly.
-
Add the Tween® 80 and mix.
-
Finally, add the water dropwise while continuously stirring to avoid precipitation.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution.
-
Prepare fresh on the day of the experiment.
Protocol 2: Pharmacokinetic Study Workflow in Mice
This protocol outlines a typical workflow for assessing the pharmacokinetics of this compound following oral administration.
Caption: Experimental workflow for a typical pharmacokinetic study in mice.
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before dosing, with free access to water.
-
Dosing: Administer the prepared this compound formulation via oral gavage at a volume of 10 mL/kg. Include a vehicle-only control group.
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from a consistent site (e.g., saphenous vein) into K2-EDTA coated tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Typically, 3-4 mice are used per time point.
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, and AUC. Bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Pde1-IN-4 interference with assay reagents.
Welcome to the technical support center for PDE1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective phosphodiesterase 1 (PDE1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of human phosphodiesterase 1 (PDE1).[1] The PDE1 enzyme family is responsible for degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE1, this compound leads to an increase in the intracellular levels of both cAMP and cGMP, which in turn modulates various downstream signaling pathways.[1] The PDE1 enzyme has three subtypes: PDE1A, PDE1B, and PDE1C, which are found in various tissues, including the brain, heart, and smooth muscle.[1][2]
Q2: How should I dissolve and store this compound?
A2: Like many small molecule inhibitors, this compound is likely to be lipophilic and may have low solubility in aqueous solutions.[3] For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[3][4] To maintain the integrity of the compound, it is crucial to use anhydrous DMSO and store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5] When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to prevent solvent-induced artifacts or cytotoxicity.[5]
Q3: What are some common assays used to measure the activity of this compound?
A3: The inhibitory activity of this compound can be assessed using several biochemical and cell-based assays. Common methods include:
-
Fluorescence Polarization (FP) Assays: These assays measure the change in polarization of a fluorescently labeled cAMP or cGMP substrate upon hydrolysis by the PDE1 enzyme.[6][7][8]
-
Luminescence-Based Assays (e.g., PDE-Glo™): These assays quantify the amount of remaining cAMP or cGMP after the enzymatic reaction. The remaining cyclic nucleotide is used in a subsequent reaction that produces a luminescent signal.[9][10]
-
Cell-Based cAMP/cGMP Assays: In a cellular context, after treating cells with this compound, intracellular levels of cAMP and cGMP can be measured using commercially available ELISA or TR-FRET-based assay kits.[11]
Q4: Can this compound interfere with common assay reagents and readouts?
A4: Yes, it is possible for small molecules like this compound to interfere with certain assay technologies, potentially leading to misleading results.[8][12] Potential sources of interference include:
-
Autofluorescence: The compound may possess intrinsic fluorescence that can interfere with fluorescence-based assays.[8][12]
-
Light Scattering: At high concentrations, the compound may precipitate out of solution and scatter light, which can affect absorbance or fluorescence readings.[8][12]
-
Signal Quenching: The compound might absorb the excitation or emission light of the fluorophore or luciferase substrate in your assay, leading to a reduced signal.[8]
-
Direct Inhibition of Reporter Enzymes: this compound could directly inhibit reporter enzymes, such as luciferase, which are commonly used in luminescence-based assays.[8]
Troubleshooting Guides
Issue 1: Weaker than expected or no inhibitory effect observed.
If you are not observing the expected inhibitory effect of this compound in your experiments, consider the following potential causes and solutions.
| Potential Cause | Possible Explanation | Recommended Solution |
| Compound Integrity | The compound may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to light.[4] | Use a fresh aliquot of your stock solution or prepare a new stock from solid compound. Ensure proper storage conditions are maintained.[4] |
| Solubility Issues | The inhibitor may have precipitated out of the aqueous assay buffer, leading to a lower effective concentration.[3][4] | Prepare a fresh stock solution in 100% DMSO. When diluting into aqueous buffer, make intermediate dilutions in DMSO first. The final DMSO concentration should be kept low.[4] Sonication or gentle warming (if the compound is heat-stable) can also aid dissolution.[3] |
| Suboptimal Assay Conditions | The concentration of this compound may be too low, or the incubation time may be insufficient to observe an effect. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). Optimize the incubation time for the inhibitor with the enzyme or cells. |
| High Substrate Concentration | If the concentration of the substrate (cAMP or cGMP) is too high, it can outcompete the inhibitor. | Determine the Michaelis constant (Km) of the enzyme for the substrate and use a substrate concentration at or below the Km value for inhibition assays.[13] |
| Low PDE1 Expression | In cell-based assays, the cell line or tissue may have low or no expression of the target PDE1 isoforms. | Verify the expression of PDE1A, PDE1B, and/or PDE1C in your experimental model using methods like quantitative PCR (qPCR) or Western blotting.[11] |
Issue 2: High variability in experimental results.
High variability between replicates can obscure the true effect of the inhibitor.
| Potential Cause | Possible Explanation | Recommended Solution |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting can lead to significant variability in results.[11] | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Compound Precipitation | The inhibitor may be precipitating unevenly across the assay plate. | Visually inspect the wells for any signs of precipitation. If observed, refer to the solubility troubleshooting guide. |
| Cellular Health and Density | In cell-based assays, variations in cell number or viability can lead to inconsistent responses. | Ensure a single-cell suspension with high viability before plating. Use a consistent cell seeding density across all wells. |
Issue 3: Suspected interference with assay reagents.
If you suspect that this compound is directly interfering with your assay components, perform the following control experiments.
| Type of Interference | Control Experiment | Expected Outcome if No Interference |
| Autofluorescence | Measure the fluorescence of this compound in the assay buffer at the same excitation and emission wavelengths used in your assay, in the absence of the fluorescent probe.[8] | The fluorescence signal from the compound alone should be negligible compared to the signal from the assay. |
| Signal Quenching | Measure the signal of a known concentration of your fluorophore or luciferin in the presence and absence of this compound. | The signal should not be significantly reduced in the presence of the compound. |
| Light Scattering | Measure the absorbance or optical density of the compound in the assay buffer at a wavelength outside the absorbance spectrum of your assay components (e.g., 600 nm).[8] | The absorbance reading should be close to that of the buffer alone, indicating no significant precipitation. |
| Luciferase Inhibition | Perform a counter-screen using purified luciferase enzyme and its substrate in the presence of various concentrations of this compound.[8] | The IC50 value against luciferase should be significantly higher (e.g., >10-fold) than the IC50 against PDE1.[8] |
Experimental Protocols
In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring the potency of PDE1 inhibitors.[6]
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
FAM-labeled cAMP or cGMP substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, Calmodulin)
-
This compound dissolved in 100% DMSO
-
384-well, low-volume, black assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 5 µL of diluted PDE1 enzyme to all wells except for the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FAM-labeled substrate.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: PDE1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting potential assay interference by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
How to choose the right cell line for Pde1-IN-4 experiments.
This technical support center provides researchers, scientists, and drug development professionals with guidance on choosing the right cell line for experiments involving Pde1-IN-4, a selective inhibitor of Phosphodiesterase 1 (PDE1). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Phosphodiesterase 1 (PDE1). PDE1 is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in various signaling pathways. By inhibiting PDE1, this compound leads to an increase in intracellular levels of cAMP and cGMP, which in turn can modulate a variety of cellular processes including proliferation, differentiation, and apoptosis.
The PDE1 family has three main isoforms with distinct substrate preferences and tissue distribution:
-
PDE1A: Preferentially hydrolyzes cGMP.
-
PDE1B: Also shows a preference for cGMP.
-
PDE1C: Hydrolyzes both cAMP and cGMP with high affinity.
The specific effects of this compound will therefore depend on the PDE1 isoforms expressed in the chosen cell line.
Q2: How do I choose the right cell line for my this compound experiment?
A2: The choice of cell line is critical and should be guided by the specific research question and the expression of PDE1 isoforms.
-
For studying cGMP-specific effects: Select cell lines with high expression of PDE1A or PDE1B.
-
For studying mixed cAMP/cGMP effects: Cell lines expressing high levels of PDE1C are ideal.
-
For isoform-specific studies: Consider using commercially available stable cell lines that overexpress a single human PDE1 isoform (e.g., from Creative Biogene or BPS Bioscience). This allows for the precise dissection of the effects of inhibiting a particular isoform.[1][2]
-
As a negative control: Use a cell line with low or no expression of the target PDE1 isoform.
Below is a table summarizing some cell lines reported to express different PDE1 isoforms:
| PDE1 Isoform | Reported Cell Lines | Primary Tissue/Disease Association |
| PDE1A | B16F10 (melanoma) | Cardiovascular smooth muscle, Lung |
| MG-63 (osteosarcoma) | ||
| Y79 (retinoblastoma) | ||
| PDE1B | RPMI-8392 (lymphoblastoid B-cell) | Brain (striatum, nucleus accumbens) |
| Y79 (retinoblastoma) | ||
| HL-60 (macrophage-like) | Monocyte to macrophage differentiation | |
| PDE1C | SNB75, SF295 (glioblastoma) | Heart, Inflammatory cells |
| MAA (melanoma) | ||
| MG-63 (osteosarcoma) |
Q3: What are the expected IC50 values for a selective PDE1 inhibitor?
A3: While specific data for this compound is not publicly available, data from other potent and selective PDE1 inhibitors can provide a reference for expected potency. For example, the inhibitor ITI-214 shows very high potency, while another inhibitor, PDE1-IN-8, also demonstrates nanomolar efficacy.
| Inhibitor | Target Isoform(s) | IC50 (nM) |
| ITI-214 | PDE1A | 0.033 |
| PDE1B | 0.380 | |
| PDE1C | 0.035 | |
| PDE1-IN-8 | PDE1C | 11 |
| PDE1A | 263 | |
| PDE1B | 357 |
Note: These values are for reference and the optimal concentration of this compound should be determined empirically for your specific cell line and assay.
Troubleshooting Guides
Problem 1: I am not observing an effect of this compound on my cells.
-
Confirm PDE1 Expression: Verify that your chosen cell line expresses the target PDE1 isoform at the mRNA and protein level using qPCR and Western blotting, respectively.
-
Check Compound Integrity: Ensure that your this compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment with a wide range of this compound concentrations. Also, vary the incubation time to capture the desired biological response.
-
Assess Cell Permeability: If using a whole-cell assay, confirm that this compound is cell-permeable.
Problem 2: I am observing high background or inconsistent results in my cAMP/cGMP assay.
-
Use a PDE Inhibitor Cocktail: When preparing cell lysates for cAMP/cGMP measurement, include a broad-spectrum PDE inhibitor like IBMX in the lysis buffer to prevent degradation of the cyclic nucleotides after cell lysis.
-
Proper Sample Handling: Rapidly inactivate endogenous PDEs by heat or chemical treatment immediately after cell harvesting.
-
Standard Curve: Ensure you are generating a fresh and accurate standard curve for every experiment.
-
Assay Specificity: Confirm that the assay kit you are using is specific for cAMP or cGMP and has minimal cross-reactivity.
Problem 3: My Western blot for phosphorylated CREB (pCREB) is not working well.
-
Positive Control: Use a known activator of cAMP/cGMP signaling, such as Forskolin (for cAMP) or a nitric oxide donor like SNP (for cGMP), as a positive control to ensure your antibody and detection system are working.
-
Phosphatase Inhibitors: Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of pCREB.
-
Antibody Titration: Optimize the concentration of your primary and secondary antibodies to achieve a good signal-to-noise ratio.
-
Loading Control: Always use a loading control (e.g., total CREB or a housekeeping protein like GAPDH or β-actin) to normalize your results.
Experimental Protocols & Visualizations
Signaling Pathway of PDE1 Inhibition
Inhibition of PDE1 by this compound prevents the breakdown of cAMP and cGMP, leading to the activation of downstream signaling cascades.
Experimental Workflow for Evaluating this compound
A typical workflow to assess the cellular effects of this compound is outlined below.
Detailed Methodologies
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Intracellular cAMP/cGMP Measurement (ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay to quantify intracellular cyclic nucleotide levels.
-
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with this compound for a specified time (e.g., 30 minutes).
-
(Optional) Stimulate cells with an agonist (e.g., Forskolin for cAMP, SNP for cGMP) to induce cyclic nucleotide production.
-
Lyse the cells using the lysis buffer provided in the commercial ELISA kit (which should contain a PDE inhibitor like IBMX).
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate to a plate pre-coated with an anti-cAMP or anti-cGMP antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cyclic nucleotide.
-
After incubation and washing, add the HRP substrate and measure the colorimetric change. The signal is inversely proportional to the amount of the cyclic nucleotide in the sample.
-
Calculate the concentration of cAMP or cGMP based on a standard curve.
-
3. Western Blot for Phospho-CREB (pCREB)
This method is used to detect the activation of the downstream transcription factor CREB.
-
Protocol:
-
Treat cells with this compound as described for the cAMP/cGMP assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pCREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total CREB as a loading control.
-
References
Mitigating lot-to-lot variability of Pde1-IN-4.
Welcome to the technical support center for Pde1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective phosphodiesterase 1 (PDE1) inhibitor. Given the potential for lot-to-lot variability in small molecule inhibitors, this guide provides best practices for qualifying new batches of this compound and troubleshooting common issues to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), making it a key integrator of calcium and cyclic nucleotide signaling pathways.[1][3] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell and enhancement of downstream signaling.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, this compound should be dissolved in a high-quality anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[4] When preparing working solutions, thaw an aliquot and dilute it in the appropriate experimental buffer immediately before use. Do not store the compound in aqueous solutions for extended periods.[4]
Q3: What are potential sources of lot-to-lot variability with this compound?
A3: Lot-to-lot variability in small molecule inhibitors like this compound can arise from several factors during synthesis and purification. These include the presence of residual solvents, starting materials, or byproducts.[5][6] Variations in the physical form of the solid, such as different polymorphs or the presence of a different salt form, can also impact solubility and bioavailability.[7][8][9] Finally, the purity of the compound can vary between batches, affecting its potency.
Q4: How can I qualify a new lot of this compound?
A4: Before beginning critical experiments, it is advisable to qualify a new lot of this compound. This can be done by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in a standard biochemical or cell-based assay.[10][11] The resulting IC50 value should be compared to the value reported on the certificate of analysis or to data obtained from previous lots. A significant deviation may indicate a problem with the new lot.
Q5: What are appropriate controls for experiments using this compound?
A5: In your experiments, it is important to include both positive and negative controls. A vehicle control (e.g., DMSO at the same final concentration used for this compound) should be used as a negative control.[12] For a positive control, a well-characterized, broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) or another known selective PDE1 inhibitor can be used to confirm that the assay is performing as expected.[1]
Troubleshooting Guide
Issue 1: The observed IC50 value for this compound is significantly different from the expected value.
| Possible Cause | Explanation | Recommended Solution |
| Lot-to-Lot Variability | The purity or physical form of the new lot of this compound may differ from previous lots, affecting its potency. | Qualify each new lot by performing a dose-response curve and comparing the IC50 to previous batches. If a significant discrepancy is observed, contact the supplier. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor. | Prepare fresh stock solutions from a new vial of the compound. Aliquot stock solutions to minimize freeze-thaw cycles.[4] |
| Incorrect Concentration | Errors in weighing the compound or in serial dilutions can result in an incorrect final concentration in the assay. | Carefully re-weigh the compound and prepare a fresh stock solution. Use calibrated pipettes for all dilutions. |
| Assay Conditions | The concentrations of the PDE1 enzyme, substrate (cAMP or cGMP), and cofactors (Ca²⁺/Calmodulin) can influence the apparent IC50.[10] | Ensure consistent concentrations of all assay components across experiments. For PDE1 assays, the presence of Ca²⁺ and Calmodulin is critical for enzyme activity.[1] |
| Cell-Based Assay Variables | Cell line passage number, cell health, and seeding density can all affect the cellular response to an inhibitor.[10][12] | Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density for all experiments.[12] |
Issue 2: High variability between experimental replicates.
| Possible Cause | Explanation | Recommended Solution |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting of the inhibitor, cells, or reagents is a common source of variability. | Use calibrated pipettes and practice proper pipetting technique. For viscous solutions, consider using reverse pipetting.[11] |
| Solubility Issues | This compound may precipitate out of solution in aqueous buffers, especially at higher concentrations, leading to inconsistent effective concentrations. | Ensure the final concentration of DMSO is sufficient to maintain solubility but non-toxic to cells (typically <0.5%).[4] Prepare fresh dilutions in aqueous buffer for each experiment. |
| Edge Effects in Plates | Wells on the outer edges of a multi-well plate are prone to evaporation, which can alter the concentration of reagents. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.[12] |
| Incomplete Mixing | Failure to adequately mix the contents of the wells after adding the inhibitor can lead to uneven drug distribution. | Gently mix the plate after adding the inhibitor, for example, by tapping the side of the plate or using a plate shaker.[11] |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Solvent | Storage Temperature | Stability | Notes |
| Solid Powder | N/A | -20°C or -80°C | ≥ 1 year | Protect from light and moisture. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | Anhydrous DMSO | -80°C | ≥ 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Dilution | Aqueous Buffer | 2-8°C | Use immediately | Prone to precipitation and degradation. Prepare fresh for each experiment. |
Note: This table provides generalized recommendations. Always refer to the manufacturer's specific stability data for your compound.
Table 2: Key Quality Control Parameters for a New Lot of this compound
| Parameter | Analytical Method | Acceptance Criteria | Purpose |
| Identity | ¹H-NMR, LC-MS | Spectrum conforms to the expected structure. | Confirms the chemical structure of the compound. |
| Purity | HPLC/UPLC | ≥98% (or as specified by the manufacturer) | Determines the percentage of the active compound and detects impurities.[13] |
| Potency | Biochemical IC50 Assay | Within an acceptable range of the historical average or manufacturer's specification. | Confirms the biological activity of the new lot. |
| Residual Solvents | GC-MS | Within acceptable limits (e.g., <0.5% DMSO). | Ensures that residual solvents from synthesis do not interfere with experiments.[13] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PDE1 isoform.
Materials:
-
Recombinant human PDE1 enzyme (e.g., PDE1A, PDE1B, or PDE1C)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
CaCl₂ and Calmodulin
-
Substrate: ³H-cAMP or ³H-cGMP
-
Scintillation Proximity Assay (SPA) beads
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare this compound dilutions: Perform serial dilutions of the this compound stock solution in DMSO. Further dilute in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be consistent and non-inhibitory (e.g., ≤1%).
-
Prepare assay plate: In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add enzyme: Add the diluted PDE1 enzyme to each well.
-
Activate enzyme: Add CaCl₂ and Calmodulin to each well to the final recommended concentration to activate the enzyme.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate reaction: Start the enzymatic reaction by adding the ³H-cAMP or ³H-cGMP substrate. The final substrate concentration should be at or below the Michaelis-Menten constant (Km).
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate reaction: Stop the reaction by adding the SPA bead slurry.
-
Read plate: After allowing the beads to settle, measure the radioactivity using a microplate scintillation counter.
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for this compound Activity
Objective: To measure the effect of this compound on intracellular cAMP or cGMP levels.
Materials:
-
A relevant cell line expressing PDE1
-
This compound
-
Cell culture medium
-
Stimulating agent (e.g., forskolin to increase cAMP, or a nitric oxide donor like SNP to increase cGMP)
-
cAMP or cGMP detection kit (e.g., ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulation: Add the stimulating agent to the wells to induce cAMP or cGMP production.
-
Incubation: Incubate for the time specified by the detection kit manufacturer or as optimized for your cell line.
-
Cell lysis: Lyse the cells according to the protocol of the cAMP/cGMP detection kit.
-
Quantification: Measure the intracellular cAMP or cGMP levels using the detection kit and a plate reader.
-
Data analysis: Calculate the fold-increase in cAMP or cGMP levels in this compound treated cells compared to the vehicle control.
Mandatory Visualization
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Caption: Quality control workflow for a new lot of this compound.
References
- 1. PDE1 - Wikipedia [en.wikipedia.org]
- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A role of salt bridges in mediating drug potency: A lesson from the N-myristoyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quality control of small molecules - Kymos [kymos.com]
Validation & Comparative
Pde1-IN-4: A Comparative Analysis of a Novel PDE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Pde1-IN-4, a potent phosphodiesterase 1 (PDE1) inhibitor, with other known PDE1 inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound for various therapeutic applications. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes relevant biological pathways and workflows.
Introduction to PDE1 Inhibition
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in a multitude of cellular signaling pathways. The activity of PDE1 is dependent on calcium and calmodulin, placing it at a critical intersection of Ca2+ and cyclic nucleotide signaling. The PDE1 family comprises three main isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities. Due to their integral role in regulating physiological processes such as neuronal plasticity, smooth muscle contraction, and inflammation, PDE1 inhibitors are being actively investigated as potential therapeutics for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and fibrotic diseases.
Comparative Performance of PDE1 Inhibitors
The following tables summarize the biochemical potency and selectivity of this compound in comparison to other well-characterized PDE1 inhibitors. The data is presented as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values, where a lower value indicates higher potency.
Table 1: Potency of Selected PDE1 Inhibitors Against PDE1 Isoforms
| Compound | PDE1A (IC50/Ki) | PDE1B (IC50/Ki) | PDE1C (IC50/Ki) | Reference |
| This compound | 145 nM (IC50) | 354 nM (IC50) | 10 nM (IC50) | [1] |
| ITI-214 | 33 pM (Ki) | 380 pM (Ki) | 35 pM (Ki) | [1] |
| Vinpocetine | ~8-20 µM (IC50) | ~8-20 µM (IC50) | ~40-50 µM (IC50) | [2] |
| 8-MM-IBMX | 5 µM (IC50) | - | - | [3] |
Table 2: Selectivity Profile of Selected PDE1 Inhibitors
| Compound | PDE1 (IC50/Ki) | PDE2 (IC50) | PDE3 (IC50) | PDE4 (IC50) | PDE5 (IC50) | Reference |
| This compound | 10 nM (PDE1C) | - | - | - | - | [1] |
| ITI-214 | 58 pM (Ki) | >10,000-fold selective | >10,000-fold selective | >1000-fold selective (PDE4D) | >10,000-fold selective | [1] |
| Vinpocetine | 21 µM | - | 300 µM | - | - | [4] |
| 8-MM-IBMX | 5 µM | 37 µM | >400 µM | >400 µM | 2 µM | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for inhibitor characterization, the following diagrams illustrate the PDE1 signaling pathway and a typical experimental workflow for evaluating PDE1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize PDE1 inhibitors.
In Vitro PDE1 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the in vitro potency of an inhibitor against a purified PDE1 enzyme.
Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from the PDE1 enzyme by an inhibitor. The binding of the fluorescent ligand to the larger enzyme molecule results in a high fluorescence polarization (FP) signal. In the presence of an inhibitor, the fluorescent ligand is displaced, leading to a decrease in the FP signal.
Materials:
-
Purified recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
Fluorescently labeled cGMP or cAMP substrate (e.g., FAM-cGMP)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2, CaCl2, and Calmodulin)
-
Test inhibitor (this compound and others) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Enzyme Preparation: Dilute the purified PDE1 enzyme to the desired concentration in cold Assay Buffer.
-
Assay Reaction: a. Add a small volume of the diluted test compound or vehicle (DMSO) to the wells of the microplate. b. Add the diluted PDE1 enzyme to all wells except for the negative control (no enzyme) wells. c. Add the fluorescently labeled substrate to all wells to initiate the reaction. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Detection: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis: a. Subtract the background fluorescence from the negative control wells. b. Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme and substrate without inhibitor). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for Intracellular cAMP/cGMP Measurement
This assay quantifies the effect of a PDE1 inhibitor on the intracellular levels of cAMP and cGMP in a relevant cell model.
Principle: Inhibition of PDE1 in intact cells is expected to lead to an accumulation of intracellular cAMP and/or cGMP. These cyclic nucleotides can be quantified using various methods, such as competitive enzyme-linked immunosorbent assays (ELISAs) or Förster resonance energy transfer (FRET)-based biosensors.
Materials:
-
A relevant cell line endogenously expressing PDE1 (e.g., human lung fibroblasts)
-
Cell culture medium and supplements
-
Test inhibitor (this compound and others)
-
Stimulating agent (e.g., forskolin to stimulate cAMP production, or a nitric oxide donor to stimulate cGMP production)
-
Lysis buffer
-
Commercial ELISA kit for cAMP or cGMP quantification
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed the cells into a multi-well plate (e.g., 96-well) and culture until they reach the desired confluency.
-
Inhibitor Treatment: a. Pre-treat the cells with various concentrations of the PDE1 inhibitor or vehicle for a specific duration (e.g., 30 minutes). b. Stimulate the cells with an appropriate agonist for a short period (e.g., 10-15 minutes) to induce cyclic nucleotide production.
-
Cell Lysis: Aspirate the medium and lyse the cells using the provided lysis buffer to release the intracellular contents.
-
Quantification: a. Perform the cAMP or cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cellular cyclic nucleotides and a fixed amount of labeled cyclic nucleotide for a limited number of antibody binding sites. b. After washing away unbound reagents, a substrate is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the amount of cyclic nucleotide in the sample.
-
Data Analysis: a. Generate a standard curve using the provided cyclic nucleotide standards. b. Determine the concentration of cAMP or cGMP in the cell lysates by interpolating from the standard curve. c. Normalize the cyclic nucleotide concentration to the total protein content of the lysate for each sample.
Conclusion
This compound emerges as a potent and selective inhibitor of PDE1, with a particularly high affinity for the PDE1C isoform. Its performance, when compared to other established PDE1 inhibitors, suggests its potential as a valuable research tool and a promising candidate for further drug development, especially in therapeutic areas where PDE1C plays a significant role, such as idiopathic pulmonary fibrosis. The provided experimental protocols offer a framework for the continued investigation and comparative analysis of this compound and other novel PDE1 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
Pde1-IN-4: A Comparative Analysis of its Selectivity Profile Against PDE4 and PDE5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase (PDE) inhibitor Pde1-IN-4, with a focus on its selectivity profile against other key PDE families, specifically PDE4 and PDE5. Understanding the selectivity of a PDE inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects. This document summarizes available quantitative data, presents detailed experimental methodologies for inhibitor profiling, and visualizes relevant biological pathways and workflows.
Data Presentation: Quantitative Selectivity Profile of this compound
The selectivity of a PDE inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) against various PDE isoforms. A lower IC50 value indicates greater potency. The following table summarizes the available inhibitory activity of this compound against isoforms of the PDE1 family.
| Target Enzyme | IC50 (nM) |
| PDE1A | 145 |
| PDE1B | 354 |
| PDE1C | 10 |
| PDE4 | Data not available |
| PDE5 | Data not available |
Data sourced from publicly available information. Specific IC50 values for this compound against PDE4 and PDE5 are not currently available in the public domain.
Comparative Signaling Pathways of PDE1, PDE4, and PDE5
Phosphodiesterases are critical regulators of intracellular second messenger signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE1, PDE4, and PDE5 differ in their substrate specificity, regulatory mechanisms, and tissue distribution, making them distinct therapeutic targets.
A Researcher's Guide to Validating PDE1-IN-4's Mechanism of Action with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of PDE1-IN-4, a putative Phosphodiesterase 1 (PDE1) inhibitor. Given the limited publicly available data for this compound and reports of its broad selectivity, this document outlines the critical role of knockout (KO) models in unequivocally demonstrating on-target activity. We will compare the necessary validation workflow for this compound against the established profiles of other well-characterized PDE1 inhibitors, supported by detailed experimental protocols and data presentation templates.
Introduction to PDE1 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE1 family, comprising isoforms PDE1A, PDE1B, and PDE1C, is unique in its dependence on calcium and calmodulin (Ca²⁺/CaM) for activation.[2][3] This positions PDE1 as a crucial integrator of Ca²⁺ and cyclic nucleotide signaling pathways, making it an attractive therapeutic target for disorders of the central nervous system, cardiovascular system, and inflammatory responses.[2][3][4]
This compound has been identified as a PDE1 inhibitor with potential applications in idiopathic pulmonary fibrosis research.[5] However, initial data suggests it may also inhibit multiple other PDE isoforms (PDE2, 3, 4, 5, 9, 10) and act as a calcium channel blocker.[5] This lack of selectivity presents a significant challenge in attributing any observed physiological effect directly to PDE1 inhibition. Therefore, rigorous validation using genetic models, such as knockout mice, is not just recommended but essential.
The PDE1 Signaling Pathway: The Target Mechanism
PDE1 enzymes hydrolyze both cAMP and cGMP.[3] Their inhibition leads to an accumulation of these cyclic nucleotides, which in turn activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).[2][6] These kinases phosphorylate various proteins, leading to diverse cellular responses.[2] Validating that a compound like this compound achieves its effects via this pathway is the primary goal.
Comparative Analysis of PDE1 Inhibitors
A critical first step is to characterize the potency and selectivity of this compound in vitro and compare it to other known inhibitors. While comprehensive data for this compound is lacking, the table below illustrates how it would be compared against a well-characterized selective inhibitor (e.g., ITI-214) and a less selective, classical inhibitor (e.g., Vinpocetine).
Table 1: Comparative In Vitro Potency and Selectivity of PDE1 Inhibitors
| Compound | PDE1A (IC50/Ki, nM) | PDE1B (IC50/Ki, nM) | PDE1C (IC50/Ki, nM) | Selectivity over other PDEs (Fold-Selectivity) | Other Known Targets |
|---|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Reported to inhibit PDE2, 3, 4, 5, 9, 10[5] | Calcium Channel Blocker[5] |
| ITI-214 | 0.380 (Ki)[7] | 0.035 (Ki)[7] | 0.033 (Ki)[7] | High selectivity across PDE superfamily[7] | None reported |
| Vinpocetine | ~8,000 - 50,000[8] | ~8,000 - 50,000[8] | ~8,000 - 50,000[8] | Also inhibits PDE7B[8] | Voltage-dependent Ca²⁺ channels[8], IKK |
Note: IC50 and Ki values from different sources may not be directly comparable due to varying assay conditions. The lack of data for this compound underscores the need for foundational biochemical characterization.
Validating Mechanism of Action with Knockout Models
The definitive method to confirm that a drug's effect is mediated by a specific target is to test it in an animal model where that target has been genetically removed. If this compound's therapeutic action is truly dependent on PDE1, its effect should be significantly diminished or entirely absent in a PDE1 knockout (KO) mouse.[3]
Proposed Experimental Workflow
A typical study to validate this compound would involve parallel treatment and analysis of wild-type and PDE1 KO mice. The specific PDE1 isoform to knock out (1A, 1B, or 1C) would depend on the tissue distribution relevant to the therapeutic hypothesis. For CNS effects, PDE1B KO mice are often used.[9] For cardiovascular effects, PDE1A KO models have been informative.[10]
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results. Below are templates for key experiments.
Protocol 1: In Vitro PDE1 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the potency (IC50) of this compound against each PDE1 isoform.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE1A, PDE1B, and PDE1C.[11]
-
Principle: This method uses a fluorescently labeled substrate (e.g., FAM-cAMP). In the presence of PDE1, the substrate is hydrolyzed. A specific binding agent that recognizes the hydrolyzed product causes a change in fluorescence polarization.[2][11] Inhibition of PDE1 by the test compound prevents this change.
-
Materials:
-
Recombinant human PDE1A, PDE1B, PDE1C enzymes.
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).
-
Binding agent (specific for 5'-AMP or 5'-GMP).
-
Assay Buffer (consult enzyme manufacturer's recommendation).
-
This compound and control inhibitors (e.g., ITI-214).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer. The final DMSO concentration should be <1%.[7]
-
In a microplate, add the diluted PDE1 enzyme and the test compound dilutions.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the binding agent.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to vehicle controls and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Efficacy Study in WT and PDE1B KO Mice
This protocol provides a template for a CNS-focused study.
-
Objective: To determine if the behavioral effects of this compound are dependent on the presence of PDE1B.
-
Animal Models:
-
Wild-Type (WT) C57BL/6J mice.
-
PDE1B knockout (KO) mice on a C57BL/6J background.[9]
-
Littermate controls should be used where possible. All animals should be age- and sex-matched.
-
-
Dosing and Administration:
-
Vehicle Preparation: Prepare a vehicle appropriate for this compound's solubility (e.g., 5% DMSO, 40% PEG300, 55% PBS). Pilot studies are recommended to ensure tolerability.[6]
-
Drug Preparation: Dissolve this compound in the vehicle to the desired final concentration for a dose of, for example, 10 mg/kg.
-
Administration: Administer the solution via intraperitoneal (IP) injection once daily for 14 days. The injection volume should be calculated based on the most recent body weight of each mouse (e.g., 10 mL/kg).[6]
-
-
Behavioral Testing (Example: Forced Swim Test):
-
On day 15, 60 minutes after the final dose, conduct the Forced Swim Test (FST).[9]
-
Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) containing 15 cm of water at 23-25°C.
-
The test session should last for 6 minutes. An observer, blind to the treatment groups, should record the total time the mouse remains immobile during the final 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis:
-
Analyze the immobility time using a two-way ANOVA with genotype (WT vs. KO) and treatment (Vehicle vs. This compound) as the main factors.
-
Follow up with post-hoc tests (e.g., Tukey's or Sidak's) to compare individual groups.
-
Data Presentation and Interpretation
Quantitative data from the knockout validation study should be summarized in a clear, comparative table.
Table 2: Hypothetical Data from a PDE1B KO Validation Study (Forced Swim Test)
| Group | Genotype | Treatment | N | Immobility Time (seconds, Mean ± SEM) |
|---|---|---|---|---|
| 1 | Wild-Type | Vehicle | 12 | 155 ± 10.2 |
| 2 | Wild-Type | This compound (10 mg/kg) | 12 | 95 ± 8.5* |
| 3 | PDE1B KO | Vehicle | 12 | 105 ± 9.1# |
| 4 | PDE1B KO | this compound (10 mg/kg) | 12 | 101 ± 8.8 |
*p < 0.05 compared to WT Vehicle; #p < 0.05 compared to WT Vehicle
-
Interpretation of Hypothetical Results:
-
WT + this compound vs. WT + Vehicle: The significant decrease in immobility time (155s to 95s) shows the drug has an antidepressant-like effect in normal animals.
-
PDE1B KO + Vehicle vs. WT + Vehicle: The reduced immobility in the KO vehicle group (105s vs 155s) confirms the known phenotype of PDE1B knockout mice, which are resistant to induced immobility.[9]
-
PDE1B KO + this compound vs. PDE1B KO + Vehicle: The lack of a significant difference (101s vs 105s) is the key finding. The drug's effect disappears in the absence of its target, PDE1B.
-
Conclusion
The validation of a drug's mechanism of action is a cornerstone of modern drug development. For a compound like this compound, with preliminary data suggesting a lack of specificity, the use of knockout animal models is indispensable. This guide provides a systematic approach, from in vitro characterization to in vivo validation, for determining if the observed effects of this compound are genuinely mediated by the inhibition of PDE1. By comparing the compound's performance in wild-type versus PDE1 knockout animals, researchers can generate unambiguous data to support (or refute) its proposed mechanism, a critical step for any compound advancing toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PDE1 - Wikipedia [en.wikipedia.org]
- 9. Phosphodiesterase-1b (Pde1b) knockout mice are resistant to forced swim and tail suspension induced immobility and show upregulation of Pde10a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide: The Selective PDE1 Inhibitor Pde1-IN-4 versus the Non-Selective Inhibitor IBMX
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cyclic nucleotide phosphodiesterase (PDE) research, the choice between a selective and a non-selective inhibitor is critical for elucidating specific signaling pathways and for therapeutic development. This guide provides an objective comparison of Pde1-IN-4, a potent and selective inhibitor of PDE1, and 3-isobutyl-1-methylxanthine (IBMX), a widely used non-selective PDE inhibitor. This comparison is supported by available experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. IBMX
| Feature | This compound | IBMX (3-isobutyl-1-methylxanthine) |
| Target Selectivity | Highly selective for PDE1 isoforms (PDE1C > PDE1A > PDE1B) | Non-selective, inhibits multiple PDE families (PDE1, PDE2, PDE3, PDE4, PDE5) |
| Potency (IC50) | Nanomolar range for PDE1C (10 nM) | Micromolar range for various PDEs (e.g., PDE1: 19 µM, PDE4: 13 µM) |
| Mechanism of Action | Inhibition of PDE1-mediated hydrolysis of cAMP and cGMP | Broad-spectrum inhibition of cAMP and cGMP hydrolysis; also an adenosine receptor antagonist |
| Primary Application | Targeted investigation of PDE1-specific signaling pathways; potential therapeutic for fibrosis | General elevation of intracellular cAMP/cGMP levels; widely used as a positive control in PDE inhibition studies |
| Potential Off-Target Effects | Potential for inhibition of PDE4 at higher concentrations | Inhibition of multiple signaling pathways, adenosine receptor antagonism confounding results |
In-Depth Comparison: Potency and Selectivity
The defining difference between this compound and IBMX lies in their selectivity and potency. This compound demonstrates high affinity for the PDE1 family, particularly the PDE1C isoform, with inhibitory concentrations in the nanomolar range. In contrast, IBMX is a broad-spectrum inhibitor, affecting multiple PDE families with significantly lower potency (micromolar IC50 values).
Table 1: Comparative Inhibitory Potency (IC50) of this compound and IBMX against various PDE Isoforms
| PDE Isoform | This compound IC50 (nM) | IBMX IC50 (µM) |
| PDE1A | 145 | 19[1][2] |
| PDE1B | 354 | - |
| PDE1C | 10 | - |
| PDE2 | - | 50[1][2] |
| PDE3 | - | 18[1][2] |
| PDE4 | High selectivity over other PDEs except for PDE4 (specific IC50 not available) | 13[1][2] |
| PDE5 | - | 32[1][2] |
Data for this compound is for compound 2g as described in Huang MX, et al. (2022). Data for IBMX is compiled from multiple sources.
The high selectivity of this compound makes it a superior tool for dissecting the specific roles of PDE1 in cellular processes. The use of IBMX, while effective at increasing overall cyclic nucleotide levels, can produce confounding results due to its simultaneous inhibition of multiple PDE families and its activity as an adenosine receptor antagonist[1][3].
Signaling Pathways and Functional Effects
PDE1 is a dual-substrate enzyme, hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its activity is calcium/calmodulin-dependent, positioning it as a key integrator of Ca2+ and cyclic nucleotide signaling pathways[4]. Inhibition of PDE1 by this compound is expected to increase intracellular levels of both cAMP and cGMP, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
dot
References
A Comparative Guide to Two Structurally Distinct PDE1 Inhibitors: Pde1-IN-4 and ITI-214
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two potent and structurally distinct phosphodiesterase 1 (PDE1) inhibitors: Pde1-IN-4 and ITI-214. This document outlines their inhibitory profiles, selectivity, and reported biological effects, supported by experimental data and detailed methodologies to facilitate informed decisions in research applications.
Introduction to PDE1 Inhibition
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that play a critical role in cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The activity of PDE1 is dependent on calcium and calmodulin, linking cyclic nucleotide signaling with intracellular calcium levels. The PDE1 family comprises three isoforms—PDE1A, PDE1B, and PDE1C—which are differentially expressed in various tissues, including the brain, heart, and smooth muscle. By inhibiting PDE1, intracellular levels of cAMP and cGMP increase, leading to the activation of downstream pathways mediated by protein kinase A (PKA) and protein kinase G (PKG). This mechanism has shown therapeutic potential in a range of disorders, including idiopathic pulmonary fibrosis, neurodegenerative diseases, and heart failure.
This guide focuses on two prominent PDE1 inhibitors: this compound, a derivative of nimodipine, and ITI-214, a novel small molecule with a distinct chemical structure that is currently in clinical development.
Comparative Analysis of Inhibitor Potency and Selectivity
The potency and selectivity of an inhibitor are paramount for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the available quantitative data for this compound and ITI-214.
Table 1: In Vitro Inhibitory Activity against PDE1 Isoforms
| Inhibitor | PDE1A | PDE1B | PDE1C |
| This compound (IC50, nM) | 145 | 354 | 10 |
| ITI-214 (Ki, pM) | 33 | 380 | 35 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Selectivity Profile of ITI-214 against Other PDE Families
| PDE Family | Ki (nM) | Selectivity vs. PDE1A |
| PDE1A | 0.033 | 1 |
| PDE2A | >10,000 | >303,030 |
| PDE3B | >10,000 | >303,030 |
| PDE4D | 33 | 1000 |
| PDE5A | >10,000 | >303,030 |
| PDE6 | >10,000 | >303,030 |
| PDE7B | >10,000 | >303,030 |
| PDE8A | >10,000 | >303,030 |
| PDE9A | >10,000 | >303,030 |
| PDE10A | >10,000 | >303,030 |
| PDE11A | >10,000 | >303,030 |
Data for this compound's selectivity against other PDE families is not extensively available in the public domain. One study notes its "excellent selectivity across PDE subfamilies." However, a structurally related compound, Pde1-IN-3, has been reported to show some off-target inhibition of PDE4D and PDE6AB at higher concentrations.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the PDE1 signaling pathway and a general workflow for comparing PDE1 inhibitors.
In Vitro and In Vivo Effects: A Comparative Overview
This compound
-
In Vitro: this compound demonstrates potent inhibition of PDE1C, with lower potency against PDE1A and PDE1B. It has been shown to inhibit the differentiation of human lung fibroblasts into myofibroblasts induced by TGF-β1. This anti-fibrotic effect is mediated through the regulation of cAMP and cGMP levels.
-
In Vivo: Studies in a bleomycin-induced pulmonary fibrosis mouse model have shown that this compound can attenuate fibrosis. This highlights its potential as a research tool and therapeutic lead for fibrotic diseases.
ITI-214
-
In Vitro: ITI-214 is a highly potent inhibitor of PDE1A and PDE1C, with slightly lower potency for PDE1B. It exhibits exceptional selectivity for the PDE1 family, with over 1000-fold selectivity against other PDE families, including PDE4D.[1] In cellular assays, ITI-214 has been shown to increase intracellular cAMP levels in fibroblasts, which is associated with the prevention of myofibroblast transformation.[2]
-
In Vivo: ITI-214 is orally bioavailable and CNS-active. Preclinical studies in rats have demonstrated its ability to enhance memory performance in the novel object recognition task.[1] Furthermore, clinical trials have been conducted to evaluate its safety and efficacy in patients with heart failure and Parkinson's disease. In patients with systolic heart failure, ITI-214 has been shown to act as an inodilator, improving cardiac output without causing significant arrhythmias.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize PDE1 inhibitors.
In Vitro PDE1 Inhibition Assay (IC50/Ki Determination)
-
Enzyme and Substrate Preparation: Recombinant human PDE1A, PDE1B, and PDE1C enzymes are used. The substrates, typically radiolabeled or fluorescently tagged cAMP or cGMP, are prepared in an appropriate assay buffer.
-
Assay Reaction: The assay is performed in a 96- or 384-well plate format. The reaction mixture contains the PDE1 enzyme, a fixed concentration of the substrate, varying concentrations of the test inhibitor (this compound or ITI-214), and necessary co-factors for PDE1 activation (Ca2+ and calmodulin).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic hydrolysis of the substrate.
-
Detection: The amount of hydrolyzed product is quantified. For radiolabeled assays, this may involve separation of the product from the substrate using chromatography, followed by scintillation counting. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to controls. The data are then fitted to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibitors.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Inhibitor Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, starting at a specified time point after bleomycin administration and continuing for a defined period (e.g., 14-21 days).
-
Assessment of Fibrosis: At the end of the treatment period, the mice are euthanized, and the lungs are harvested. Fibrosis is assessed using several methods:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis.
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., Col1a1, Acta2) is measured by quantitative PCR.
-
-
Data Analysis: The extent of fibrosis in the inhibitor-treated group is compared to that in the vehicle-treated control group to determine the anti-fibrotic efficacy of the compound.
Conclusion
This compound and ITI-214 are both potent inhibitors of PDE1 with distinct structural and pharmacological profiles.
-
This compound demonstrates high potency for PDE1C and has shown promise as an anti-fibrotic agent in preclinical models. Its development appears to be focused on fibrotic diseases.
-
ITI-214 is a highly potent and selective pan-PDE1 inhibitor with excellent drug-like properties, including oral bioavailability and CNS penetration. Its investigation has progressed to clinical trials for neurological and cardiovascular disorders, highlighting its broader therapeutic potential.
The choice between these two inhibitors for research purposes will depend on the specific scientific question being addressed. This compound may be particularly useful for studies focused on the role of PDE1C in fibrosis. In contrast, ITI-214's high potency, selectivity, and availability of clinical data make it a valuable tool for investigating the broader physiological and pathological roles of PDE1 in a variety of systems. As with any pharmacological tool, researchers should carefully consider the available data and the specific context of their experiments when selecting and interpreting results obtained with these inhibitors.
References
Pde1-IN-4: A Novel PDE1 Inhibitor Demonstrates Potent Anti-Fibrotic Efficacy in Preclinical Models of Pulmonary Fibrosis
For Immediate Release:
Shanghai, China – December 7, 2025 – Researchers have unveiled compelling preclinical data on Pde1-IN-4, a novel and selective phosphodiesterase 1 (PDE1) inhibitor, showcasing its potential as a therapeutic agent for idiopathic pulmonary fibrosis (IPF). In a key study, this compound demonstrated significant anti-fibrotic effects in a bleomycin-induced rat model of pulmonary fibrosis and inhibited the differentiation of human lung fibroblasts into myofibroblasts, a critical process in the progression of fibrotic diseases. These findings position this compound as a promising candidate for further development, offering a potential new therapeutic avenue for a disease with limited treatment options.
IPF is a chronic, progressive, and fatal lung disease characterized by the scarring of lung tissue, which leads to a decline in respiratory function. The current standard-of-care treatments, pirfenidone and nintedanib, can slow the rate of lung function decline but do not halt or reverse the disease and are associated with significant side effects.
This compound, also referred to as compound 2g in the foundational study, is a potent inhibitor of PDE1, an enzyme family that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cellular signaling. By inhibiting PDE1, this compound increases intracellular levels of cAMP and cGMP, which in turn can modulate pathways involved in inflammation and fibrosis.[1]
Comparative Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The most widely used preclinical model for IPF is the bleomycin-induced pulmonary fibrosis model in rodents.[2][3] This model mimics key features of the human disease, including inflammation and subsequent fibrosis. While direct head-to-head comparative studies are not yet available, this guide collates data from separate studies on this compound, pirfenidone, and nintedanib in this model to provide an objective comparison of their anti-fibrotic efficacy.
Table 1: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis (Rat Model)
| Treatment Group | Dosage | Administration Route | Key Findings | Reference |
| This compound (Compound 2g) | 10 mg/kg/day | Oral gavage | Significantly reduced the Ashcroft score (a measure of fibrosis severity) and collagen deposition in the lungs. Increased levels of cAMP and cGMP in lung tissue. | [1][4] |
| Pirfenidone | 100 mg/kg/day | Oral | Statistically significant protective effect against fibrosis and pleuritis.[5][6] Reduced lung hydroxyproline content, an index of collagen accumulation.[7] | [5][6][7] |
| Nintedanib | 60 mg/kg (BID) | Oral | Significantly reduced fibrosis score in a repetitive bleomycin challenge model.[8] In some single-dose bleomycin models, it did not show a significant effect on functional and histological outcomes.[9][10] | [8][9][10][11] |
Note: The experimental conditions, including the specific strain of rats, the dose and method of bleomycin administration, and the duration of treatment, may vary between studies, which should be considered when comparing the results.
In Vitro Efficacy: Inhibition of Myofibroblast Differentiation
A key pathological event in IPF is the transformation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix and subsequent scarring of the lung tissue. The ability of a drug to inhibit this process is a crucial indicator of its anti-fibrotic potential.
Table 2: In Vitro Efficacy against TGF-β1-Induced Myofibroblast Differentiation
| Compound | Cell Type | Key Findings | Reference |
| This compound (Compound 2g) | Human lung fibroblasts | Prevented myofibroblast differentiation induced by TGF-β1. | [1][4] |
| Pirfenidone | Hamster lung fibroblasts | Reduced fibroblast proliferation stimulated by bronchoalveolar lavage fluid from bleomycin-treated hamsters.[12] | [12] |
| Nintedanib | Human lung fibroblasts | Inhibited endothelial to mesenchymal transition (EndoMT), a source of fibroblasts.[13] | [13] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting the PDE1 enzyme, leading to an increase in intracellular cAMP and cGMP. These cyclic nucleotides activate downstream signaling pathways, such as the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways, which can interfere with pro-fibrotic signaling cascades, including the Transforming Growth Factor-β (TGF-β) pathway.
Caption: Signaling pathway of this compound in inhibiting fibrosis.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Rats
A commonly used protocol for inducing pulmonary fibrosis in rats involves the intratracheal administration of bleomycin.[2]
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
TGF-β1-Induced Myofibroblast Differentiation
This in vitro assay assesses the ability of a compound to inhibit the transformation of fibroblasts into myofibroblasts.[14]
Caption: Workflow for TGF-β1-induced myofibroblast differentiation assay.
Conclusion
The preclinical data for this compound are highly encouraging, demonstrating potent anti-fibrotic activity in a well-established animal model of pulmonary fibrosis and in a key in vitro model of fibroblast-to-myofibroblast transformation. While direct comparative efficacy studies against the established treatments, pirfenidone and nintedanib, are necessary to fully elucidate its therapeutic potential, the initial findings suggest that this compound could represent a valuable next-generation therapy for idiopathic pulmonary fibrosis. Further investigation into the safety and efficacy of this compound in more advanced preclinical models and eventually in human clinical trials is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective efficacy of pirfenidone in rats with pulmonary fibrosis induced by bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective efficacy of pirfenidone in rats with pulmonary fibrosis induced by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. atsjournals.org [atsjournals.org]
- 10. gubra.dk [gubra.dk]
- 11. Nintedanib treatment for bleomycin-induced lung injury - First report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mdpi.com [mdpi.com]
- 14. JCI Insight - Myofibroblast dedifferentiation proceeds via distinct transcriptomic and phenotypic transitions [insight.jci.org]
Determining the therapeutic window of Pde1-IN-4 compared to other compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-4, with other relevant compounds. The therapeutic window, a critical measure of a drug's safety and efficacy, is a key focus. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the evaluation of this compound for research and development purposes.
Understanding the Therapeutic Window
The therapeutic window of a compound is the range of doses that produces a therapeutic effect without causing significant toxicity. In early-stage drug discovery, this is often initially assessed in vitro by comparing a compound's potency (the concentration required to achieve a desired biological effect) with its cytotoxicity (the concentration that causes cell death). A wider therapeutic window is generally desirable, indicating a greater margin of safety.
A common metric used to estimate the therapeutic window in vitro is the Selectivity Index (SI) , calculated as:
SI = CC50 / IC50
Where:
-
CC50 (Median Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of cells in a viability assay.
-
IC50 (Median Inhibitory Concentration): The concentration of a compound that inhibits a specific biological function (e.g., enzyme activity) by 50%.
A higher SI value suggests that the compound is more potent against its intended target than it is toxic to cells, indicating a more favorable therapeutic potential.
Performance Comparison of PDE1 Inhibitors
The following table summarizes the available in vitro potency data for this compound and other known PDE1 inhibitors. It is important to note that direct, publicly available cytotoxicity data for this compound was not found. Therefore, a definitive therapeutic window or Selectivity Index cannot be calculated at this time. The data presented here is intended to provide a comparative framework based on potency and selectivity against various phosphodiesterase isoforms.
| Compound | Target | IC50 (nM) | Cytotoxicity (CC50 or IC50) | Selectivity Index (SI) |
| This compound | PDE1A | 145[1][2][3][4][5] | Data not available | Not determinable |
| PDE1B | 354[1][2][3][4][5] | Data not available | Not determinable | |
| PDE1C | 10[1][2][3][4][5] | Data not available | Not determinable | |
| PDE2A | 5130[2][4][5] | Data not available | Not determinable | |
| PDE3A | >10000[2][4][5] | Data not available | Not determinable | |
| PDE4B2 | >10000[2][4][5] | Data not available | Not determinable | |
| ITI-214 | PDE1A | 0.033 | Data not available | Not determinable |
| PDE1B | 0.380 | Data not available | Not determinable | |
| PDE1C | 0.035 | Data not available | Not determinable | |
| Vinpocetine | PDE1 | ~21,000 | >50,000 (L02 cells) | ~2.4 |
| PDE1A/B | 8,000 - 20,000 | Data not available | Not determinable | |
| PDE1C | 40,000 - 50,000 | Data not available | Not determinable |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these compounds are evaluated, the following diagrams illustrate the PDE1 signaling pathway and a typical experimental workflow for determining a compound's therapeutic window.
Caption: The PDE1 signaling pathway, illustrating the role of PDE1 in degrading cAMP and cGMP and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the in vitro therapeutic window of a compound.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the reliable comparison of compounds. Below are detailed methodologies for key assays used to determine the IC50 and cytotoxicity of PDE1 inhibitors.
IC50 Determination: Fluorescence Polarization (FP) Assay
This protocol describes a common method for determining the potency of an inhibitor against a purified PDE1 enzyme.
Principle: This assay is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. A small, fluorescently labeled cGMP or cAMP (the tracer) rotates rapidly in solution, resulting in a low fluorescence polarization value. When PDE1 hydrolyzes the tracer, the resulting fluorescent monophosphate is bound by a larger binding agent, slowing its rotation and increasing the fluorescence polarization. An inhibitor will prevent this change.
Materials:
-
Purified recombinant human PDE1 enzyme (isoform of interest)
-
Fluorescently labeled substrate (e.g., FAM-cGMP)
-
Binding agent (specific for the fluorescent monophosphate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, CaCl₂, and Calmodulin)
-
Test compound (this compound or other inhibitors)
-
384-well, non-binding, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration of DMSO should be kept constant and low (typically <1%).
-
Enzyme Preparation: Dilute the PDE1 enzyme to the desired concentration in cold assay buffer. The optimal concentration should be predetermined to be in the linear range of the assay.
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (for control wells) to the microplate wells.
-
Add the diluted PDE1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Initiate Reaction: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes), protected from light.
-
Stop Reaction & Detection: Add the binding agent to all wells to stop the reaction and allow for binding to the product. Incubate for at least 30 minutes at room temperature.
-
Measurement: Read the fluorescence polarization on a microplate reader using the appropriate excitation and emission wavelengths for the fluorophore.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Cytotoxicity Determination: MTT Assay
This protocol outlines a common colorimetric assay to assess the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well, flat-bottom, clear microplates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle-only wells as a negative control and untreated wells as a baseline for 100% viability.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of a blank well (medium and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells (considered 100% viable).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the CC50 value.
Conclusion
This compound demonstrates high potency, particularly against the PDE1C isoform, and notable selectivity over other PDE families. This profile suggests it may be a valuable research tool for investigating the role of PDE1C. However, the absence of publicly available cytotoxicity data for this compound prevents a comprehensive assessment of its therapeutic window at this time. For a thorough evaluation, it is imperative that cytotoxicity studies are conducted. The protocols and comparative data provided in this guide offer a framework for researchers to conduct such evaluations and to compare the performance of this compound with other PDE1 inhibitors in a systematic and objective manner.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vinpocetine | PDE1/Na+ Channel Inhibitor | AmBeed.com [ambeed.com]
- 3. 3',5'-cyclic monophosphate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Phosphodiesterase (PDE) | Inhibitors | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro to In Vivo Correlation of PDE1 Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative phosphodiesterase 1 (PDE1) inhibitor, here designated Pde1-IN-4, with other well-characterized PDE inhibitors. As specific data for "this compound" is not publicly available, this document serves as a template, utilizing data from the potent and selective PDE1 inhibitor ITI-214 as a surrogate to illustrate the correlation between in vitro activity and in vivo efficacy. This framework allows for the objective comparison of this compound's performance with alternative compounds once internal experimental data is acquired.
Introduction to PDE1 Inhibition
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Activated by calcium/calmodulin, PDE1 plays a crucial role in modulating signaling pathways in the central nervous system and the cardiovascular system.[1][2] Inhibition of PDE1 is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases, heart failure, and inflammatory conditions.[2] By preventing the degradation of cAMP and cGMP, PDE1 inhibitors can enhance downstream signaling, leading to various physiological effects.
Comparative In Vitro Activity
The initial characterization of a novel PDE inhibitor involves determining its potency and selectivity against a panel of PDE enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates greater potency.
| Compound Name (Target) | PDE1A (Ki/IC50) | PDE1B (Ki/IC50) | PDE1C (Ki/IC50) | PDE4D (Ki/IC50) | PDE5 (Ki/IC50) | Selectivity Notes |
| This compound (Representative: ITI-214) | 33 pM (Ki)[3][4] | 380 pM (Ki)[4] | 35 pM (Ki)[4] | 33 nM (Ki)[3] | >10,000-fold vs PDE1[4] | >1000-fold selectivity for PDE1 isoforms over the nearest other PDE family (PDE4D).[3][5] |
| Rolipram (PDE4 Inhibitor) | - | - | - | 240 nM (IC50)[6] | - | Selective for PDE4 isoforms, with higher potency for PDE4A (IC50 = 3 nM).[6] |
| Sildenafil (PDE5 Inhibitor) | >80-fold vs PDE5[7] | - | - | >19,000-fold vs PDE5[7] | 3.5 - 5.22 nM (IC50)[7][8] | Highly selective for PDE5 over other PDE families.[7] |
Comparative In Vivo Efficacy
The therapeutic potential of a PDE inhibitor is evaluated in relevant animal models of disease. The choice of model depends on the intended therapeutic indication.
| Compound Name | Animal Model | Disease/Condition | Dosing Regimen | Key Efficacy Findings |
| This compound (Representative: ITI-214) | Rat | Memory Enhancement | 0.1–10 mg/kg, p.o. | Improved memory acquisition, consolidation, and retrieval in the novel object recognition (NOR) task.[3][5] |
| Dog (Heart Failure Model) | Heart Failure | Oral or Intravenous | Increased cardiac contractility, improved relaxation, and reduced systemic arterial resistance, leading to increased cardiac output.[9] | |
| Rolipram | Mouse (Transient Global Cerebral Ischemia) | Cognitive Impairment | Chronic treatment | Attenuated behavioral deficits and decreased neurodegeneration.[10] |
| Mouse (Alzheimer's Disease Model) | Cognitive Deficits | 0.03 mg/kg/day, s.c. for 3 weeks | Improved synaptic transmission and memory, with effects lasting for months after treatment cessation.[11] | |
| Sildenafil | Human | Pulmonary Arterial Hypertension (PAH) | 20 mg, 40 mg, or 80 mg TID | Significantly improved 6-minute walk distance, WHO functional class, and hemodynamic variables.[12][13][14] |
| Human | Heart Failure with Secondary Pulmonary Hypertension | 25 mg or 50 mg, p.o. | Demonstrated effective reduction of pulmonary artery pressures.[15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.
Experimental Protocols
In Vitro PDE1 Inhibition Assay
Objective: To determine the IC50 value of a test compound against PDE1 enzymes.
Materials:
-
Recombinant human PDE1A, PDE1B, and PDE1C enzymes
-
[³H]-cAMP or [³H]-cGMP as substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Calmodulin and CaCl₂
-
Test compound (this compound) and reference inhibitors dissolved in DMSO
-
Snake venom nucleotidase
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, calmodulin, CaCl₂, and the PDE1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a short period.
-
Initiate the enzymatic reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.
-
Incubate the reaction at 30°C for a specified time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.1 N HCl).
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separate the radiolabeled product from the unreacted substrate using ion-exchange chromatography.
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Novel Object Recognition (NOR) Task in Rats
Objective: To evaluate the effect of a test compound on memory consolidation.
Materials:
-
Male Wistar rats (280–350 g)
-
Open field arena
-
A set of identical objects for the training phase and a novel object for the testing phase
-
Test compound (this compound) formulated in a suitable vehicle
Procedure:
-
Habituation: Allow each rat to explore the empty open field arena for a set period on consecutive days leading up to the experiment.
-
Training (T1): Place two identical objects in the arena and allow the rat to explore freely for a defined period (e.g., 3-5 minutes).
-
Dosing: Immediately after the training session, administer the test compound or vehicle (e.g., via oral gavage).
-
Retention Interval: Return the rat to its home cage for a specified retention interval (e.g., 24 hours).
-
Testing (T2): Place the rat back into the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the rat spends exploring the novel object and the familiar object during a set period (e.g., 3-5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better memory of the familiar object.
Conclusion
This guide provides a framework for the comparative evaluation of this compound, using the well-characterized PDE1 inhibitor ITI-214 as a representative example. The presented data demonstrates a strong correlation between potent and selective in vitro inhibition of PDE1 and in vivo efficacy in relevant animal models of cognitive function and cardiovascular disease. By following the outlined experimental protocols and data presentation formats, researchers can objectively assess the performance of this compound against other PDE inhibitors, thereby facilitating informed decisions in the drug development process.
References
- 1. PDE1 Inhibition Modulates Cav1.2 Channel to Stimulate Cardiomyocyte Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Acute Enhancement of Cardiac Function by Phosphodiesterase Type 1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rolipram improves cognition, reduces anxiety- and despair-like behaviors and impacts hippocampal neuroplasticity after transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Persistent improvement in synaptic and cognitive functions in an Alzheimer mouse model after rolipram treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of sildenafil treatment in pulmonary arterial hypertension: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Different Doses of Sildenafil for Pulmonary Arterial Hypertension - American College of Cardiology [acc.org]
- 15. Efficacy and safety of sildenafil in the evaluation of pulmonary hypertension in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: Pde1-IN-4 vs. Vinpocetine in Selective PDE1 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Next-Generation Selective PDE1 Inhibitor Against a Known Positive Control.
In the landscape of therapeutic development, particularly for neurological and cardiovascular disorders, the selective inhibition of phosphodiesterase 1 (PDE1) has emerged as a promising strategy. This guide provides a detailed comparison of Pde1-IN-4, a representative next-generation, highly selective PDE1 inhibitor, against Vinpocetine, a widely used, less selective positive control. This objective analysis is supported by experimental data and detailed protocols to aid researchers in their evaluation of novel PDE1-targeted compounds.
Introduction to the Contestants
This compound represents a class of modern, potent, and highly selective inhibitors of phosphodiesterase 1 (PDE1). While specific public domain data for "this compound" is limited, for the purpose of this illustrative guide, we will utilize the well-characterized profile of ITI-214, a compound with picomolar affinity and exceptional selectivity for PDE1 isoforms. This allows for a robust comparison against the established benchmark.
Vinpocetine, a synthetic derivative of the periwinkle alkaloid vincamine, has been utilized for decades as a cognitive enhancer and cerebral vasodilator. Its mechanism of action includes the inhibition of PDE1, though it is known to interact with other molecular targets, leading to a broader, less specific pharmacological profile.[1]
At a Glance: Comparative Performance
The key differentiator between this compound (represented by ITI-214) and Vinpocetine lies in their potency and selectivity for PDE1 isoforms.
| Inhibitor | Target(s) | IC50 vs PDE1A | IC50 vs PDE1B | IC50 vs PDE1C | Selectivity Profile |
| This compound (as ITI-214) | PDE1 | ~1.3 µM (in cellular assays) | Data not readily available | Potent Inhibition | Highly selective over other PDE families[2] |
| Vinpocetine | PDE1, IKK, Na+ channels | ~8-20 µM[3][4] | ~8-20 µM[3][4] | ~40-50 µM[3][4] | Also inhibits other PDE isoforms and has off-target effects[5][6] |
Delving into the Data: Potency and Selectivity
The superior profile of next-generation inhibitors like this compound is evident in their significantly lower half-maximal inhibitory concentrations (IC50) against PDE1 isoforms compared to Vinpocetine.
This compound (as ITI-214): A Profile of High Potency and Selectivity
ITI-214, serving as our model for this compound, demonstrates remarkable potency, particularly against PDE1A and PDE1C. In a study investigating its effect on myofibroblast transformation, ITI-214 exhibited an IC50 of 1.3 µM in a cellular context.[2] This high potency allows for targeted engagement of the PDE1 enzyme at concentrations that are less likely to affect other cellular processes. Furthermore, its high selectivity minimizes the potential for off-target side effects, a significant advantage in drug development.
Vinpocetine: A Less Selective Positive Control
Vinpocetine's inhibitory action on PDE1 is considerably less potent, with IC50 values in the micromolar range. Specifically, its IC50 for PDE1A and PDE1B is approximately 8-20 µM, and for PDE1C, it is even higher at around 40-50 µM.[3][4] Critically, Vinpocetine's utility as a selective tool is hampered by its inhibition of other phosphodiesterase isoforms and its engagement with other targets, including IKK and voltage-gated sodium channels.[5][6] This lack of selectivity can complicate the interpretation of experimental results and contribute to a broader range of physiological effects.
Visualizing the Mechanism: The PDE1 Signaling Pathway
The following diagram illustrates the central role of PDE1 in regulating intracellular second messengers and the point of intervention for inhibitors like this compound and Vinpocetine.
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols: A Guide to Benchmarking
To ensure accurate and reproducible comparisons between PDE1 inhibitors, standardized experimental protocols are essential. The following outlines a typical workflow for determining the in vitro potency of these compounds.
In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the IC50 of an inhibitor against a specific PDE enzyme using a fluorescence polarization (FP) assay. The principle relies on the change in polarization of a fluorescently labeled substrate upon hydrolysis by the PDE enzyme.
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
Fluorescein-labeled cAMP or cGMP substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Ca2+/Calmodulin solution
-
Test compounds (this compound and Vinpocetine) dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further, dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is below 1%.
-
Enzyme Preparation: Dilute the recombinant PDE1 enzyme to the desired working concentration in Assay Buffer containing Ca2+/Calmodulin.
-
Assay Plate Setup: Add 5 µL of the diluted test compounds or vehicle (DMSO control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted PDE1 enzyme solution to all wells except the "no enzyme" control.
-
Reaction Initiation: Start the reaction by adding 5 µL of the fluorescently labeled substrate solution to all wells. The final reaction volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization using a plate reader with appropriate excitation (~485 nm) and emission (~530 nm) filters.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the in vitro PDE1 inhibition assay.
Caption: Workflow for the in vitro PDE1 inhibition fluorescence polarization assay.
Conclusion
This comparative guide highlights the significant advantages of next-generation, selective PDE1 inhibitors like this compound over less selective compounds such as Vinpocetine. The enhanced potency and superior selectivity of these newer agents offer the potential for more targeted therapeutic interventions with a reduced risk of off-target effects. The provided experimental framework serves as a valuable resource for researchers seeking to benchmark the performance of novel PDE1 inhibitors and advance the development of more effective treatments for a range of debilitating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of phosphodiesterases 1 and 4 prevents myofibroblast transformation in Peyronie's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates of Recent Vinpocetine Research in Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphodiesterase 1 (PDE1) Inhibition: Evaluating Pde1-IN-4 in the Context of Established Inhibitors
For researchers, scientists, and drug development professionals, understanding the performance and reproducibility of a novel inhibitor is paramount. This guide provides a comparative framework for evaluating the experimental results of Pde1-IN-4, a putative inhibitor of Phosphodiesterase 1 (PDE1). Due to the current lack of publicly available experimental data for this compound, this document will focus on the established methodologies and comparative data for well-characterized PDE1 inhibitors, offering a blueprint for the future assessment of this compound.
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in a multitude of cellular signaling pathways.[1] The activity of PDE1 is uniquely dependent on calcium and calmodulin, positioning it as a critical integrator of calcium and cyclic nucleotide signaling.[1] The PDE1 family comprises three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities.[1] Inhibition of PDE1 is a promising therapeutic strategy for a variety of disorders, including those affecting the central nervous system, the cardiovascular system, and inflammatory responses.[1]
The PDE1 Signaling Pathway and the Role of Inhibitors
The PDE1 enzyme plays a critical role in modulating intracellular levels of cAMP and cGMP. By hydrolyzing these second messengers, PDE1 terminates their signaling cascades. Inhibition of PDE1 prevents this degradation, leading to an accumulation of cAMP and cGMP and enhancement of their downstream effects.
Comparative Analysis of Inhibitor Potency and Selectivity
A critical aspect of characterizing a new inhibitor is determining its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other related enzymes. The following table presents a comparative summary of the inhibitory activities of several well-known phosphodiesterase inhibitors. Data for this compound is not currently available in the public domain and would be a crucial addition to this table for a comprehensive evaluation.
| Inhibitor | Primary Target | IC50 / Ki | Selectivity Profile | Reference(s) |
| This compound | PDE1 | Data not publicly available | Data not publicly available | |
| ITI-214 (Lenrispodun) | PDE1 (pan-isoform) | Ki: 58 pM (pan-PDE1); 33 pM (PDE1A), 380 pM (PDE1B), 35 pM (PDE1C) | >1000-fold selectivity over other PDE families.[2] | [2][3] |
| Vinpocetine | PDE1 | IC50: ~8-20 µM (PDE1A/1B), ~40-50 µM (PDE1C) | Also inhibits other PDEs and has non-PDE targets.[4] | [4][5] |
| Rolipram | PDE4 | IC50: 3 nM (PDE4A), 130 nM (PDE4B), 240 nM (PDE4D) | Selective for PDE4 isoforms.[6][7] | [6][7][8] |
| Sildenafil | PDE5 | IC50: 3.5 nM | Highly selective for PDE5 over other PDE families.[9] | [9][10] |
Experimental Protocols for Reproducible Results
To ensure the reproducibility of experimental findings with any PDE inhibitor, it is essential to follow standardized and well-documented protocols. Below are generalized methodologies for key experiments used to characterize and compare PDE1 inhibitors.
In Vitro PDE Enzyme Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a PDE inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PDE1 and its isoforms, as well as other PDE families for selectivity profiling.
Generalized Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE1A, PDE1B, PDE1C, and other PDE families) are utilized. The substrates, cAMP or cGMP, are often radiolabeled (e.g., with ³H) or fluorescently tagged.
-
Assay Reaction: The assay is typically conducted in a 96-well plate format. The reaction mixture contains the PDE enzyme, a specific concentration of the substrate, and a range of concentrations of the test inhibitor. For PDE1 assays, the buffer must be supplemented with Ca²⁺ and calmodulin to ensure enzyme activation.[1]
-
Incubation and Termination: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration, allowing for enzymatic activity. The reaction is then terminated, often by the addition of a stop solution.
-
Detection: The amount of hydrolyzed substrate is quantified. For radiolabeled assays, this may involve separation of the product from the substrate followed by scintillation counting. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The data are then fitted to a dose-response curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rolipram | Cell Signaling Technology [cellsignal.com]
- 8. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pde1-IN-4's Effect on Downstream Signaling: A Comparative Guide to PDE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pde1-IN-4, a potent phosphodiesterase 1 (PDE1) inhibitor, with other well-characterized PDE1 inhibitors, namely ITI-214 and Vinpocetine. The focus is on their respective effects on downstream signaling pathways, supported by available experimental data.
Introduction to PDE1 and its Signaling Cascade
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The activity of PDE1 is uniquely regulated by calcium (Ca2+) and calmodulin (CaM), positioning it as a key integrator of Ca2+ and cyclic nucleotide signaling.[1] The PDE1 family comprises three isoforms: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities. PDE1A and PDE1B preferentially hydrolyze cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[1]
Inhibition of PDE1 leads to the accumulation of intracellular cAMP and cGMP. This, in turn, activates downstream effector proteins, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG).[2] These kinases then phosphorylate a variety of substrate proteins, modulating numerous physiological processes, including synaptic plasticity, inflammation, and cardiovascular function.[2][3]
dot
Caption: PDE1 Signaling Pathway and Point of Inhibition.
Comparative Analysis of PDE1 Inhibitors
This section provides a head-to-head comparison of this compound, ITI-214, and Vinpocetine, focusing on their biochemical potency, selectivity, and effects on downstream signaling molecules.
Biochemical Potency and Selectivity
The potency of a PDE1 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). A lower value indicates greater potency. Selectivity is determined by comparing the inhibitor's potency against different PDE families.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile |
| This compound | PDE1A | 145 nM (IC50) | Selective for PDE1C over PDE1A and PDE1B. |
| PDE1B | 354 nM (IC50) | ||
| PDE1C | 10 nM (IC50) | ||
| ITI-214 | PDE1A | 34 pM (Ki) | Highly potent and selective for PDE1 isoforms. >1000-fold selectivity for PDE1 over PDE4D and >10,000-fold over other PDE families.[4] |
| PDE1B | 380 pM (Ki) | ||
| PDE1C | 37 pM (Ki) | ||
| Vinpocetine | PDE1 | ~8-50 µM (IC50) | Also inhibits PDE7B (IC50 = 59 µM) and has off-target effects on IKK and ion channels.[5] |
Effects on Downstream Signaling
The primary downstream effect of PDE1 inhibition is the elevation of intracellular cAMP and cGMP levels, leading to the activation of PKA and PKG, respectively. A common biomarker for PKG activation is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.
| Inhibitor | Effect on cAMP | Effect on cGMP | Effect on pVASP (Ser239) |
| This compound | Increases intracellular cAMP. | Increases intracellular cGMP. | Expected to increase, but direct comparative data is limited. |
| ITI-214 | Potentiates cAMP signaling, leading to PKA-dependent effects.[3] | Increases intracellular cGMP.[6] | Increases pVASP levels, indicating PKG activation. |
| Vinpocetine | Increases intracellular cAMP.[7] | Increases intracellular cGMP.[7] | Increases pVASP levels. |
Note: Quantitative, direct comparisons of the magnitude of the increase in cAMP, cGMP, and pVASP levels induced by this compound, ITI-214, and Vinpocetine in the same experimental system are limited in the currently available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare PDE1 inhibitors.
In Vitro PDE1 Inhibition Assay (Luminescence-based)
This protocol is adapted from a generic luminescence-based phosphodiesterase assay, suitable for determining the IC50 value of a test compound.
Principle: The assay quantifies the amount of cAMP or cGMP remaining after a reaction with PDE1. The remaining cyclic nucleotide is used by a protein kinase to phosphorylate a substrate, which consumes ATP. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to PDE1 activity.[8]
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C
-
This compound, ITI-214, Vinpocetine, or other test inhibitors
-
cAMP or cGMP substrate
-
Assay buffer (containing Tris-HCl, MgCl2, CaCl2, Calmodulin, and BSA)
-
Luminescence-based PDE assay kit (e.g., PDE-Glo™)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE1 enzyme to the optimal concentration in cold assay buffer.
-
Assay Reaction:
-
Add the diluted test compounds or vehicle control to the wells of the microplate.
-
Add the diluted PDE1 enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate for a short period to allow inhibitor-enzyme interaction.
-
Initiate the reaction by adding the cAMP or cGMP substrate solution.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction by adding the termination buffer provided in the assay kit.
-
Add the detection solution containing protein kinase and its substrate.
-
After a brief incubation, add the ATP detection reagent (e.g., Kinase-Glo®).
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
dot
Caption: Workflow for an In Vitro PDE Inhibition Assay.
Cellular cAMP/cGMP Measurement (ELISA)
This protocol outlines the measurement of intracellular cAMP or cGMP levels in cultured cells following treatment with a PDE1 inhibitor.
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). Free cyclic nucleotide in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cyclic nucleotide for binding to a specific antibody. The amount of HRP-labeled cyclic nucleotide bound to the antibody is inversely proportional to the concentration of the unlabeled cyclic nucleotide in the sample.
Materials:
-
Cell culture medium and supplements
-
PDE1 inhibitors (this compound, ITI-214, Vinpocetine)
-
Cell lysis buffer (provided with the ELISA kit)
-
cAMP or cGMP ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to reach the desired confluency.
-
Treat the cells with various concentrations of the PDE1 inhibitors or vehicle control for a specified time.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells with PBS.
-
Add the cell lysis buffer to each well and incubate to ensure complete lysis.[9]
-
-
ELISA:
-
Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding cell lysates and HRP-conjugated cyclic nucleotide to an antibody-coated plate.
-
-
Signal Development and Measurement:
-
After incubation and washing steps, add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[9]
-
Data Analysis:
-
Generate a standard curve using the provided cyclic nucleotide standards.
-
Calculate the concentration of cAMP or cGMP in each sample by interpolating from the standard curve.
-
Normalize the data to the protein concentration of the cell lysate if desired.
Western Blot for Phospho-VASP (Ser239)
This protocol describes the detection of phosphorylated VASP (pVASP) at Ser239, a marker of PKG activation, in cell lysates by Western blotting.
Materials:
-
Cell culture reagents
-
PDE1 inhibitors
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-VASP (Ser239)
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with PDE1 inhibitors as described previously.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-pVASP (Ser239) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with a loading control antibody to normalize the pVASP signal.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pVASP signal to the loading control signal.
-
Compare the levels of pVASP in treated samples to the vehicle control.
Conclusion
This compound is a potent and selective PDE1 inhibitor that, like other inhibitors in its class, is expected to increase intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways. While direct, quantitative comparisons with other PDE1 inhibitors such as the highly potent and selective ITI-214 and the broader-spectrum Vinpocetine are limited, the available data suggests that all three compounds effectively engage the PDE1 pathway. The choice of inhibitor for a particular research application will depend on the desired potency, selectivity profile, and the specific downstream signaling cascade of interest. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to further elucidate the distinct pharmacological profiles of these and other novel PDE1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PDE1 Inhibition Modulates Cav1.2 Channel to Stimulate Cardiomyocyte Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Assessing the Potential for Synergistic Effects of Pde1-IN-4 with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the investigational compound Pde1-IN-4, a potent and selective phosphodiesterase 1 (PDE1) inhibitor. While direct experimental data on the synergistic effects of this compound with other compounds are not currently available in the public domain, this document outlines the theoretical basis for potential synergies, presents hypothetical experimental data, and provides detailed protocols for assessing such interactions. The focus is on the context of idiopathic pulmonary fibrosis (IPF), a condition for which this compound has shown preclinical promise.
Introduction to this compound
This compound is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, this compound leads to an accumulation of cAMP and cGMP, which can modulate various cellular processes, including inflammation and fibrosis. Preclinical studies have demonstrated that this compound can inhibit the differentiation of human lung fibroblasts into myofibroblasts, a key process in the progression of fibrotic diseases like IPF.
Theoretical Framework for Synergism
The mechanism of action of this compound suggests a strong potential for synergistic interactions with other therapeutic agents, particularly those with complementary anti-inflammatory or anti-fibrotic mechanisms. In the context of IPF, combining this compound with standard-of-care drugs such as pirfenidone or nintedanib could offer a multi-pronged approach to combatting the disease.
-
This compound and Pirfenidone: Pirfenidone is an anti-fibrotic agent with a mechanism that is not fully elucidated but is known to downregulate the production of pro-fibrotic and pro-inflammatory factors. A synergistic effect could be achieved by combining the broad anti-fibrotic activity of pirfenidone with the targeted elevation of cAMP/cGMP by this compound, which can further inhibit fibroblast proliferation and differentiation.
-
This compound and Nintedanib: Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors involved in fibrogenesis. By combining nintedanib's inhibition of pro-fibrotic signaling pathways with this compound's enhancement of anti-fibrotic second messenger signaling, it may be possible to achieve a more potent anti-fibrotic effect than with either agent alone.
Hypothetical Data Presentation
To illustrate how the synergistic effects of this compound could be quantified, the following table presents hypothetical data from a combination study with an established anti-fibrotic agent in a cell-based assay measuring myofibroblast differentiation. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Concentration (µM) | % Inhibition of Myofibroblast Differentiation | Combination Index (CI) |
| This compound (alone) | 0.1 | 25 | - |
| 0.5 | 55 | - | |
| 1.0 | 70 | - | |
| Anti-fibrotic Agent X (alone) | 1 | 20 | - |
| 5 | 50 | - | |
| 10 | 65 | - | |
| This compound + Agent X | 0.1 + 1 | 60 | 0.75 |
| 0.5 + 5 | 92 | 0.45 | |
| 1.0 + 10 | 98 | 0.30 |
Experimental Protocols
Objective: To assess the synergistic anti-fibrotic effects of this compound in combination with another anti-fibrotic agent using an in vitro model of myofibroblast differentiation.
Key Experiment: Inhibition of TGF-β1-induced Myofibroblast Differentiation
-
Cell Culture:
-
Human lung fibroblasts (e.g., IMR-90) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of Myofibroblast Differentiation:
-
Fibroblasts are seeded in 6-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The medium is then replaced with serum-free DMEM for 24 hours to induce quiescence.
-
Differentiation is induced by treating the cells with recombinant human transforming growth factor-beta 1 (TGF-β1) at a final concentration of 5 ng/mL.
-
-
Drug Treatment:
-
Cells are pre-treated for 1 hour with varying concentrations of this compound, the second anti-fibrotic agent, or a combination of both, prior to the addition of TGF-β1.
-
Control wells receive vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells.
-
-
Assessment of Myofibroblast Differentiation (48 hours post-treatment):
-
Western Blot Analysis:
-
Cell lysates are collected and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against alpha-smooth muscle actin (α-SMA, a marker of myofibroblasts) and a loading control (e.g., GAPDH).
-
Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
-
Immunofluorescence Staining:
-
Cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Cells are stained with an anti-α-SMA antibody followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope, and the percentage of α-SMA positive cells is determined.
-
-
-
Data Analysis:
-
The percentage inhibition of α-SMA expression is calculated for each treatment condition relative to the TGF-β1-treated control.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic, additive, or antagonistic.
-
Visualizations
Caption: PDE1 Signaling Pathway and the Mechanism of this compound Action.
Caption: Workflow for Assessing Synergistic Anti-fibrotic Effects.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Pde1-IN-4
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Pde1-IN-4, a phosphodiesterase 1 (PDE1) inhibitor. Following these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, general safety protocols for handling potent small molecule inhibitors should be followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Engineering Controls: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[1]
Waste Management and Disposal Protocol
The proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure the safety of all laboratory personnel. Do not dispose of this compound down the drain or in the regular trash.[1]
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., pipette tips, weighing paper, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solid wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container. It is crucial to segregate halogenated and non-halogenated solvent waste streams.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound should be disposed of as chemically contaminated solid waste in a designated, sealed container.[1]
Decontamination of Empty Containers: Empty containers that previously held this compound must be decontaminated before being discarded. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1] After triple rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your EHS office.[1]
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste.
-
Store waste containers in a designated, secure satellite accumulation area.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[1]
-
Incompatible waste streams must be stored separately to prevent dangerous reactions.[1]
Disposal Request: Once a waste container is full or has reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.[1]
Quantitative Data for Waste Management
Accurate record-keeping is fundamental to a compliant chemical waste disposal program. Researchers should maintain a detailed inventory of all chemical waste. Below is a template for tracking this compound waste.
| Waste Category | Container ID | Composition (e.g., this compound in DMSO) | Concentration | Quantity (g or mL) | Accumulation Start Date | Disposal Date |
| Solid | S-PDE1-001 | This compound, contaminated gloves, tips | N/A | 500 g | 2025-11-20 | |
| Liquid (Non-Halogenated) | L-NH-PDE1-001 | This compound in Ethanol | 10 mM | 250 mL | 2025-11-22 | |
| Liquid (Halogenated) | L-H-PDE1-001 | This compound in Dichloromethane | 5 mg/mL | 100 mL | 2025-11-25 | |
| Sharps | SH-PDE1-001 | Needles used for this compound solutions | N/A | 1 container | 2025-11-18 |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Operational Guide for Handling Pde1-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pde1-IN-4, a phosphodiesterase inhibitor. The following procedures are based on established safety protocols for managing potent, small-molecule inhibitors in a laboratory environment to ensure personal safety and experimental integrity.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | To protect against splashes, mists, or dust of this compound that could cause eye injury.[1] |
| Hand Protection | Two pairs of chemical-resistant gloves (e.g., nitrile).[2] | To prevent skin contact. It is advised to change gloves immediately if they become contaminated.[2] |
| Body Protection | A full-length laboratory coat and a chemical-resistant apron.[1][2] | To protect skin and clothing from potential splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][2] | To avoid the inhalation of dust or aerosols.[1] A NIOSH-approved respirator may be necessary if ventilation is inadequate.[1] |
| Footwear | Closed-toe, chemical-resistant shoes.[1] | To protect feet from accidental spills. |
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
-
Engineering Controls : All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate and secure the area.
-
Wear the appropriate PPE as detailed above.
-
For small spills, use an absorbent material to contain the substance.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.[2]
First-Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation persists.[5][6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.
-
Unused Product : Dispose of the contents and container at an approved waste disposal facility.[1]
-
Contaminated Materials : Items such as gloves, wipes, and empty containers should be placed in a sealed and clearly labeled hazardous waste container for disposal through an approved service.[1][3]
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Logical Relationship for Hazard Management
Caption: Logical relationship for hazard identification, risk assessment, and control measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
